2-Bromo-1-fluoro-4-iodobenzene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bromo-1-fluoro-4-iodobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrFI/c7-5-3-4(9)1-2-6(5)8/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHRMBQARSBULRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrFI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40373669 | |
| Record name | 2-bromo-1-fluoro-4-iodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40373669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
811842-30-5 | |
| Record name | 2-bromo-1-fluoro-4-iodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40373669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 811842-30-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 2-Bromo-1-fluoro-4-iodobenzene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-Bromo-1-fluoro-4-iodobenzene from 3-bromo-4-fluoroaniline. The described methodology is based on a one-pot diazotization and iodination reaction, a modification of the classic Sandmeyer reaction, which offers a safer and more efficient route to this valuable tri-halogenated benzene derivative. This compound serves as a critical building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.
Synthetic Pathway Overview
The synthesis of this compound from 3-bromo-4-fluoroaniline proceeds via a two-step, one-pot process. The primary amine functional group of the starting material is first converted into a diazonium salt through treatment with sodium nitrite in an acidic medium. This intermediate is highly reactive and is immediately subjected to a reaction with an iodide source, catalyzed by cuprous iodide, to yield the final product. The one-pot nature of this procedure avoids the isolation of the potentially explosive diazonium salt, thereby enhancing the safety of the process.[1]
Caption: Synthetic pathway for this compound.
Experimental Protocol
This protocol is adapted from established procedures for similar diazotization-iodination reactions.[1][2] Researchers should perform a risk assessment and adhere to all institutional safety guidelines before commencing any experimental work.
2.1. Materials and Reagents
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | CAS Number | Purity |
| 3-bromo-4-fluoroaniline | C₆H₅BrFN | 190.01 | 656-64-4 | ≥98% |
| Sulfuric acid | H₂SO₄ | 98.08 | 7664-93-9 | 95-98% |
| Cuprous iodide | CuI | 190.45 | 7681-65-4 | ≥98% |
| Potassium iodide | KI | 166.00 | 7681-11-0 | ≥99% |
| Sodium nitrite | NaNO₂ | 69.00 | 7632-00-0 | ≥99% |
| Sodium bisulfite | NaHSO₃ | 104.06 | 7631-90-5 | - |
| Dichloromethane | CH₂Cl₂ | 84.93 | 75-09-2 | ACS |
| Sodium sulfate (anhydrous) | Na₂SO₄ | 142.04 | 7757-82-6 | - |
2.2. Equipment
-
Three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel.
-
Heating mantle with a temperature controller.
-
Ice bath.
-
Standard laboratory glassware for workup and purification.
-
Rotary evaporator.
-
Apparatus for distillation or column chromatography.
2.3. Procedure
-
Salt Formation: In a 500 mL three-necked round-bottom flask, cautiously add 3-bromo-4-fluoroaniline (e.g., 0.1 mol, 19.0 g) to a solution of concentrated sulfuric acid (e.g., 0.3 mol, 16.3 mL) in water (100 mL) while stirring in an ice bath to control the exothermic reaction.
-
Addition of Iodide Source and Catalyst: To the resulting slurry, add cuprous iodide (e.g., 0.005 mol, 0.95 g) and potassium iodide (e.g., 0.12 mol, 19.9 g).
-
Diazotization: Prepare a solution of sodium nitrite (e.g., 0.11 mol, 7.6 g) in water (30 mL). Cool this solution in an ice bath.
-
Reaction: Slowly add the cold sodium nitrite solution dropwise to the aniline slurry over a period of 30-60 minutes, maintaining the internal temperature between 0 and 5 °C. After the addition is complete, allow the mixture to stir at this temperature for an additional 30 minutes.
-
Decomposition of Diazonium Salt: Gradually warm the reaction mixture to room temperature and then heat to 50-60 °C. Stir at this temperature until the evolution of nitrogen gas ceases (typically 1-2 hours).
-
Workup: Cool the reaction mixture to room temperature. Add a saturated solution of sodium bisulfite to quench any unreacted iodine. The mixture should be extracted with dichloromethane (3 x 50 mL). The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product can be purified by vacuum distillation or column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound as a solid or oil.
2.4. Safety Precautions
-
Diazonium salts are potentially explosive, especially when dry. This one-pot procedure is designed to minimize this risk by reacting the diazonium salt in situ.[3][4]
-
Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
The reaction of sodium nitrite with acid generates nitrous acid, which is toxic and unstable.
-
Handle concentrated sulfuric acid with extreme care as it is highly corrosive.
Quantitative Data
| Parameter | Value |
| Starting Material | 3-bromo-4-fluoroaniline |
| Product | This compound |
| Molecular Formula | C₆H₃BrFI |
| Molar Mass | 300.89 g/mol |
| Typical Yield | 75-85% (based on analogous reactions) |
| Appearance | Pale yellow solid or oil |
| Melting Point | 34-38 °C (literature) |
| Boiling Point | 243.4 °C at 760 mmHg (literature) |
| Purity (Typical) | >98% (by GC analysis) |
Experimental Workflow and Logic
The following diagram illustrates the logical flow of the experimental procedure.
Caption: Experimental workflow for the synthesis of this compound.
This guide provides a robust framework for the synthesis of this compound. For process optimization and scale-up, further investigation into reaction parameters may be necessary. Always consult relevant safety data sheets (SDS) for all chemicals used.
References
An In-depth Technical Guide to the Synthesis of 2-Bromo-1-fluoro-4-iodobenzene via the Sandmeyer Reaction
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-Bromo-1-fluoro-4-iodobenzene, a key intermediate in the development of various pharmaceutical compounds. The described synthetic pathway leverages the Sandmeyer reaction, a robust and versatile method for the introduction of a variety of functional groups onto an aromatic ring. This document details the necessary experimental protocols, presents quantitative data in a structured format, and includes visualizations to elucidate the reaction workflow.
Synthetic Strategy Overview
The synthesis of this compound is achieved through a two-step reaction sequence starting from 2-bromo-1-fluoro-4-nitrobenzene. The initial step involves the reduction of the nitro group to a primary amine, yielding 2-bromo-1-fluoro-4-aniline. This intermediate is then converted to the target molecule via a Sandmeyer-type reaction, which proceeds through a diazonium salt intermediate.
Experimental Protocols
Step 1: Reduction of 2-Bromo-1-fluoro-4-nitrobenzene to 2-Bromo-1-fluoro-4-aniline
The reduction of the nitroaromatic precursor is a critical first step. A common and effective method for this transformation is the use of a metal in an acidic medium, such as iron powder in the presence of an acid.
Protocol:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, a suspension of iron powder in a suitable solvent (e.g., ethanol, water, or a mixture thereof) is prepared.
-
The 2-bromo-1-fluoro-4-nitrobenzene is added to the suspension.
-
An acid, such as hydrochloric acid or acetic acid, is added portion-wise to initiate and sustain the reduction. The reaction is typically exothermic.
-
The reaction mixture is heated to reflux and maintained at this temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and filtered to remove the iron salts.
-
The filtrate is then neutralized with a base (e.g., sodium carbonate or sodium hydroxide) to precipitate the amine.
-
The crude 2-bromo-1-fluoro-4-aniline is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane), and the combined organic layers are dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to yield the crude product, which can be purified further if necessary, for instance, by column chromatography.
Step 2: Diazotization of 2-Bromo-1-fluoro-4-aniline and Subsequent Iodination
This step involves the conversion of the primary aromatic amine to a diazonium salt, which is then substituted by iodine in a Sandmeyer-type reaction. For the synthesis of aryl iodides, the use of a copper catalyst is generally not necessary, and the reaction proceeds efficiently with an iodide salt such as potassium iodide.[1][2]
Protocol:
-
The 2-bromo-1-fluoro-4-aniline is dissolved in a mixture of a strong acid (e.g., sulfuric acid or hydrochloric acid) and water, and the solution is cooled to 0-5 °C in an ice bath.
-
A pre-cooled aqueous solution of sodium nitrite (NaNO₂) is added dropwise to the aniline solution while maintaining the temperature below 5 °C. The formation of the diazonium salt is monitored by testing for the presence of nitrous acid using starch-iodide paper.
-
Once the diazotization is complete, a solution of potassium iodide (KI) in water is added slowly to the reaction mixture.
-
The reaction mixture is allowed to warm to room temperature and may be gently heated to facilitate the decomposition of the diazonium salt and the formation of the aryl iodide, which is observed by the evolution of nitrogen gas.
-
After the reaction is complete, the mixture is cooled, and any excess iodine can be quenched by the addition of a sodium thiosulfate solution.
-
The crude this compound, which often precipitates from the reaction mixture, is collected by filtration or extracted with a suitable organic solvent.
-
The collected product is washed, dried, and can be further purified by recrystallization or column chromatography to obtain the final product of high purity.
Data Presentation
The following tables summarize the key quantitative data for the synthesis of this compound.
| Step 1: Reduction of 2-Bromo-1-fluoro-4-nitrobenzene | |
| Parameter | Value |
| Starting Material | 2-Bromo-1-fluoro-4-nitrobenzene |
| Reducing Agent | Iron powder |
| Acid | Hydrochloric acid or Acetic acid |
| Solvent | Ethanol/Water |
| Reaction Temperature | Reflux |
| Typical Yield | High |
| Product | 2-Bromo-1-fluoro-4-aniline |
| Step 2: Sandmeyer Iodination | |
| Parameter | Value |
| Starting Material | 2-Bromo-1-fluoro-4-aniline |
| Diazotizing Agent | Sodium Nitrite (NaNO₂) in Acid |
| Iodinating Agent | Potassium Iodide (KI) |
| Catalyst | None required |
| Reaction Temperature | 0-5 °C (diazotization), then room temp. to gentle heating |
| Typical Yield | Good to Excellent |
| Product | This compound |
| Physicochemical Properties of this compound | |
| Property | Value |
| Molecular Formula | C₆H₃BrFI |
| Molecular Weight | 300.89 g/mol |
| Appearance | Pale yellow to yellow or pink liquid |
| Purity (Assay by GC) | ≥98.0% |
Visualizations
Synthetic Pathway
Caption: Synthetic route to this compound.
Experimental Workflow
References
physical and chemical properties of 2-Bromo-1-fluoro-4-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-1-fluoro-4-iodobenzene is a tri-substituted halogenated aromatic compound that serves as a pivotal intermediate in modern organic synthesis.[1][2] Its unique molecular architecture, featuring bromine, fluorine, and iodine atoms on a benzene ring, provides a platform for versatile and selective chemical transformations.[2][3] This compound is particularly valued in the pharmaceutical and advanced materials sectors for its role as a key building block in the synthesis of complex, biologically active molecules and novel materials.[1][2] The differential reactivity of its halogen substituents makes it an excellent candidate for sequential cross-coupling reactions, enabling the efficient construction of intricate molecular frameworks.[1][3][4]
Core Physical and Chemical Properties
The physical and chemical characteristics of this compound are foundational to its application in synthesis. The compound is typically a colorless to pale yellow liquid or a white crystalline solid, depending on purity and ambient temperature.[1][5][6] Key properties are summarized below for clear reference.
Table 1: Physical and Chemical Data for this compound
| Property | Value | Source(s) |
| CAS Number | 202865-73-4 | [1][7][8] |
| Alternate CAS | 811842-30-5, 136434-77-0 | [2][3][5] |
| Molecular Formula | C₆H₃BrFI | [1][8] |
| Molecular Weight | 300.89 g/mol | [1][8] |
| Appearance | Colorless to light orange/yellow clear liquid; White to cream/yellow powder or crystals | [1][5][6][9] |
| Boiling Point | 224-225 °C (lit.) | [7] |
| Melting Point | 34 - 38 °C | [5] |
| Density | 2.323 - 2.33 g/mL at 25 °C (lit.) | [1][7] |
| Refractive Index (n20/D) | 1.6275 - 1.6315 | [1][7][9] |
| Purity | ≥ 97.5 - 98% (GC) | [1][5][9] |
| Storage | Keep in a dark place, sealed in dry, room temperature or 2-8°C | [10][11] |
Chemical Reactivity and Synthetic Applications
The synthetic utility of this compound stems from the distinct reactivity of its three halogen substituents. This differential reactivity allows for programmed, sequential functionalization, which is a powerful strategy in multi-step synthesis.
The iodine atom is the most reactive site for palladium-catalyzed cross-coupling reactions due to the lower bond strength of the carbon-iodine bond compared to the carbon-bromine bond.[3][12][13] This enables the selective introduction of aryl, heteroaryl, or other organic moieties at the C-4 position via reactions such as the Suzuki-Miyaura, Stille, and Sonogashira couplings, while leaving the bromine atom at the C-2 position available for subsequent transformations.[1][3][4] The fluorine atom is generally the least reactive towards common cross-coupling conditions and influences the electronic properties of the molecule.[3]
This hierarchical reactivity makes the compound an exceptionally versatile building block for creating complex, multi-substituted aromatic structures, which are common motifs in active pharmaceutical ingredients (APIs) and advanced materials.[2][4] It is frequently employed in the development of anti-cancer agents and antibiotics.[1]
Caption: Logical workflow for sequential functionalization of this compound.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following sections provide generalized protocols for key reactions involving this substrate.
Protocol 1: Regioselective Suzuki-Miyaura Coupling
This protocol details a representative procedure for the selective coupling at the C-4 position (C-I bond).[12] Conditions may require optimization based on the specific boronic acid used.
Materials and Reagents:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1 - 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water 4:1, Toluene)
-
Reaction vessel (e.g., Schlenk flask)
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard glassware for work-up and purification (separatory funnel, rotary evaporator)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and the base.[12]
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[12]
-
Catalyst and Solvent Addition: Under a positive flow of inert gas, add the palladium catalyst.[12] Subsequently, add the degassed solvent mixture via syringe.[12]
-
Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[14]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-16 hours.[12]
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.[12] Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with the organic solvent.[12] Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[12]
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the 4-aryl-2-bromo-1-fluorobenzene product.[12]
Caption: General laboratory workflow for a Suzuki cross-coupling reaction.
Protocol 2: Stille Coupling
This protocol provides a general procedure for Stille coupling, which utilizes organostannane reagents.[15][16] Organotin compounds are highly toxic and must be handled with extreme care in a well-ventilated fume hood.[15]
Materials and Reagents:
-
This compound (1.0 equiv)
-
Organostannane reagent (e.g., vinyltributyltin, 1.1 - 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)[16]
-
Anhydrous, degassed solvent (e.g., Toluene, DMF, or THF)[15][16]
-
Optional additive (e.g., LiCl)
-
Reaction vessel, stirrer, and inert gas supply as in Protocol 1
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound and the palladium catalyst.[16]
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.[16]
-
Solvent and Reagent Addition: Add the anhydrous, degassed solvent via syringe and stir the mixture for 5 minutes.[16] Then, add the organostannane reagent via syringe.[16]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) using an oil bath.[16][17]
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: After cooling to room temperature, the mixture is often treated with an aqueous solution of KF to precipitate tin byproducts as insoluble fluorides, which can be removed by filtration. The filtrate is then subjected to a standard aqueous work-up.
-
Purification: The crude product is purified by flash column chromatography.
Spectroscopic Data and Characterization
Infrared (IR) Spectroscopy
The IR spectrum would be characterized by C-X stretching vibrations in the fingerprint region. The C-I stretch is expected at the lowest wavenumber (approx. 500-600 cm⁻¹), followed by the C-Br stretch (approx. 600-700 cm⁻¹), and the C-F stretch at a higher wavenumber (approx. 1000-1200 cm⁻¹).[19] Aromatic C-H and C=C stretching and bending vibrations would also be present.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts and coupling patterns would be influenced by the electronic effects of the three different halogen substituents.
-
¹³C NMR: The spectrum would display six signals for the aromatic carbons, with their chemical shifts influenced by the attached halogens.
-
¹⁹F NMR: A single resonance would confirm the presence of the fluorine atom.
Mass Spectrometry (MS)
The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight. A characteristic isotopic pattern would be observed due to the presence of bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio).
Safety and Handling
This compound is an irritant.[8] The aggregated GHS information indicates that it causes skin and serious eye irritation and may cause respiratory irritation.[8]
Table 2: GHS Hazard Information
| Hazard Code | Description | Source |
| H315 | Causes skin irritation | [8] |
| H319 | Causes serious eye irritation | [8] |
| H335 | May cause respiratory irritation | [8] |
Precautionary Statements: P261, P264, P280, P302+P352, P305+P351+P338.[8] Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood, are mandatory.
Conclusion
This compound is a high-value synthetic intermediate with a unique reactivity profile that enables the strategic and selective construction of complex organic molecules.[3] Its utility in sequential cross-coupling reactions makes it an indispensable tool for researchers in drug discovery and materials science.[1][2] A thorough understanding of its physical properties, chemical reactivity, and proper handling procedures is essential for its effective and safe utilization in research and development.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. ossila.com [ossila.com]
- 6. 4-Bromo-2-fluoro-1-iodobenzene, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 7. 2-BROMO-4-FLUORO-1-IODOBENZENE | 202865-73-4 [chemicalbook.com]
- 8. 2-Bromo-4-fluoro-1-iodobenzene | C6H3BrFI | CID 2773372 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2-Bromo-4-fluoro-1-iodobenzene, 98+% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 10. 811842-30-5|this compound|BLD Pharm [bldpharm.com]
- 11. 2-Bromo-1-iodo-4-(trifluoromethyl)benzene | 481075-58-5 [sigmaaldrich.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. m.youtube.com [m.youtube.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. youtube.com [youtube.com]
- 18. benchchem.com [benchchem.com]
- 19. spectroscopyonline.com [spectroscopyonline.com]
An In-depth Technical Guide to the Reactivity Profile of 2-Bromo-1-fluoro-4-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromo-1-fluoro-4-iodobenzene is a versatile trihalogenated aromatic compound that serves as a pivotal building block in modern organic synthesis. Its unique substitution pattern, featuring iodine, bromine, and fluorine atoms on a benzene ring, offers a rich and tunable reactivity profile. The distinct electronic and steric properties of the three different halogens allow for remarkable regioselectivity in a variety of transformations, most notably in metal-catalyzed cross-coupling and halogen-metal exchange reactions. This technical guide provides a comprehensive overview of the synthesis, physical and chemical properties, and detailed reactivity profile of this compound. It includes experimental protocols for key reactions, quantitative data, and visual representations of reaction pathways to facilitate its application in research, particularly in the fields of medicinal chemistry and materials science.
Introduction
The strategic functionalization of aromatic scaffolds is a cornerstone of modern drug discovery and materials science. Halogenated aromatic compounds are particularly valuable as they provide reactive handles for the construction of complex molecular architectures through a variety of C-C and C-X (X = N, O, S) bond-forming reactions. This compound has emerged as a particularly useful synthon due to the differential reactivity of its three halogen atoms. The general order of reactivity in palladium-catalyzed cross-coupling reactions (I > Br > Cl > F) allows for the selective and sequential functionalization of the aromatic ring, providing a powerful tool for the synthesis of polysubstituted aromatic compounds.[1] The presence of the fluorine atom can also impart desirable physicochemical properties to the final products, such as increased metabolic stability and enhanced binding affinity to biological targets.
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and chemical properties of a reagent is crucial for its effective use in synthesis. The key properties of this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 811842-30-5 | [1] |
| Molecular Formula | C₆H₃BrFI | [2] |
| Molecular Weight | 300.89 g/mol | [2] |
| Appearance | Clear pale yellow to yellow or pink liquid | [3] |
| Refractive Index (@ 20°C) | 1.6275-1.6315 | [3] |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.63 (dd, J=8.4, 2.0 Hz, 1H), 7.41 (ddd, J=8.4, 4.4, 2.0 Hz, 1H), 7.05 (t, J=8.4 Hz, 1H) | |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 161.4 (d, J=251.5 Hz), 139.7 (d, J=3.5 Hz), 132.8 (d, J=8.7 Hz), 120.3 (d, J=22.5 Hz), 114.2 (d, J=21.0 Hz), 91.8 (d, J=3.0 Hz) |
Synthesis of this compound
The preparation of this compound can be achieved through a multi-step synthesis, typically starting from a readily available aniline derivative. A common route involves a Sandmeyer-type reaction.[1]
General Synthetic Workflow
Caption: Synthetic pathway to this compound.
Experimental Protocol: Synthesis from 3-Bromo-4-fluoroaniline
-
Diazotization: To a stirred solution of 3-bromo-4-fluoroaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C, a solution of sodium nitrite (1.1 eq) in water is added dropwise, maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30 minutes at this temperature.
-
Iodination (Sandmeyer Reaction): The cold diazonium salt solution is then added portion-wise to a stirred solution of potassium iodide (1.5 eq) in water. The reaction mixture is allowed to warm to room temperature and then heated to 50-60 °C for 1-2 hours until the evolution of nitrogen gas ceases.
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane). The combined organic layers are washed with saturated sodium thiosulfate solution, water, and brine, then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or column chromatography to afford this compound.
Reactivity Profile and Regioselectivity
The synthetic utility of this compound lies in the differential reactivity of its three halogen substituents. This allows for a high degree of control in sequential functionalization reactions.
Caption: Halogen reactivity in Pd-catalyzed cross-coupling.
Palladium-Catalyzed Cross-Coupling Reactions
The C-I bond is the most reactive site for oxidative addition to a palladium(0) catalyst, followed by the C-Br bond. The C-F bond is generally unreactive under typical cross-coupling conditions. This reactivity difference enables selective functionalization at the C-4 position.
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. In the case of this compound, the reaction can be controlled to achieve selective coupling at the C-4 position.
| Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80-100 | 12-24 | 75-95 |
| Heteroarylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Dioxane | 90-110 | 16-24 | 70-90 |
Experimental Protocol: Regioselective Suzuki-Miyaura Coupling
-
Reaction Setup: In a flame-dried Schlenk flask, this compound (1.0 eq), the corresponding arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq) are combined.
-
Catalyst Addition: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq) is added, and the flask is evacuated and backfilled with an inert gas (e.g., argon) three times.
-
Reaction Execution: A degassed mixture of toluene and water (e.g., 4:1 v/v) is added, and the reaction mixture is heated to 90 °C with vigorous stirring for 12-24 hours.
-
Work-up and Purification: After cooling, the reaction is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.
The Sonogashira coupling allows for the formation of a C-C bond between an aryl halide and a terminal alkyne. Selective coupling at the C-I bond of this compound is readily achieved.
| Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 25-50 | 4-12 | 80-98 |
Experimental Protocol: Regioselective Sonogashira Coupling
-
Reaction Setup: To a solution of this compound (1.0 eq) and the terminal alkyne (1.1 eq) in a suitable solvent such as THF, bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.02 eq) and copper(I) iodide (CuI, 0.04 eq) are added.
-
Base Addition: A base, typically triethylamine (Et₃N, 2.0 eq), is added, and the mixture is stirred under an inert atmosphere.
-
Reaction Execution: The reaction is typically stirred at room temperature or slightly elevated temperatures (e.g., 40-50 °C) and monitored by TLC or GC-MS.
-
Work-up and Purification: Upon completion, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated. The residue is taken up in an organic solvent, washed with saturated aqueous ammonium chloride and brine, dried, and purified by column chromatography.
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds. Similar to other cross-coupling reactions, selective amination at the C-4 position of this compound can be achieved.
| Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Primary/Secondary Amine | Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene | 90-110 | 12-24 | 70-90 |
Experimental Protocol: Regioselective Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox, an oven-dried Schlenk tube is charged with this compound (1.0 eq), the amine (1.2 eq), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq), a suitable phosphine ligand (e.g., XPhos, 0.04 eq), and a base such as potassium phosphate (K₃PO₄, 1.5 eq).
-
Solvent Addition: Anhydrous, degassed toluene is added.
-
Reaction Execution: The Schlenk tube is sealed and heated in an oil bath at 100 °C for 12-24 hours.
-
Work-up and Purification: After cooling, the reaction mixture is diluted with ethyl acetate, filtered through celite, and concentrated. The crude product is then purified by column chromatography.
Halogen-Metal Exchange
Halogen-metal exchange reactions provide an alternative route to functionalize this compound. The high reactivity of the C-I bond allows for selective exchange at low temperatures using organolithium or Grignard reagents. The resulting organometallic intermediate can then be trapped with various electrophiles.
Caption: Workflow for halogen-metal exchange and subsequent functionalization.
| Reagent | Electrophile (E) | Product | Temp. (°C) |
| n-BuLi | DMF | 2-Bromo-1-fluoro-4-formylbenzene | -78 to RT |
| i-PrMgCl·LiCl | CO₂ | 3-Bromo-4-fluorobenzoic acid | 0 to RT |
| EtMgBr | I₂ | 1-Bromo-2-fluoro-4,5-diiodobenzene | -20 to RT |
Experimental Protocol: Lithium-Halogen Exchange and Formylation
-
Reaction Setup: A solution of this compound (1.0 eq) in anhydrous THF is cooled to -78 °C under an inert atmosphere.
-
Exchange Reaction: n-Butyllithium (1.1 eq in hexanes) is added dropwise, and the mixture is stirred at -78 °C for 30-60 minutes.
-
Electrophilic Quench: Anhydrous N,N-dimethylformamide (DMF, 1.5 eq) is added, and the reaction is allowed to slowly warm to room temperature.
-
Work-up and Purification: The reaction is quenched with saturated aqueous ammonium chloride and extracted with ethyl acetate. The organic layer is washed with water and brine, dried, and concentrated. The crude aldehyde is purified by column chromatography.
Applications in Drug Development and Materials Science
The ability to selectively and sequentially introduce different functional groups makes this compound a valuable starting material for the synthesis of complex organic molecules with potential applications in:
-
Medicinal Chemistry: As a scaffold for the synthesis of kinase inhibitors, GPCR modulators, and other biologically active compounds. The fluorine atom can be strategically incorporated to improve metabolic stability and binding affinity.
-
Materials Science: In the synthesis of organic light-emitting diodes (OLEDs), liquid crystals, and functional polymers, where the electronic properties of the aromatic core can be fine-tuned through substitution.
Conclusion
This compound is a highly versatile and valuable building block in organic synthesis. Its well-defined reactivity profile, characterized by the differential reactivity of its three halogen atoms, allows for a high degree of control in regioselective functionalization reactions. This guide provides a comprehensive overview of its synthesis, properties, and key reactions, offering a practical resource for researchers, scientists, and drug development professionals to harness the full synthetic potential of this important intermediate.
References
Navigating Halogen Reactivity: A Technical Guide to 2-Bromo-1-fluoro-4-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
In the landscape of complex organic synthesis, polyhalogenated aromatic compounds serve as versatile synthons, offering multiple points for functionalization. Among these, 2-Bromo-1-fluoro-4-iodobenzene stands out as a particularly valuable building block due to the distinct reactivity of its three halogen substituents. This in-depth technical guide explores the differential reactivity of the iodine, bromine, and fluorine atoms in this compound, providing a framework for its strategic utilization in the synthesis of novel molecules.
Core Principle: A Hierarchy of Halogen Reactivity
The differential reactivity of the halogens in this compound is primarily governed by the carbon-halogen (C-X) bond strength and the propensity of the halogen to participate in various reaction mechanisms. The established hierarchy of reactivity for the most common synthetic transformations is:
Iodine > Bromine > Fluorine
This predictable selectivity allows for a stepwise and site-specific functionalization of the aromatic ring, making this compound an ideal substrate for the construction of complex, multi-substituted aromatic systems. The iodine atom is the most reactive site for palladium-catalyzed cross-coupling reactions and metal-halogen exchange.[1] Following the functionalization of the iodo-substituent, the bromo-group can be targeted under slightly more forcing conditions. The fluoro-substituent is generally the least reactive and often remains on the aromatic ring, influencing the electronic properties of the final molecule.[1]
Data Presentation: Quantitative Analysis of Selective Reactions
The following tables summarize quantitative data for the selective functionalization of this compound and its close analogs, highlighting the chemoselectivity achievable in key cross-coupling and metal-halogen exchange reactions.
Table 1: Selective Suzuki-Miyaura Coupling
| Entry | Halogen Targeted | Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
| 1 | Iodine | Phenylboronic acid | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ | Toluene/H₂O | 80 | 12 | >95 | Selective reaction at the C-I bond is highly efficient. |
| 2 | Bromine | Phenylboronic acid | Pd(dppf)Cl₂ (5 mol%) | Cs₂CO₃ | Dioxane | 100 | 24 | ~80 | Reaction at the C-Br bond requires a more active catalyst and higher temperature after initial C-I functionalization. |
| 3 | Fluorine | Phenylboronic acid | - | - | - | - | - | <1 | The C-F bond is generally unreactive under standard Suzuki-Miyaura conditions. |
Yields are representative and based on typical outcomes for analogous dihalogenated aromatic compounds.[2]
Table 2: Selective Sonogashira Coupling
| Entry | Halogen Targeted | Terminal Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
| 1 | Iodine | Phenylacetylene | PdCl₂(PPh₃)₂ (2 mol%), CuI (4 mol%) | Et₃N | THF | 60 | 8 | >90 | High selectivity for the C-I bond is observed under mild conditions.[3] |
| 2 | Bromine | Phenylacetylene | Pd(PPh₃)₄ (5 mol%), CuI (10 mol%) | DIPA | DMF | 100 | 18 | ~75 | Functionalization at the C-Br bond requires more forcing conditions. |
| 3 | Fluorine | Phenylacetylene | - | - | - | - | - | <1 | The C-F bond is inert to Sonogashira coupling conditions. |
Yields are representative and based on typical outcomes for analogous dihalogenated aromatic compounds.
Table 3: Selective Metal-Halogen Exchange
| Entry | Halogen Targeted | Organolithium Reagent | Quenching Electrophile | Solvent | Temp (°C) | Time (min) | Yield (%) | Notes |
| 1 | Iodine | n-BuLi (1.1 equiv) | DMF | THF | -78 | 15 | >90 | Highly selective and rapid exchange at the C-I bond. |
| 2 | Bromine | t-BuLi (1.1 equiv) | DMF | THF | -78 | 60 | ~70 | Exchange at the C-Br bond is slower and may require a more reactive organolithium reagent. |
| 3 | Fluorine | n-BuLi or t-BuLi | DMF | THF | -78 | - | <1 | The C-F bond is unreactive towards standard lithium-halogen exchange. |
Yields are representative and based on established principles of metal-halogen exchange selectivity.
Experimental Protocols
The following are detailed methodologies for key selective reactions involving this compound. These protocols are based on established procedures for structurally similar compounds and should be optimized for specific applications.
Protocol 1: Selective Suzuki-Miyaura Coupling at the Iodine Position
This protocol describes the selective reaction at the C-4 iodo position, leaving the bromo and fluoro groups intact.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Toluene (degassed)
-
Water (degassed)
-
Schlenk flask and standard laboratory glassware
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and potassium carbonate.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.
-
Under a positive flow of inert gas, add the Pd(PPh₃)₄ catalyst.
-
Add degassed toluene and water (typically a 4:1 to 10:1 mixture) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-16 hours.
-
Upon completion, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the 4-aryl-2-bromo-1-fluorobenzene.
Protocol 2: Selective Sonogashira Coupling at the Iodine Position
This protocol outlines the copper-cocatalyzed Sonogashira coupling, selectively targeting the C-I bond.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 equiv)
-
Copper(I) iodide (CuI) (0.04 equiv)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPA) (as solvent or co-solvent)
-
Anhydrous and degassed THF or DMF
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Add the anhydrous and degassed solvent (THF or DMF) and the amine base.
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the terminal alkyne dropwise to the reaction mixture.
-
Stir the reaction at a temperature ranging from room temperature to 60 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and filter through a pad of celite to remove catalyst residues.
-
Wash the filtrate with saturated aqueous ammonium chloride solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Selective Lithium-Iodine Exchange and Electrophilic Quench
This protocol describes the selective formation of an aryllithium species at the C-4 position followed by trapping with an electrophile.
Materials:
-
This compound (1.0 equiv)
-
n-Butyllithium (n-BuLi) (1.1 equiv, solution in hexanes)
-
Electrophile (e.g., N,N-dimethylformamide, DMF) (1.5 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Inert atmosphere (Argon or Nitrogen)
-
Dry ice/acetone bath
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a thermometer, dropping funnel, and nitrogen inlet, add this compound and dissolve in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the n-BuLi solution dropwise via syringe, maintaining the internal temperature below -70 °C.
-
Stir the mixture at -78 °C for 15-30 minutes.
-
Add the electrophile (e.g., DMF) dropwise, again maintaining a low temperature.
-
After the addition is complete, stir the reaction at -78 °C for an additional hour and then allow it to slowly warm to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing Reaction Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the logical flow of selective functionalization strategies and a typical experimental workflow.
Caption: Sequential functionalization pathway for this compound.
Caption: Generalized experimental workflow for cross-coupling reactions.
Conclusion
The well-defined reactivity hierarchy of the halogen substituents in this compound makes it a powerful and versatile tool in modern organic synthesis. By carefully selecting reaction conditions and reagents, researchers can achieve highly selective and sequential functionalization of the aromatic ring. This guide provides the foundational knowledge, quantitative insights, and detailed protocols necessary for drug development professionals and synthetic chemists to effectively harness the synthetic potential of this valuable building block. The ability to predictably introduce diverse functionalities at specific positions opens up new avenues for the design and synthesis of novel pharmaceuticals, agrochemicals, and materials.
References
Spectroscopic Analysis of 2-Bromo-1-fluoro-4-iodobenzene: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the spectroscopic characterization of 2-Bromo-1-fluoro-4-iodobenzene (CAS No: 811842-30-5). Due to the limited availability of specific, publicly accessible spectroscopic data for this compound at the time of publication, this document focuses on presenting generalized, best-practice experimental protocols for the acquisition of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data. These methodologies are designed to guide researchers, scientists, and drug development professionals in the analytical characterization of this and structurally similar halogenated aromatic compounds. This guide also includes a logical workflow for the spectroscopic analysis process.
Introduction
This compound is a polysubstituted aromatic compound with potential applications in organic synthesis and drug discovery. The presence of three different halogen atoms (fluorine, bromine, and iodine) on the benzene ring makes it a versatile building block. Accurate structural elucidation and purity assessment of this compound are paramount for its effective use in research and development. Spectroscopic techniques such as NMR, MS, and IR are indispensable tools for achieving this. This guide outlines the standard procedures for obtaining high-quality spectroscopic data for this class of compounds.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₆H₃BrFI |
| Molecular Weight | 300.89 g/mol |
| IUPAC Name | This compound |
| CAS Number | 811842-30-5 |
| Appearance | Clear pale yellow to yellow or pink liquid |
Spectroscopic Data (Predicted)
Table 2: Predicted ¹H NMR Spectral Data
| Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |
| Anticipated in the aromatic region (approx. 7.0-8.0 ppm) | Multiplets | J(H,H), J(H,F) | Aromatic Protons |
Table 3: Predicted ¹³C NMR Spectral Data
| Chemical Shift (ppm) | Assignment |
| Anticipated in the aromatic region (approx. 90-160 ppm) | Aromatic Carbons |
Table 4: Predicted ¹⁹F NMR Spectral Data
| Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |
| Anticipated in the aryl-fluoride region (approx. -100 to -140 ppm) | Multiplet | J(F,H) | Aromatic Fluorine |
Table 5: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| Approx. 300/302 | [M]⁺, [M+2]⁺ isotopic pattern for Bromine |
Table 6: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Assignment |
| 3100-3000 | C-H aromatic stretch |
| 1600-1450 | C=C aromatic stretch |
| 1250-1000 | C-F stretch |
| Below 1000 | C-Br, C-I stretches |
Experimental Protocols
The following are detailed, generalized experimental protocols for obtaining the spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
4.1.1 ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Parameters:
-
Pulse Sequence: Standard single-pulse sequence.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Spectral Width: 0-12 ppm.
-
Reference: Tetramethylsilane (TMS) at 0 ppm or the residual solvent peak.
-
4.1.2 ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 20-50 mg of the compound in 0.6-0.8 mL of a deuterated solvent.
-
Instrument: A 100 MHz or higher ¹³C frequency NMR spectrometer.
-
Parameters:
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, as ¹³C has low natural abundance.
-
Spectral Width: 0-220 ppm.
-
Reference: The deuterated solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
4.1.3 ¹⁹F NMR Spectroscopy
-
Sample Preparation: Same as for ¹H NMR.
-
Instrument: An NMR spectrometer equipped with a fluorine probe.
-
Parameters:
-
Pulse Sequence: Standard single-pulse sequence, often with proton decoupling.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 64-256.
-
Spectral Width: A wide spectral width may be necessary initially to locate the signal (e.g., +50 to -250 ppm).
-
Reference: An external standard such as CFCl₃ at 0 ppm.
-
Mass Spectrometry (MS)
-
Technique: Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Instrument: A high-resolution mass spectrometer (e.g., TOF or Orbitrap).
-
Sample Preparation:
-
EI: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol, dichloromethane) via a direct insertion probe or GC inlet.
-
ESI: Prepare a dilute solution (1-10 µg/mL) in a suitable solvent (e.g., methanol or acetonitrile) and introduce it via direct infusion or an LC system.
-
-
Parameters (EI):
-
Ionization Energy: 70 eV.
-
Source Temperature: 200-250 °C.
-
Mass Range: m/z 50-500.
-
-
Parameters (ESI):
-
Ionization Mode: Positive or negative.
-
Capillary Voltage: 3-5 kV.
-
Nebulizing Gas: Nitrogen.
-
Drying Gas Temperature: 250-350 °C.
-
Mass Range: m/z 50-500.
-
Infrared (IR) Spectroscopy
-
Technique: Attenuated Total Reflectance (ATR) or transmission.
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Sample Preparation:
-
ATR: Place a drop of the neat liquid sample directly onto the ATR crystal.
-
Transmission: Place a drop of the neat liquid between two KBr or NaCl plates to form a thin film.
-
-
Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: A background spectrum of the clean ATR crystal or empty salt plates should be collected before the sample measurement.
-
Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of an organic compound like this compound.
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 2-Bromo-1-fluoro-4-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-Bromo-1-fluoro-4-iodobenzene. Due to the limited availability of public experimental spectral data for this specific compound, this document leverages established NMR prediction methodologies based on substituent effects in halogenated benzene derivatives. The information herein serves as a robust reference for researchers in chemical synthesis, drug discovery, and materials science for the purposes of structural verification, reaction monitoring, and quality control.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is characterized by three distinct signals in the aromatic region. The chemical shifts (δ) and coupling constants (J) are predicted based on the additive effects of the fluorine, bromine, and iodine substituents on the benzene ring. The electronegativity and anisotropic effects of the halogens significantly influence the electronic environment of the neighboring protons.
The predicted data is summarized in the table below. The protons are designated as H-3, H-5, and H-6 according to the IUPAC numbering of the benzene ring, starting from the carbon bearing the fluorine atom as C-1.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) | Assignment Notes |
| H-6 | 7.70 - 7.85 | dd | ³J(H-F) ≈ 8-9 Hz, ³J(H-H) ≈ 8-9 Hz | Downfield shift due to deshielding by adjacent iodine. Coupled to H-5 (ortho) and Fluorine (ortho). |
| H-5 | 7.45 - 7.60 | ddd | ³J(H-H) ≈ 8-9 Hz, ⁴J(H-F) ≈ 5-6 Hz, ⁴J(H-H) ≈ 2-3 Hz | Coupled to H-6 (ortho), Fluorine (meta), and H-3 (meta). |
| H-3 | 7.15 - 7.30 | t | ³J(H-F) ≈ 8-9 Hz, ⁴J(H-H) ≈ 2-3 Hz | Upfield shift relative to other protons. Appears as a triplet due to similar ortho coupling to Fluorine and meta coupling to H-5. |
Note: Predicted values are based on computational models and empirical data from similar halogenated benzenes. Actual experimental values may vary.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum of this compound is predicted to show six unique signals, corresponding to the six carbon atoms of the benzene ring. The chemical shifts are heavily influenced by the directly attached halogen substituents. A key feature of the spectrum is the presence of carbon-fluorine (C-F) coupling constants, which are invaluable for definitive signal assignment. The carbon directly bonded to fluorine (C-1) will exhibit a large one-bond coupling constant (¹JCF), while other carbons will show smaller two-, three-, or four-bond couplings.
| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling Constant (JCF, Hz) | Assignment Notes |
| C-1 | 158 - 162 | ¹J ≈ 245-255 | Directly attached to fluorine, showing a large one-bond C-F coupling and a significant downfield shift. |
| C-4 | 90 - 95 | ⁴J ≈ 1-3 | Directly attached to iodine. The "heavy atom effect" of iodine causes a significant upfield shift. |
| C-2 | 112 - 116 | ²J ≈ 20-25 | Directly attached to bromine and ortho to fluorine, showing a two-bond C-F coupling. |
| C-6 | 138 - 142 | ³J ≈ 3-5 | Para to bromine and ortho to iodine. |
| C-5 | 132 - 136 | ³J ≈ 8-10 | Meta to fluorine and ortho to iodine. |
| C-3 | 120 - 124 | ²J ≈ 20-25 | Ortho to fluorine and bromine. |
Note: Predicted values are based on computational models and empirical data from similar halogenated benzenes. Actual experimental values may vary.
Experimental Protocols for NMR Data Acquisition
The following section outlines a standard operating procedure for the acquisition of high-quality ¹H and ¹³C NMR spectra for halogenated aromatic compounds like this compound.
Sample Preparation
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar aromatic compounds due to its excellent solubilizing properties and the presence of a residual solvent peak for referencing. Other suitable solvents include deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated acetone (acetone-d₆).
-
Concentration: For a standard ¹H NMR experiment, a concentration of 5-10 mg of the analyte in 0.6-0.7 mL of deuterated solvent is typically sufficient. For ¹³C NMR, a higher concentration of 20-50 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.
-
Referencing: Tetramethylsilane (TMS) is commonly added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
Instrumentation
-
Spectrometer: A high-field NMR spectrometer operating at a proton frequency of 400 MHz or higher is recommended for better signal dispersion and resolution.
-
Probe: A standard broadband or dual-channel probe suitable for ¹H and ¹³C detection.
-
Temperature: Standard experiments are typically run at room temperature (e.g., 298 K).
¹H NMR Acquisition Parameters
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems).
-
Spectral Width (SW): Approximately 12-16 ppm, centered around 6-7 ppm to cover the aromatic region and any potential impurities.
-
Pulse Width (P1): A 30° or 45° pulse angle is recommended for routine spectra to allow for faster repetition rates.[1]
-
Acquisition Time (AQ): 2-4 seconds to ensure good digital resolution.[1][2]
-
Relaxation Delay (D1): 1-2 seconds. For quantitative measurements, a longer delay (5 x T₁) is necessary.
-
Number of Scans (NS): 8 to 16 scans are typically sufficient for samples of this concentration.
¹³C NMR Acquisition Parameters
-
Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker systems).
-
Spectral Width (SW): Approximately 200-220 ppm to cover the full range of carbon chemical shifts.
-
Pulse Width (P1): A 30° pulse angle.
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 2 seconds.
-
Number of Scans (NS): 1024 to 4096 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.
Data Processing
-
Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) before Fourier transformation to improve the signal-to-noise ratio.
-
Phasing and Baseline Correction: Manually phase the spectrum and apply an automatic baseline correction.
-
Referencing: Calibrate the spectrum using the residual solvent peak or the TMS signal.
-
Integration and Peak Picking: Integrate the signals in the ¹H spectrum and pick the peaks for both ¹H and ¹³C spectra.
Visualization of Signal Splitting Pathway
The following diagram, generated using the DOT language, illustrates the logical relationship of the spin-spin coupling that results in the predicted splitting pattern for the H-5 proton.
Caption: Splitting pathway for the H-5 proton signal.
Conclusion
This technical guide provides a comprehensive overview of the predicted ¹H and ¹³C NMR characteristics of this compound. The provided tables of predicted chemical shifts and coupling constants, along with the detailed experimental protocols, offer a valuable resource for scientists engaged in the synthesis and analysis of this and related halogenated aromatic compounds. The visualization of the H-5 proton splitting pattern further clarifies the complex spin-spin coupling interactions present in the molecule. While predicted data is a powerful tool, experimental verification remains the gold standard for unequivocal structure elucidation.
References
An In-depth Technical Guide to the Stability of 2-Bromo-1-fluoro-4-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability of 2-Bromo-1-fluoro-4-iodobenzene, a key intermediate in pharmaceutical and organic synthesis. Understanding the stability profile of this compound is critical for ensuring its quality, efficacy, and safety in research and drug development applications. This document details its physicochemical properties, stability under various conditions, and recommended experimental protocols for stability assessment.
Core Physicochemical Properties
A foundational understanding of the stability of this compound begins with its fundamental physicochemical properties. These characteristics influence its handling, storage, and reactivity.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₃BrFI | [1][2] |
| Molecular Weight | 300.89 g/mol | [1][2] |
| CAS Number | 811842-30-5 | [2] |
| Appearance | Not explicitly stated for this compound, but a similar isomer is a clear pale yellow to yellow or pink liquid. | [3] |
| Boiling Point | 243.4 °C at 760 mmHg | |
| Density | ~2.3 g/mL at 25 °C (estimated based on similar isomers) | |
| Solubility | Insoluble in water; likely soluble in common organic solvents. | [4] |
Stability Profile
The stability of this compound is a multifaceted issue, encompassing its resistance to thermal, photochemical, chemical, and environmental degradation.
Thermal Stability
Photochemical Stability
This compound is expected to be sensitive to light. A safety data sheet for the closely related isomer, 2-bromo-4-fluoro-1-iodobenzene, explicitly states that the compound is "Light sensitive" and recommends it be stored in the dark. It is highly probable that this compound exhibits similar photosensitivity.
Upon exposure to UV light, iodobenzenes can undergo photodissociation of the carbon-iodine bond to form radical species. These highly reactive intermediates can then participate in a variety of secondary reactions, leading to the formation of impurities.
Logical Relationship for Photodegradation
Caption: Postulated photodegradation pathway of this compound.
Chemical Stability and Reactivity
The chemical stability of this compound is largely defined by the differential reactivity of its three halogen substituents. This feature makes it a versatile building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions.
The order of reactivity for the carbon-halogen bonds is generally: C-I > C-Br > C-F.
-
Carbon-Iodine Bond: This is the most reactive site and readily participates in reactions such as Suzuki, Sonogashira, and Heck couplings. This allows for selective functionalization at the 4-position of the benzene ring.
-
Carbon-Bromine Bond: The C-Br bond is less reactive than the C-I bond but can be engaged in cross-coupling reactions under more forcing conditions. This sequential reactivity allows for a stepwise approach to the synthesis of complex molecules.
-
Carbon-Fluorine Bond: The C-F bond is the strongest and generally unreactive under typical cross-coupling conditions, making it a stable substituent throughout synthetic sequences.
Aryl halides are generally resistant to hydrolysis under neutral conditions. Hydrolysis would likely require harsh conditions, such as high temperatures and the presence of a strong acid or base.
In terms of oxidative stability, while iodobenzene itself can be oxidized, this typically requires strong oxidizing agents. Under normal handling and storage conditions, significant oxidative degradation is not expected.
Signaling Pathway of Selective Reactivity
Caption: Selective reactivity in cross-coupling reactions.
Experimental Protocols for Stability Assessment
To rigorously assess the stability of this compound, a series of forced degradation studies should be conducted. These studies expose the compound to stress conditions to identify potential degradation products and pathways.
Thermal Stability Testing (Forced Degradation)
Objective: To evaluate the stability of the compound at elevated temperatures.
Methodology:
-
Place a known quantity of this compound in a sealed, inert atmosphere (e.g., nitrogen or argon) vial.
-
Expose the vial to a series of elevated temperatures (e.g., 60 °C, 80 °C, 105 °C) for a defined period (e.g., 24, 48, 72 hours).
-
At each time point, remove a sample and allow it to cool to room temperature.
-
Analyze the sample using a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.
-
Characterize any significant degradation products using techniques such as LC-MS and NMR.
Photochemical Stability Testing
Objective: To determine the susceptibility of the compound to degradation by light.
Methodology (based on ICH Q1B guidelines):
-
Expose a sample of this compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
A control sample should be stored in the dark under the same temperature and humidity conditions.
-
After the exposure period, analyze both the exposed and control samples by a stability-indicating HPLC method.
-
Compare the chromatograms to identify and quantify any photodegradation products.
-
If significant degradation is observed, further studies should be conducted on the compound in its intended packaging to assess its protective effect.
Experimental Workflow for Stability Testing
Caption: General workflow for forced degradation studies.
Hydrolytic Stability Testing
Objective: To assess the stability of the compound in the presence of water at different pH values.
Methodology:
-
Prepare solutions of this compound in acidic (e.g., 0.1 N HCl), neutral (e.g., water), and basic (e.g., 0.1 N NaOH) media.
-
Incubate the solutions at a controlled temperature (e.g., 50 °C) for a specified period.
-
At various time points, withdraw aliquots, neutralize them if necessary, and analyze by HPLC to determine the extent of degradation.
Oxidative Stability Testing
Objective: To evaluate the compound's susceptibility to oxidation.
Methodology:
-
Dissolve this compound in a suitable solvent and treat it with an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂).
-
Maintain the solution at room temperature or slightly elevated temperature for a defined period.
-
Monitor the reaction by HPLC at different time intervals to quantify the remaining parent compound and any oxidation products.
Handling and Storage Recommendations
Based on the stability profile, the following handling and storage procedures are recommended for this compound:
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Protect from light by using amber-colored vials or by storing in a dark place.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood. Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid contact with skin and eyes, and prevent inhalation of vapors.
-
Incompatibilities: Keep away from strong oxidizing agents.
By adhering to these guidelines and understanding the inherent stability characteristics of this compound, researchers and drug development professionals can ensure the integrity of this important chemical intermediate throughout its lifecycle.
References
A Preliminary Investigation into the Reactions of 2-Bromo-1-fluoro-4-iodobenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromo-1-fluoro-4-iodobenzene is a versatile tri-halogenated aromatic compound that serves as a valuable building block in organic synthesis. Its three distinct halogen substituents—iodine, bromine, and fluorine—exhibit differential reactivity, enabling selective functionalization through a variety of cross-coupling and substitution reactions. This technical guide provides a preliminary investigation into the key reactions of this compound, including Sonogashira, Suzuki, and Buchwald-Hartwig couplings, as well as nucleophilic aromatic substitution. Detailed experimental protocols, quantitative data, and visual diagrams of reaction pathways are presented to facilitate its application in research and development, particularly in the synthesis of pharmaceuticals and advanced materials.
Introduction
Polyhalogenated aromatic compounds are of significant interest in synthetic chemistry due to their capacity for sequential and site-selective functionalization. This compound is a prime example, offering three distinct reactive centers. The carbon-iodine (C-I) bond is the most labile and, therefore, the most reactive in palladium-catalyzed cross-coupling reactions, followed by the carbon-bromine (C-Br) bond. The carbon-fluorine (C-F) bond is the most stable and typically reacts under conditions favorable for nucleophilic aromatic substitution (SNAr). This hierarchy of reactivity allows for a programmed approach to the synthesis of complex, multi-substituted aromatic structures.[1] This guide will explore the practical applications of this differential reactivity.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 811842-30-5 | [1] |
| Molecular Formula | C₆H₃BrFI | |
| Molecular Weight | 300.90 g/mol | |
| Appearance | White to light yellow or orange powder/crystal | [2] |
Key Reactions and Experimental Data
The strategic functionalization of this compound is primarily achieved through palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution. The following sections detail the protocols and available data for these transformations.
Sonogashira Coupling
The Sonogashira reaction, a cross-coupling of a terminal alkyne with an aryl or vinyl halide, is a powerful tool for the formation of carbon-carbon triple bonds. Due to the high reactivity of the C-I bond, this compound can be selectively coupled with alkynes at the 4-position.
Experimental Protocol:
A mixture of this compound (1.0 equiv.), trimethyl(prop-2-yn-1-yloxy)silane (1.43 equiv.), copper(I) iodide (0.10 equiv.), and Pd(PPh₃)₂Cl₂ (0.05 equiv.) in THF is treated with triethylamine (1.53 equiv.). The reaction mixture is stirred under a nitrogen atmosphere at 20°C for 4 hours.[3]
Quantitative Data:
| Alkyne | Product | Yield | Reference |
| Trimethyl(prop-2-yn-1-yloxy)silane | 3-(3-Bromo-4-fluorophenyl)prop-2-yn-1-ol | Not explicitly stated, but the product is carried on to the next step in a multi-step synthesis. | [3] |
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C single bonds between an organoboron compound and an organohalide. Similar to the Sonogashira reaction, the selective coupling at the C-I bond of this compound is anticipated.
Experimental Protocol (General for Aryl Iodides):
In a pressure tube, 1-bromo-3,4-difluorobenzene (1.0 equiv.), an arylboronic acid (1.5 equiv.), K₃PO₄ (1.5 equiv.), and Pd(PPh₃)₄ (1.5 mol%) are combined in a 3:1 v/v mixture of dioxane and water. The mixture is heated at 105°C for 8.5 hours.[4]
Quantitative Data:
While a specific example with quantitative yield for this compound was not found in the immediate search, the following table illustrates typical yields for the Suzuki coupling of a related dihalogenated benzene, 1-bromo-3,4-difluorobenzene, which serves as a predictive model.[4]
| Arylboronic Acid | Product | Yield |
| 4-(tert-butyl)phenylboronic acid | 4'-(tert-butyl)-3,4-difluoro-1,1'-biphenyl | Not specified |
| 4-acetylphenylboronic acid | 1-(3',4'-difluoro-[1,1'-biphenyl]-4-yl)ethanone | Not specified |
| 2,5-dimethoxyphenylboronic acid | 3',4'-difluoro-2,5-dimethoxy-1,1'-biphenyl | Not specified |
| 3-nitrophenylboronic acid | 3,4-difluoro-3'-nitro-1,1'-biphenyl | 80% |
| 3-(methylthio)phenylboronic acid | (3',4'-difluoro-[1,1'-biphenyl]-3-yl)(methyl)sulfane | Not specified |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds between an aryl halide and an amine. The selective amination at the C-I position of this compound is expected.
Experimental Protocol (General for Aryl Iodides):
A reaction vessel is charged with an aryl iodide (1.0 equiv.), an amine (1.2 equiv.), a palladium catalyst, a ligand, and a base in an appropriate solvent. The reaction is heated under an inert atmosphere until completion.
Quantitative Data:
Nucleophilic Aromatic Substitution (SNAr)
The fluorine atom on the this compound ring can be susceptible to nucleophilic aromatic substitution, particularly with strong nucleophiles.
Experimental Protocol:
In the absence of a copper catalyst, 1-bromo-2-fluoro-4-iodobenzene can undergo a highly selective coupling at the fluorine position with carbazole through a nucleophilic substitution reaction.[5]
Quantitative Data:
| Nucleophile | Product | Yield | Reference |
| Carbazole | 9-(2-Bromo-4-iodophenyl)-9H-carbazole | Not explicitly stated, but described as highly selective. | [5] |
Visualizing Reaction Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the logical flow of the described reactions.
Caption: Selective Sonogashira coupling at the C-I position.
Caption: Hypothetical sequential Suzuki coupling workflow.
Caption: Competing reaction pathways for this compound.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. The distinct reactivity of its three halogen atoms allows for selective and sequential functionalization, providing a powerful strategy for the synthesis of complex and diverse molecular architectures. The preferential reactivity of the carbon-iodine bond in palladium-catalyzed cross-coupling reactions, followed by the carbon-bromine bond, and the potential for nucleophilic aromatic substitution at the carbon-fluorine bond, offers chemists a high degree of control over synthetic outcomes. Further research to quantify the yields and optimize the conditions for a broader range of substrates in Suzuki and Buchwald-Hartwig reactions will undoubtedly expand the utility of this important synthetic intermediate.
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. biorxiv.org [biorxiv.org]
- 4. Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
Methodological & Application
Application Notes and Protocols for Selective Suzuki Coupling with 2-Bromo-1-fluoro-4-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective functionalization of polyhalogenated aromatic compounds is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures for pharmaceutical, agrochemical, and materials science applications. 2-Bromo-1-fluoro-4-iodobenzene is a valuable synthetic intermediate, possessing three distinct halogen atoms that can be selectively manipulated in cross-coupling reactions. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in the Suzuki-Miyaura coupling allows for a predictable and regioselective approach to the synthesis of fluorinated biaryl compounds.
The principle of this selectivity lies in the bond dissociation energies of the carbon-halogen bonds, with the C-I bond being weaker and therefore more susceptible to oxidative addition to a palladium(0) catalyst than the C-Br bond. This inherent reactivity difference can be exploited to achieve mono-arylation at the iodine-bearing position while preserving the bromine atom for subsequent transformations, paving the way for the efficient synthesis of unsymmetrical poly-substituted aromatic systems.
Data Presentation: Reaction Conditions for Selective Suzuki Coupling
The following table summarizes representative reaction conditions for the selective mono-Suzuki coupling of this compound with various arylboronic acids. The data is based on established protocols for analogous dihaloarenes and provides a strong predictive framework for achieving high selectivity and yields.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equivalents) | Solvent System (v/v) | Temp (°C) | Time (h) | Expected Yield of 4-Aryl-2-bromo-1-fluorobenzene (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | 1,4-Dioxane / H₂O (4:1) | 80 | 6-12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ (2) | Toluene / H₂O (4:1) | 90 | 8-16 | 80-90 |
| 3 | 3-Tolylboronic acid | Pd(OAc)₂ (2) + SPhos (4) | K₃PO₄ (3) | Toluene / H₂O (5:1) | 100 | 4-8 | 88-96 |
| 4 | 2-Thiopheneboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ (2) | DMF / H₂O (5:1) | 85 | 6-14 | 75-88 |
Note: The expected yields are estimates based on analogous reactions reported in the scientific literature for similar dihalogenated substrates. Actual yields may vary depending on the specific reaction scale and the purity of the reagents.
Experimental Protocols
Protocol 1: Selective Mono-Suzuki Coupling at the C-I Position
This protocol details a general procedure for the selective Suzuki-Miyaura cross-coupling of an arylboronic acid with this compound at the 4-position (C-I).
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., Potassium carbonate [K₂CO₃])
-
Anhydrous 1,4-Dioxane
-
Degassed deionized water
-
Inert gas (Argon or Nitrogen)
-
Standard Schlenk glassware and magnetic stirrer
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) to the flask.
-
Solvent Addition: Add degassed 1,4-dioxane and water (4:1 v/v) to the reaction flask via syringe. The typical reaction concentration is 0.1-0.2 M with respect to the this compound.
-
Reaction: Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 6-12 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the pure 4-aryl-2-bromo-1-fluorobenzene.
Protocol 2: Sequential Suzuki Coupling for the Synthesis of Unsymmetrical Biaryls
This protocol outlines the subsequent Suzuki coupling at the C-Br position to synthesize an unsymmetrical biaryl compound.
Materials:
-
4-Aryl-2-bromo-1-fluorobenzene (from Protocol 1)
-
Second, different arylboronic acid
-
Palladium catalyst (e.g., Palladium(II) acetate [Pd(OAc)₂] with a suitable ligand like SPhos)
-
Stronger base (e.g., Potassium phosphate [K₃PO₄])
-
Anhydrous toluene
-
Degassed deionized water
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add the 4-aryl-2-bromo-1-fluorobenzene (1.0 equiv.), the second arylboronic acid (1.5 equiv.), and potassium phosphate (3.0 equiv.).
-
Inert Atmosphere: Establish an inert atmosphere as described in Protocol 1.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).
-
Solvent Addition: Add degassed toluene and water (5:1 v/v).
-
Reaction: Heat the reaction mixture to a higher temperature, typically 100-110 °C, with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Follow the work-up and purification procedures as described in Protocol 1 to isolate the final unsymmetrical biaryl product.
Mandatory Visualizations
Caption: Experimental workflow for the sequential Suzuki coupling of this compound.
Caption: Generalized mechanism of the Suzuki-Miyaura cross-coupling reaction.
Application Notes and Protocols: Sonogashira Reaction of 2-Bromo-1-fluoro-4-iodobenzene
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This reaction, typically catalyzed by a combination of palladium and copper complexes, is celebrated for its mild conditions and broad functional group tolerance, making it invaluable in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[2][3]
For dihalogenated substrates like 2-Bromo-1-fluoro-4-iodobenzene, the inherent differences in carbon-halogen bond reactivity allow for highly selective functionalization. The established reactivity trend for halides in palladium-catalyzed cross-coupling reactions is I > Br > Cl.[4][5] This chemoselectivity enables the preferential coupling at the more reactive carbon-iodine bond, leaving the less reactive carbon-bromine bond intact for subsequent transformations. This application note provides detailed protocols for the selective Sonogashira coupling of terminal alkynes at the C-4 position of this compound.
Chemoselectivity of the Reaction: The selective coupling at the C-I bond is attributed to the lower bond dissociation energy of the C-I bond compared to the C-Br bond. This facilitates a faster rate of oxidative addition to the palladium(0) catalyst, which is the initial and often rate-determining step of the catalytic cycle.[4] By maintaining mild reaction conditions, such as room or slightly elevated temperatures, the mono-alkynylated product, 2-Bromo-1-fluoro-4-(alkynyl)benzene, can be synthesized in high yield.
Figure 1. Selective Sonogashira coupling at the C-I bond.
Data Presentation
Table 1: Typical Reagents and Conditions for Selective Sonogashira Coupling This table summarizes the typical components and conditions for achieving high selectivity for mono-alkynylation at the C-4 position.
| Component | Example | Molar Equiv. / Loading | Purpose |
| Aryl Halide | This compound | 1.0 | Substrate |
| Alkyne | Phenylacetylene, Trimethylsilylacetylene | 1.1 - 1.5 | Coupling partner |
| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | 1 - 5 mol% | Primary catalyst for the cross-coupling cycle |
| Copper(I) Co-catalyst | Copper(I) Iodide (CuI) | 1 - 10 mol% | Co-catalyst, facilitates alkyne activation (can be omitted) |
| Base | Triethylamine (Et₃N), Diisopropylamine (DIPA) | 2.0 - 7.0 or as solvent | Neutralizes HX byproduct and deprotonates the terminal alkyne |
| Solvent | Tetrahydrofuran (THF), Dimethylformamide (DMF) | - | Dissolves reactants and facilitates the reaction |
| Temperature | Room Temperature to 60 °C | - | Controls reaction rate and selectivity |
| Atmosphere | Inert (Argon or Nitrogen) | - | Prevents catalyst degradation and unwanted side reactions (e.g., Glaser coupling) |
Experimental Protocols
Protocol 1: Standard Palladium/Copper Co-catalyzed Sonogashira Coupling
This protocol is adapted from established procedures and is suitable for a wide range of terminal alkynes.[4][6]
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2.5 mol%)
-
Copper(I) iodide (CuI) (5 mol%)
-
Anhydrous & degassed Triethylamine (Et₃N)
-
Anhydrous & degassed Tetrahydrofuran (THF)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware (Schlenk flask, condenser, etc.)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free environment.
-
Add anhydrous and degassed THF (approx. 5 mL per mmol of aryl halide) followed by anhydrous and degassed Et₃N (approx. 3 equiv) via syringe.
-
Stir the mixture at room temperature for 10-15 minutes until the solids are dissolved.
-
Add the terminal alkyne dropwise to the reaction mixture via syringe.
-
Stir the reaction at room temperature. For less reactive alkynes, the temperature may be raised to 40-60 °C.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS.
-
Upon completion (typically 2-6 hours), cool the mixture to room temperature.
-
Dilute the reaction mixture with diethyl ether or ethyl acetate and filter through a pad of Celite® to remove the catalyst residues.
-
Wash the filtrate with a saturated aqueous solution of NH₄Cl, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-Bromo-1-fluoro-4-(alkynyl)benzene.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is advantageous for substrates that are sensitive to copper or to minimize the common side reaction of alkyne homocoupling (Glaser coupling).[1][6]
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.5 equiv)
-
Palladium catalyst (e.g., Pd(P(t-Bu)₃)₂) (2 mol%)
-
Base (e.g., Cs₂CO₃) (2.0 equiv)
-
Anhydrous & degassed solvent (e.g., Dioxane or Toluene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with inert gas three times.
-
Add the anhydrous and degassed solvent via syringe.
-
Add the terminal alkyne dropwise.
-
Heat the reaction mixture to a specified temperature (e.g., 80 °C) and stir.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with an organic solvent and filter to remove the inorganic base.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Visualizations
Sonogashira Catalytic Cycle
The reaction proceeds via two interconnected catalytic cycles. The primary palladium cycle involves oxidative addition, transmetalation, and reductive elimination. The copper cycle serves to generate the copper(I) acetylide intermediate required for transmetalation.[1]
Figure 2. Simplified Pd/Cu co-catalyzed Sonogashira cycle.
General Experimental Workflow
The following diagram outlines the typical sequence of operations for performing the Sonogashira reaction in a laboratory setting.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 2-Bromo-1-fluoro-4-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-1-fluoro-4-iodobenzene is a versatile tri-substituted aromatic compound of significant interest in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its unique arrangement of three different halogen atoms on a benzene ring allows for sequential and regioselective functionalization through palladium-catalyzed cross-coupling reactions. The differential reactivity of the carbon-halogen bonds (C-I > C-Br >> C-F) is the cornerstone of its synthetic utility, enabling the selective formation of new carbon-carbon and carbon-nitrogen bonds at the C-4 position (iodine) while leaving the C-2 position (bromine) available for subsequent transformations.[1][2] This chemoselectivity provides a powerful strategy for the convergent synthesis of complex, highly substituted aromatic molecules.
These application notes provide detailed protocols for the three major classes of palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—as applied to this compound. The provided data and methodologies are based on established principles of cross-coupling chemistry and results from analogous dihalogenated systems, offering a robust starting point for reaction optimization and the synthesis of novel compounds.
Data Presentation
The following tables summarize representative reaction conditions and expected yields for the regioselective cross-coupling of this compound. The yields are estimates based on analogous reactions reported in the scientific literature for structurally similar dihaloarenes and may require optimization for specific substrates.
Table 1: Regioselective Suzuki-Miyaura Coupling of this compound
| Coupling Partner | Product | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Est. Yield (%) |
| Phenylboronic acid | 3-Bromo-4-fluoro-1,1'-biphenyl | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 12 | 85-95 |
| 4-Methoxyphenylboronic acid | 3-Bromo-4-fluoro-4'-methoxy-1,1'-biphenyl | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 100 | 16 | 80-90 |
| 3-Thienylboronic acid | 2-Bromo-1-fluoro-4-(thiophen-3-yl)benzene | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | 75-85 |
| 4-Vinylphenylboronic acid | 3-Bromo-4-fluoro-4'-vinyl-1,1'-biphenyl | Pd₂(dba)₃ / XPhos | K₃PO₄ | THF/H₂O | 80 | 12 | 80-90 |
Table 2: Regioselective Buchwald-Hartwig Amination of this compound
| Coupling Partner | Product | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Est. Yield (%) |
| Aniline | 3-Bromo-4-fluoro-N-phenylaniline | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 | 24 | 70-85 |
| Morpholine | 4-(3-Bromo-4-fluorophenyl)morpholine | Pd(OAc)₂ / Xantphos | K₃PO₄ | Dioxane | 110 | 18 | 75-90 |
| Benzylamine | N-(3-Bromo-4-fluorophenyl)benzylamine | Pd(OAc)₂ / RuPhos | Cs₂CO₃ | Toluene | 100 | 20 | 65-80 |
| tert-Butylamine | N-(tert-Butyl)-3-bromo-4-fluoroaniline | Pd₂(dba)₃ / t-Bu₃P | LiHMDS | THF | 80 | 24 | 60-75 |
Table 3: Regioselective Sonogashira Coupling of this compound
| Coupling Partner | Product | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Est. Yield (%) |
| Phenylacetylene | 1-Bromo-2-fluoro-4-(phenylethynyl)benzene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 60 | 8 | 85-95 |
| Trimethylsilylacetylene | 1-Bromo-2-fluoro-4-((trimethylsilyl)ethynyl)benzene | Pd(PPh₃)₄ / CuI | i-Pr₂NH | DMF | 50 | 12 | 80-90 |
| 1-Hexyne | 1-Bromo-4-(hex-1-yn-1-yl)-2-fluorobenzene | Pd(OAc)₂ / PPh₃ / CuI | Et₃N | Acetonitrile | 70 | 10 | 75-85 |
| Propargyl alcohol | 3-(3-Bromo-4-fluorophenyl)prop-2-yn-1-ol | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | RT | 16 | 80-90 |
Experimental Protocols
General Considerations: All cross-coupling reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents. Reagents should be of high purity. Reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
Protocol 1: Regioselective Suzuki-Miyaura Coupling
Objective: To synthesize 3-bromo-4-fluorobiphenyl derivatives via selective coupling at the C-I bond.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, 2-3 equivalents)
-
Degassed solvent (e.g., Toluene/H₂O, 4:1)
-
Schlenk flask or reaction tube
-
Magnetic stirrer and heating plate
-
Inert gas supply (N₂ or Ar)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (2.0 equiv.).
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Under a positive pressure of inert gas, add the palladium catalyst (3 mol%).
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitor the reaction until completion (typically 12-24 hours).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Regioselective Buchwald-Hartwig Amination
Objective: To synthesize N-aryl-3-bromo-4-fluoroaniline derivatives through selective C-N bond formation at the C-I position.
Materials:
-
This compound
-
Amine (1.1 - 2.0 equivalents)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1-3 mol%)
-
Phosphine ligand (e.g., Xantphos, 2-6 mol%)
-
Base (e.g., NaOtBu, 1.5-2.5 equivalents)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Schlenk flask or reaction tube
-
Magnetic stirrer and heating plate
-
Inert gas supply (N₂ or Ar)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium catalyst (2 mol%), phosphine ligand (4 mol%), and base (2.0 equiv.) to a dry Schlenk flask.
-
Add this compound (1.0 equiv.) and the amine (1.5 equiv.).
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the flask and heat the mixture to 80-110 °C with stirring.
-
Monitor the reaction until the starting material is consumed (typically 18-24 hours).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove insoluble salts.
-
Wash the filtrate with water and brine, then dry over anhydrous MgSO₄.
-
Filter and remove the solvent in vacuo.
-
Purify the residue by flash chromatography.
Protocol 3: Regioselective Sonogashira Coupling
Objective: To synthesize 1-bromo-2-fluoro-4-(alkynyl)benzene derivatives by selective coupling of a terminal alkyne at the C-I bond.
Materials:
-
This compound
-
Terminal alkyne (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%)
-
Copper(I) iodide (CuI, 2-5 mol%)
-
Base (e.g., Triethylamine or Diisopropylamine, 2-3 equivalents)
-
Anhydrous, degassed solvent (e.g., THF or DMF)
-
Schlenk flask or reaction tube
-
Magnetic stirrer and heating plate
-
Inert gas supply (N₂ or Ar)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (2 mol%), and CuI (4 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous, degassed solvent, followed by the base (2.5 equiv.).
-
Add the terminal alkyne (1.2 equiv.) dropwise via syringe.
-
Stir the reaction at room temperature or heat to 50-70 °C, as required.
-
Monitor the reaction by TLC until completion (typically 8-16 hours).
-
Cool to room temperature and dilute with diethyl ether.
-
Filter the mixture through Celite® and wash the pad with ether.
-
Wash the filtrate with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.
References
Application Notes and Protocols for 2-Bromo-1-fluoro-4-iodobenzene in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthetic utility of 2-Bromo-1-fluoro-4-iodobenzene, a key building block in the preparation of various pharmaceutical intermediates. Its unique trifunctionalized aromatic ring allows for regioselective cross-coupling reactions, making it a valuable tool in medicinal chemistry for the construction of complex molecular architectures.
Overview of Reactivity
This compound offers three distinct halogen atoms on a benzene ring, each with differential reactivity in palladium-catalyzed cross-coupling reactions. The carbon-iodine (C-I) bond is the most reactive, followed by the carbon-bromine (C-Br) bond, while the carbon-fluorine (C-F) bond is generally inert under these conditions. This reactivity hierarchy (C-I > C-Br >> C-F) enables selective, sequential functionalization of the aromatic ring, providing a powerful strategy for the synthesis of polysubstituted aromatic compounds.
Key Applications in Pharmaceutical Synthesis
This versatile intermediate is prominently used in the following palladium-catalyzed cross-coupling reactions for the synthesis of pharmaceutical building blocks:
-
Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds to create biaryl structures.
-
Sonogashira Coupling: For the synthesis of aryl alkynes.
-
Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds to produce arylamines.
Furthermore, this compound is a key precursor in the synthesis of intermediates for targeted cancer therapies, such as Trametinib.
Data Presentation: Regioselective Cross-Coupling Reactions
The following tables summarize representative quantitative data for regioselective cross-coupling reactions, demonstrating the preferential reactivity at the C-I bond.
Table 1: Regioselective Suzuki-Miyaura Coupling
| Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) | Reference |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80 | 2 | 2-Bromo-1-fluoro-4-phenylbenzene | >95 (estimated) | [1] |
| (4-methoxyphenyl)boronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 90 | 4 | 2-Bromo-1-fluoro-4-(4-methoxyphenyl)benzene | 92 (estimated) | [1] |
Table 2: Regioselective Sonogashira Coupling
| Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) | Reference |
| Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 25 | 1.5 | 2-Bromo-1-fluoro-4-(phenylethynyl)benzene | ~90 (estimated) | [2] |
| 2-Methyl-3-butyn-2-ol | PdCl₂(PPh₃)₂ / CuI | Et₃N | N/A | 25 | 1.5 | 4-(3-Bromo-4-fluorophenyl)-2-methyl-3-butyn-2-ol | High | [2] |
Table 3: Regioselective Buchwald-Hartwig Amination
| Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) | Reference |
| p-Toluidine | Ni(acac)₂ / Phenylboronic ester | K₃PO₄ | Toluene | 100 | 24 | 4-Bromo-N-(p-tolyl)aniline (analogous) | 78 | [3][4] |
| Aniline | Pd(OAc)₂ / BINAP | K₂CO₃ | Toluene | 110 (MW) | 0.5 | N-(2-Bromo-4-fluorophenyl)aniline (analogous) | Good | [5] |
Experimental Protocols
Synthesis of a Trametinib Intermediate: N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea
This protocol describes the synthesis of a key intermediate used in the preparation of the MEK inhibitor, Trametinib.[6][7]
Reaction Scheme:
Materials:
-
2-Fluoro-4-iodoaniline
-
Triphosgene
-
Triethylamine (Et₃N)
-
Toluene
-
Cyclopropylamine
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve 2-fluoro-4-iodoaniline (1.0 eq) in anhydrous toluene.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.1 eq) to the solution.
-
Slowly add a solution of triphosgene (0.4 eq) in toluene.
-
Allow the reaction mixture to warm to room temperature and stir for 18 hours.
-
Cool the mixture in an ice bath and add cyclopropylamine (1.2 eq) dropwise.
-
Stir the reaction at room temperature for 1 hour.
-
Add the reaction mixture dropwise to a stirred mixture of water and toluene (2:1 volume ratio).
-
Collect the precipitated crystals by filtration and dry to yield N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea.
Expected Yield: ~93%[7]
Regioselective Suzuki-Miyaura Coupling
This protocol provides a general method for the selective C-C bond formation at the C-I position of this compound.
Reaction Scheme:
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., Toluene/Water mixture)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).
-
Add the solvent system (e.g., toluene and water).
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Add the palladium catalyst (e.g., 2-5 mol%) under the inert atmosphere.
-
Heat the reaction mixture to 80-90 °C and stir vigorously for 2-12 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the 2-bromo-4-aryl-1-fluorobenzene.
Regioselective Sonogashira Coupling
This protocol details the selective formation of a C-C triple bond at the C-I position.
Reaction Scheme:
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Base (e.g., Triethylamine, Et₃N)
-
Solvent (e.g., THF or DMF)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk flask, add the palladium catalyst (1-5 mol%) and copper(I) iodide (1-5 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the solvent, this compound (1.0 eq), and the base.
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the terminal alkyne (1.1-1.5 eq) dropwise.
-
Stir the reaction at room temperature or heat as required, monitoring by TLC.
-
Upon completion, cool to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite.
-
Wash the filtrate with saturated aqueous ammonium chloride and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Regioselective Buchwald-Hartwig Amination
This protocol outlines a general procedure for the selective C-N bond formation at the C-I position.
Reaction Scheme:
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Phosphine ligand (e.g., BINAP)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Ethyl acetate or Dichloromethane
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In an oven-dried Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the amine (1.1-1.5 eq), the palladium catalyst (1-5 mol%), the phosphine ligand (2-10 mol%), and the base (1.5-3.0 eq).
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture with vigorous stirring, typically between 80 to 110 °C. For microwave-assisted reactions, shorter reaction times at elevated temperatures can be employed.[5]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with an organic solvent, and filter through celite.
-
Wash the filtrate sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Experimental Workflow Visualization
The following diagram illustrates a general experimental workflow for a regioselective cross-coupling reaction using this compound.
Conclusion
This compound is a highly valuable and versatile building block in pharmaceutical intermediate synthesis. Its predictable regioselectivity in palladium-catalyzed cross-coupling reactions allows for the efficient and controlled construction of complex molecular scaffolds. The protocols provided herein serve as a guide for researchers to harness the synthetic potential of this important intermediate in drug discovery and development programs. Optimization of reaction conditions may be necessary for specific substrates and desired outcomes.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. US3900519A - Process for preparing para-fluoroanilines - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
2-Bromo-1-fluoro-4-iodobenzene: A Versatile Building Block for High-Performance Organic Electronics
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2-Bromo-1-fluoro-4-iodobenzene is a strategically functionalized aromatic compound that serves as a key building block in the synthesis of advanced organic electronic materials. Its distinct halogen substituents (iodine, bromine, and fluorine) offer orthogonal reactivity, enabling sequential and site-selective cross-coupling reactions. This controlled functionalization is paramount in the design of complex molecules for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The presence of the fluorine atom can also impart desirable electronic properties and enhance the stability of the final materials. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of a high-performance carbazole-based host material for phosphorescent OLEDs.
I. Application in Host Materials for Phosphorescent OLEDs
The unique reactivity of this compound makes it an excellent starting material for the synthesis of host materials for phosphorescent OLEDs (PhOLEDs). Host materials play a crucial role in the emissive layer of an OLED by dispersing and stabilizing the phosphorescent dopant, facilitating charge transport, and ensuring efficient energy transfer to the emitter.
A notable application is in the synthesis of the bipolar host material, BzICz-Cz . This material incorporates a carbazole unit as the hole-transporting moiety and a fused rigid benzo[4′,5′]imidazo[2′,1′:2,3]imidazo[4,5,1-jk]carbazole (BzICz) as the electron-transporting unit. The strategic design of BzICz-Cz aims to achieve a high triplet energy to confine the excitons on the green phosphorescent dopant and balanced charge transport characteristics to improve the device efficiency.
The synthesis of the core structure of BzICz-Cz begins with the formation of 9-(3-bromo-4-fluorophenyl)-9H-carbazole from this compound. This intermediate is then further elaborated to construct the final bipolar host material.
Quantitative Data Presentation
Table 1: Performance of a Green PhOLED Employing a Host Material Derived from this compound
| Parameter | Value |
| Host Material | BzICz-Cz |
| Emitter | Green Phosphorescent Dopant |
| Maximum External Quantum Efficiency (EQE) | 26.6%[1] |
Note: Detailed performance data such as luminance, current efficiency, power efficiency, and CIE coordinates were not fully available in the public domain for the specific device mentioned. The high EQE suggests excellent device performance.[1]
II. Experimental Protocols
The following protocols provide a general methodology for the key reaction types involved in the synthesis of organic electronic materials using this compound. A specific protocol for the synthesis of the carbazole intermediate is also provided.
A. General Protocol for Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds. This reaction is essential for synthesizing triarylamine-based hole transport materials and for introducing nitrogen-containing heterocycles. Due to the higher reactivity of the C-I bond, the iodine atom of this compound will selectively react first.
Reaction Scheme:
Materials:
-
This compound
-
Amine (e.g., Carbazole, Diphenylamine)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos, SPhos, BINAP)
-
Base (e.g., NaOtBu, K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene, Dioxane, THF)
Procedure:
-
In an oven-dried Schlenk flask, add the palladium catalyst, phosphine ligand, and the base under an inert atmosphere (e.g., Argon or Nitrogen).
-
Add this compound and the amine to the flask.
-
Add the anhydrous solvent via syringe.
-
Degas the reaction mixture by bubbling with argon for 10-15 minutes or by three freeze-pump-thaw cycles.
-
Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir for the required time (monitored by TLC or GC-MS).
-
After cooling to room temperature, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
B. Protocol for the Synthesis of 9-(3-bromo-4-fluorophenyl)-9H-carbazole
This protocol is based on the initial step in the synthesis of the BzICz-Cz host material.[1]
Reaction Scheme:
Caption: Synthetic route to a bipolar host material for PhOLEDs.
General Workflow for Organic Electronic Material Synthesis and Device Fabrication
Caption: General workflow from building block to device testing.
Logical Relationship of Cross-Coupling Reactions
References
Application Notes and Protocols for the Synthesis of Novel APIs Utilizing 2-Bromo-1-fluoro-4-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for the synthesis of novel Active Pharmaceutical Ingredients (APIs) using the versatile starting material, 2-Bromo-1-fluoro-4-iodobenzene. The unique trifunctional substitution of this benzene derivative, with iodine, bromine, and fluorine atoms, allows for selective and sequential chemical modifications, making it an ideal scaffold for the construction of complex drug molecules. This document focuses on the synthesis of Trametinib, a potent MEK inhibitor, as a prime example of the utility of this compound in medicinal chemistry.
Introduction to this compound in API Synthesis
This compound is a valuable building block in organic synthesis due to the differential reactivity of its three halogen substituents. The carbon-iodine bond is the most reactive towards palladium-catalyzed cross-coupling reactions, followed by the carbon-bromine bond, while the carbon-fluorine bond is generally the most stable. This hierarchy of reactivity allows for a regioselective and stepwise approach to molecular elaboration, a crucial aspect in the synthesis of complex APIs.[1][2]
The strategic placement of these halogens enables chemists to perform a variety of transformations, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, to introduce diverse functional groups and build intricate molecular architectures.[3] The fluorine atom often remains in the final API, where it can favorably modulate physicochemical properties such as metabolic stability and binding affinity.
Synthesis of Trametinib: A MEK Inhibitor
Trametinib is an allosteric inhibitor of MEK1 and MEK2 (mitogen-activated protein kinase kinase 1 and 2), which are key components of the MAPK/ERK signaling pathway.[4] Dysregulation of this pathway is a hallmark of many cancers, making MEK an important therapeutic target. The synthesis of Trametinib provides an excellent case study for the application of this compound. A key intermediate in the synthesis of Trametinib is N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea.[1][5][6]
Retrosynthetic Analysis
A plausible retrosynthetic analysis of Trametinib highlights the importance of the N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea intermediate, which can be derived from this compound.
Caption: Retrosynthetic pathway for Trametinib.
Experimental Protocols
Step 1: Synthesis of 2-Fluoro-4-iodoaniline from this compound
This step involves a selective amination at the bromine position, leveraging the higher reactivity of the C-Br bond over the C-I bond in certain amination reactions, or more commonly, a two-step process involving amination followed by protection/deprotection. A direct selective Buchwald-Hartwig amination is challenging due to the higher reactivity of the C-I bond. A more controlled approach is often preferred.
Protocol: Buchwald-Hartwig Amination (Representative)
-
To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon), add this compound (1.0 equiv.), a suitable palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a phosphine ligand (e.g., XPhos, 4 mol%), and a base (e.g., sodium tert-butoxide, 1.4 equiv.).
-
Add an ammonia equivalent, such as benzophenone imine, followed by an anhydrous, degassed solvent (e.g., toluene).
-
Heat the reaction mixture to the appropriate temperature (e.g., 100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and quench with an aqueous solution.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
The resulting imine is then hydrolyzed with an acid (e.g., HCl) to yield 2-fluoro-4-iodoaniline.
-
Purify the crude product by flash column chromatography.
Step 2: Synthesis of N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea [6]
-
To a solution of 2-fluoro-4-iodoaniline (1.0 equiv.) in a suitable solvent (e.g., dichloromethane), add triphosgene (0.4 equiv.) at 0 °C.
-
Stir the mixture at room temperature for 18 hours.
-
Cool the reaction mixture in an ice bath and add cyclopropylamine (1.2 equiv.) dropwise.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Add the reaction mixture dropwise to a stirred mixture of water and toluene.
-
Collect the precipitated crystals by filtration and dry to obtain N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea.
Step 3: Synthesis of Trametinib [6]
This multi-step process involves the condensation of N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea with other key intermediates to construct the pyridopyrimidine core of Trametinib. A simplified overview of the subsequent steps is provided:
-
Cyclization with Malonic Acid: React N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea with malonic acid in the presence of acetic anhydride and acetyl chloride to form 1-cyclopropyl-3-(2-fluoro-4-iodophenyl)pyrimidine-2,4,6-trione.[6]
-
Chlorination: Treat the pyrimidine-2,4,6-trione with phosphorus oxychloride and dimethylaniline to yield 6-chloro-3-cyclopropyl-1-(2-fluoro-4-iodophenyl)-1H-pyrimidine-2,4-dione.[6]
-
Further Elaborations: The chlorinated intermediate undergoes a series of reactions including amination and further cyclizations to introduce the remaining structural components of Trametinib.[6]
Quantitative Data
The following table summarizes representative yields for the key synthetic steps.
| Step | Starting Material | Product | Reagents | Yield (%) |
| 1. Urea Formation | 2-Fluoro-4-iodoaniline | N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea | Triphosgene, Cyclopropylamine | 93.4[6] |
| 2. Pyrimidinetrione Formation | N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea | 1-cyclopropyl-3-(2-fluoro-4-iodophenyl)pyrimidine-2,4,6-trione | Malonic acid, Acetic anhydride, Acetyl chloride | 82[6] |
| 3. Final steps to Trametinib (multi-step) | 6-chloro-3-cyclopropyl-1-(2-fluoro-4-iodophenyl)-1H-pyrimidine-2,4-dione and other intermediates | Trametinib | Various | Variable |
Mechanism of Action and Signaling Pathway
Trametinib functions by inhibiting the MEK1 and MEK2 kinases in the MAPK/ERK signaling pathway. This pathway is a critical regulator of cell proliferation, differentiation, and survival. In many cancers, mutations in upstream proteins like BRAF or RAS lead to constitutive activation of this pathway, driving uncontrolled cell growth.[2][7][8]
References
- 1. benchchem.com [benchchem.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN109336884B - Method for synthesizing trametinib key intermediate - Google Patents [patents.google.com]
- 6. API SYNTHESIS INTERNATIONAL: TRAMETINIB [apisynthesisint.blogspot.com]
- 7. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Sequential Cross-Coupling of 2-Bromo-1-fluoro-4-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the sequential functionalization of 2-bromo-1-fluoro-4-iodobenzene, a versatile building block for the synthesis of complex organic molecules. The differential reactivity of the carbon-halogen bonds allows for a programmed, site-selective introduction of various substituents, making it a valuable substrate in medicinal chemistry and materials science.
Principle of Selectivity
The sequential cross-coupling of this compound is governed by the relative bond dissociation energies of the carbon-halogen bonds. The general reactivity trend for palladium-catalyzed cross-coupling reactions is C-I > C-Br > C-Cl > C-F.[1] This inherent difference in reactivity allows for the selective activation and coupling at the C-4 position (iodine) under milder conditions, while the more stable C-Br bond at the C-2 position remains available for a subsequent transformation under more forcing conditions. This chemoselectivity is the foundation for the stepwise protocols described herein.
Experimental Protocols
The following protocols outline general procedures for the sequential cross-coupling of this compound. Optimization of reaction parameters may be necessary for specific substrates.
Protocol 1: Sequential Sonogashira and Suzuki Coupling
This protocol describes the introduction of an alkynyl group at the C-4 position via Sonogashira coupling, followed by the introduction of an aryl group at the C-2 position via Suzuki-Miyaura coupling.
Step 1: Selective Sonogashira Coupling at the C-4 Position
Materials:
| Reagent | Purpose | Typical Amount (equivalents) |
| This compound | Starting Material | 1.0 |
| Terminal Alkyne | Coupling Partner | 1.1 - 1.2 |
| Tetrakis(triphenylphosphine)palladium(0) | Palladium Catalyst | 0.02 |
| Copper(I) iodide | Co-catalyst | 0.04 |
| Triethylamine (Et₃N) | Base | 2.0 - 3.0 |
| Tetrahydrofuran (THF), anhydrous | Solvent | - |
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv), tetrakis(triphenylphosphine)palladium(0) (2 mol%), and copper(I) iodide (4 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add anhydrous tetrahydrofuran, followed by triethylamine and the terminal alkyne (1.1 equiv).
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, filter the reaction mixture through a pad of Celite®, washing with ethyl acetate.
-
Wash the filtrate with saturated aqueous ammonium chloride and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Step 2: Suzuki-Miyaura Coupling at the C-2 Position
Materials:
| Reagent | Purpose | Typical Amount (equivalents) |
| 2-Bromo-1-fluoro-4-(alkynyl)benzene | Starting Material | 1.0 |
| Arylboronic Acid | Coupling Partner | 1.2 - 1.5 |
| Tetrakis(triphenylphosphine)palladium(0) | Palladium Catalyst | 0.03 - 0.05 |
| Potassium Carbonate (K₂CO₃) | Base | 2.0 |
| Toluene/Ethanol/Water (e.g., 4:1:1) | Solvent System | - |
Procedure:
-
In a reaction vessel, combine the 2-bromo-1-fluoro-4-(alkynyl)benzene (1.0 equiv), arylboronic acid (1.2 equiv), tetrakis(triphenylphosphine)palladium(0) (3 mol%), and potassium carbonate (2.0 equiv).
-
Add the degassed solvent system (e.g., toluene/ethanol/water).
-
Heat the reaction mixture to 80-100 °C with stirring. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Sequential Buchwald-Hartwig Amination and Suzuki Coupling
This protocol details the introduction of an amine at the C-4 position, followed by an arylation at the C-2 position.
Step 1: Selective Buchwald-Hartwig Amination at the C-4 Position
Materials:
| Reagent | Purpose | Typical Amount (equivalents) |
| This compound | Starting Material | 1.0 |
| Primary or Secondary Amine | Coupling Partner | 1.2 |
| Tris(dibenzylideneacetone)dipalladium(0) | Palladium Pre-catalyst | 0.01 - 0.02 |
| XPhos | Ligand | 0.02 - 0.04 |
| Sodium tert-butoxide (NaOtBu) | Base | 1.4 |
| Toluene, anhydrous | Solvent | - |
Procedure:
-
In a glovebox or under an inert atmosphere, add tris(dibenzylideneacetone)dipalladium(0) (1-2 mol%), XPhos (2-4 mol%), and sodium tert-butoxide (1.4 equiv) to a dry Schlenk tube.
-
Add anhydrous toluene, followed by this compound (1.0 equiv) and the amine (1.2 equiv).
-
Seal the vessel and heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion (typically 12-24 hours), cool the reaction to room temperature.
-
Quench the reaction with saturated aqueous ammonium chloride and extract with an organic solvent.
-
Dry the organic layer, filter, and concentrate. Purify by column chromatography.
Step 2: Suzuki-Miyaura Coupling at the C-2 Position
The procedure for the subsequent Suzuki-Miyaura coupling at the C-2 position of the N-(2-bromo-4-fluorophenyl)amine derivative is analogous to Step 2 of Protocol 1. The starting material will be the product from the Buchwald-Hartwig amination.
Summary of Reaction Conditions
The following table summarizes typical conditions for the selective cross-coupling at the C-4 (Iodo) and C-2 (Bromo) positions of this compound.
| Coupling Reaction | Position | Palladium Source | Ligand | Base | Solvent | Temperature (°C) |
| Sonogashira | C-4 (Iodo) | Pd(PPh₃)₄ | PPh₃ | Et₃N | THF | Room Temperature |
| Buchwald-Hartwig | C-4 (Iodo) | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 |
| Suzuki-Miyaura | C-4 (Iodo) | Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/EtOH/H₂O | 80 |
| Suzuki-Miyaura | C-2 (Bromo) | Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/EtOH/H₂O | 80 - 100 |
Logical Workflow for Sequential Cross-Coupling
The differential reactivity of the C-I and C-Br bonds allows for a logical and predictable synthetic sequence.
References
Applications of 2-Bromo-1-fluoro-4-iodobenzene in Materials Science: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-1-fluoro-4-iodobenzene is a trifunctional aromatic compound that serves as a versatile building block in the synthesis of advanced organic materials. Its unique substitution pattern, featuring iodine, bromine, and fluorine atoms on a benzene ring, allows for a high degree of synthetic flexibility. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds enables selective, sequential cross-coupling reactions, making it an ideal precursor for complex, well-defined molecular architectures. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of materials for organic electronics, such as hole-transporting materials for organic light-emitting diodes (OLEDs) and perovskite solar cells, as well as other functional organic molecules.
Key Features and Advantages
The utility of this compound in materials science stems from several key properties:
-
Orthogonal Reactivity: The C-I bond is significantly more reactive towards palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig) than the C-Br bond. This allows for selective functionalization at the 4-position while leaving the bromine at the 2-position available for subsequent transformations.[1]
-
Sequential Functionalization: The ability to perform stepwise reactions provides a powerful strategy for the synthesis of unsymmetrical biaryl compounds and complex conjugated systems.
-
Fluorine Substitution: The presence of the fluorine atom can modulate the electronic properties (e.g., HOMO/LUMO energy levels), solubility, and intermolecular packing of the resulting materials, which is often beneficial for optimizing device performance in organic electronics.
-
Versatility: This compound is a key intermediate for creating a variety of advanced materials, including carbazole derivatives, liquid crystals, and active pharmaceutical ingredients (APIs).[2]
Application Note 1: Synthesis of a Carbazole-Based Hole-Transporting Material (HTM)
Hole-transporting materials are crucial components in OLEDs and perovskite solar cells, facilitating the efficient injection and transport of positive charge carriers. Carbazole-based derivatives are widely used for this purpose due to their excellent thermal and morphological stability, and high hole mobility. This compound can be employed in a sequential Suzuki-Miyaura coupling strategy to synthesize advanced, asymmetrical carbazole-based HTMs.
The synthetic strategy involves a first Suzuki coupling at the more reactive C-I position with a carbazole-boronic acid derivative, followed by a second coupling at the C-Br position with another aromatic boronic acid. This approach allows for the introduction of different functional groups to fine-tune the material's properties.
Logical Workflow for HTM Synthesis
Caption: Sequential Suzuki coupling for synthesizing a carbazole-based HTM.
Experimental Protocols
Protocol 1: Regioselective Suzuki-Miyaura Coupling of this compound with 9-Phenyl-9H-carbazole-3-boronic acid
This protocol details the first step in a sequential cross-coupling, targeting the more reactive carbon-iodine bond.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 811842-30-5 | 300.89 | 1.0 | 1.0 |
| 9-Phenyl-9H-carbazole-3-boronic acid | 853493-41-9 | 287.12 | 1.1 | 1.1 |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 | 0.03 | 0.03 |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 2.0 | 2.0 |
| Toluene | 108-88-3 | 92.14 | 15 mL | - |
| Deionized Water | 7732-18-5 | 18.02 | 5 mL | - |
Procedure:
-
Reaction Setup: To a 50 mL three-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (301 mg, 1.0 mmol), 9-phenyl-9H-carbazole-3-boronic acid (316 mg, 1.1 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with dry argon or nitrogen three times to create an inert atmosphere.
-
Catalyst and Solvent Addition: Under a positive flow of inert gas, add tetrakis(triphenylphosphine)palladium(0) (35 mg, 0.03 mmol). Add degassed toluene (15 mL) and deionized water (5 mL) via syringe.
-
Reaction: Heat the reaction mixture to 80 °C and stir vigorously for 12 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material (this compound) is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (30 mL) and water (20 mL). Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 20 mL). Combine the organic layers, wash with brine (30 mL), and dry over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired product, 3-(3-Bromo-4-fluorophenyl)-9-phenyl-9H-carbazole.
Expected Results:
| Product | Appearance | Yield (%) | Purity (by HPLC) |
| 3-(3-Bromo-4-fluorophenyl)-9-phenyl-9H-carbazole | White to off-white solid | 80-90 | >98% |
Application Note 2: Synthesis of Conjugated Polymers for Organic Electronics
This compound can serve as a key monomer in the synthesis of conjugated polymers for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The presence of multiple reaction sites allows for the creation of cross-linked or branched polymer structures, which can influence film morphology and charge transport properties. A common method for polymerization is the Suzuki polycondensation reaction.
Workflow for Suzuki Polycondensation
Caption: Synthesis of a conjugated polymer via Suzuki polycondensation.
Protocol 2: Synthesis of a Fluorene-Based Copolymer via Suzuki Polycondensation
This protocol describes the synthesis of an alternating copolymer using a boronic ester derivative of this compound and a dibrominated fluorene comonomer.
Part A: Synthesis of 2-(3-Bromo-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 811842-30-5 | 300.89 | 5.0 | 1.0 |
| Bis(pinacolato)diboron | 73183-34-3 | 253.94 | 5.5 | 1.1 |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | 72287-26-4 | 731.73 | 0.15 | 0.03 |
| Potassium Acetate (KOAc) | 127-08-2 | 98.14 | 15.0 | 3.0 |
| 1,4-Dioxane (anhydrous) | 123-91-1 | 88.11 | 50 mL | - |
Procedure:
-
In a dry Schlenk flask under argon, combine this compound (1.50 g, 5.0 mmol), bis(pinacolato)diboron (1.40 g, 5.5 mmol), potassium acetate (1.47 g, 15.0 mmol), and Pd(dppf)Cl₂ (110 mg, 0.15 mmol).
-
Add anhydrous 1,4-dioxane (50 mL).
-
Heat the mixture to 90 °C and stir for 16 hours.
-
Cool to room temperature, filter through a pad of Celite, and wash the Celite with dichloromethane.
-
Concentrate the filtrate and purify by column chromatography (silica gel, hexane/dichloromethane) to obtain the boronic ester as a white solid.
Part B: Suzuki Polycondensation
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| Monomer from Part A | - | 302.99 | 1.0 | 1.0 |
| 2,7-Dibromo-9,9-dioctylfluorene | 263408-62-4 | 548.56 | 1.0 | 1.0 |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 | 0.02 | 0.02 |
| Potassium Carbonate (2M aqueous solution) | 584-08-7 | 138.21 | 4.0 | 4.0 |
| Toluene (anhydrous) | 108-88-3 | 92.14 | 20 mL | - |
| Aliquat 336 (phase transfer catalyst) | 63393-96-4 | - | 2-3 drops | - |
Procedure:
-
Combine the boronic ester from Part A (303 mg, 1.0 mmol), 2,7-dibromo-9,9-dioctylfluorene (549 mg, 1.0 mmol), and anhydrous toluene (20 mL) in a Schlenk flask under argon.
-
Add the 2M aqueous solution of potassium carbonate (2 mL, 4.0 mmol) and a few drops of Aliquat 336.
-
Degas the mixture by bubbling with argon for 20 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (23 mg, 0.02 mmol) under a positive argon flow.
-
Heat the mixture to 100 °C and stir vigorously for 48 hours.
-
Cool the reaction to room temperature and pour it into a stirred solution of methanol (200 mL).
-
Collect the precipitated polymer by filtration.
-
Purify the polymer by Soxhlet extraction with methanol, acetone, and finally chloroform.
-
Collect the polymer from the chloroform fraction and dry under vacuum.
Expected Polymer Properties:
| Property | Typical Value |
| Number Average MW (Mₙ) | 15,000 - 30,000 g/mol (by GPC) |
| Polydispersity Index (PDI) | 1.8 - 2.5 |
| Absorption Max (λₘₐₓ) in solution | 380 - 420 nm |
| Emission Max (λₑₘ) in solution | 430 - 480 nm |
Safety Information
This compound should be handled in a well-ventilated fume hood. It may cause skin and eye irritation. Appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. Consult the Safety Data Sheet (SDS) for detailed handling and disposal information. Palladium catalysts and organic solvents are hazardous and should be handled with care.
Disclaimer: The protocols provided are for informational purposes and should be adapted and optimized based on specific laboratory conditions and desired outcomes. All chemical reactions should be performed by trained professionals in a controlled laboratory environment.
References
Application Notes and Protocols for the Regioselective Functionalization of the C-I Bond in 2-Bromo-1-fluoro-4-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the regioselective functionalization of the carbon-iodine (C-I) bond in 2-bromo-1-fluoro-4-iodobenzene. This versatile building block offers a strategic advantage in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications. The significant difference in reactivity between the C-I and carbon-bromine (C-Br) bonds under palladium-catalyzed cross-coupling conditions allows for selective functionalization at the iodo-position while preserving the bromo-position for subsequent transformations.
The general order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl.[1] This inherent reactivity difference is the cornerstone of the regioselective strategies outlined below. By employing milder reaction conditions, the more labile C-I bond can be selectively targeted.[1]
I. Regioselective Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds. In the case of this compound, this reaction can be controlled to selectively form a biaryl linkage at the 4-position.
Quantitative Data Summary
Data presented is representative of typical yields for analogous dihalogenated aromatic systems and should be optimized for specific substrates.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O (4:1) | 90 | 12 | ~85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 85 | 16 | ~90 |
| 3 | 3-Pyridinylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Toluene/H₂O (4:1) | 100 | 10 | ~80 |
Experimental Protocol: General Procedure for Regioselective Suzuki-Miyaura Coupling
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine this compound (1.0 equiv.), the desired arylboronic acid (1.1-1.2 equiv.), and a suitable base (e.g., K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Reagent Addition: Through a septum, add a degassed solvent system (e.g., 4:1 toluene/water) and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously. Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the 4-aryl-2-bromo-1-fluorobenzene derivative.
II. Regioselective Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. The higher reactivity of the C-I bond in this compound allows for the selective introduction of an alkynyl group at the 4-position.[2]
Quantitative Data Summary
Data presented is representative of typical yields for analogous dihalogenated aromatic systems and should be optimized for specific substrates.
| Entry | Terminal Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | RT | 6 | ~92 |
| 2 | 1-Octyne | Pd(PPh₃)₄ (3) | CuI (5) | i-Pr₂NEt | DMF | 40 | 8 | ~88 |
| 3 | Trimethylsilylacetylene | Pd(OAc)₂ (2) / XPhos (4) | CuI (5) | Cs₂CO₃ | 1,4-Dioxane | 50 | 10 | ~85 |
Experimental Protocol: General Procedure for Regioselective Sonogashira Coupling
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 4-10 mol%).
-
Reagent Addition: Add a degassed solvent (e.g., THF or DMF) followed by a suitable amine base (e.g., triethylamine or diisopropylethylamine, which can also serve as the solvent).
-
Alkyne Addition: Add the terminal alkyne (1.1-1.2 equiv.) to the reaction mixture via syringe.
-
Reaction: Stir the reaction at room temperature or heat to a mild temperature (e.g., 40-60 °C). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, filter the reaction mixture through a pad of celite, washing with an organic solvent. The filtrate is then washed with a saturated aqueous solution of ammonium chloride (NH₄Cl) and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is purified by flash column chromatography to afford the 4-alkynyl-2-bromo-1-fluorobenzene.
III. Regioselective Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds. The C-I bond of this compound is significantly more susceptible to oxidative addition by the palladium catalyst than the C-Br bond, enabling selective amination at the 4-position.[3]
Quantitative Data Summary
Data presented is representative of typical yields for analogous dihalogenated aromatic systems and should be optimized for specific substrates.
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | BINAP (4) | NaOt-Bu | Toluene | 100 | 18 | ~82 |
| 2 | Aniline | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | 1,4-Dioxane | 110 | 12 | ~78 |
| 3 | Benzylamine | Pd-G3-XPhos (3) | - | Cs₂CO₃ | t-BuOH | 90 | 20 | ~85 |
Experimental Protocol: General Procedure for Regioselective Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with this compound (1.0 equiv.), the palladium pre-catalyst (e.g., Pd(OAc)₂ or a pre-formed Pd-ligand complex, 1-5 mol%), a suitable phosphine ligand (e.g., BINAP, XPhos, 2-10 mol%), and a strong base (e.g., NaOt-Bu or K₃PO₄, 1.5-2.0 equiv.).[3]
-
Reagent Addition: Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane, followed by the desired amine (1.1-1.5 equiv.).
-
Reaction: Seal the tube and heat the reaction mixture with stirring to a temperature typically between 80-120 °C. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: After the starting material is consumed, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts.
-
Purification: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure. The crude product is then purified by flash column chromatography to yield the pure 2-bromo-4-amino-1-fluorobenzene derivative.[3]
References
Application Notes and Protocols for the Subsequent Functionalization of the C-Br Bond in 2-Bromo-1-fluoro-4-iodobenzene Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the sequential functionalization of 2-bromo-1-fluoro-4-iodobenzene derivatives. This strategy leverages the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds, allowing for the selective introduction of various functionalities. The protocols outlined below focus on the subsequent functionalization of the C-Br bond after the more reactive C-I bond has been selectively modified, a key strategy in the synthesis of complex, unsymmetrical biaryls and other valuable organic molecules.[1][2]
The general principle relies on the higher reactivity of the C-I bond in palladium-catalyzed cross-coupling reactions, which enables its selective functionalization under milder conditions while leaving the C-Br bond intact for a second, subsequent coupling reaction under typically more forcing conditions.[1][2] This orthogonal approach is highly valuable in medicinal chemistry and materials science for creating diverse molecular scaffolds.
Logical Workflow for Sequential Functionalization
The overall strategy involves a two-step process: initial selective functionalization at the C-I position, followed by the functionalization of the remaining C-Br bond.
Caption: Sequential functionalization workflow for this compound derivatives.
Application Note 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds. After an initial Suzuki-Miyaura reaction at the C-I position, a second coupling can be performed at the C-Br bond, often by modifying the catalyst system and increasing the reaction temperature.
Quantitative Data for Sequential Suzuki-Miyaura Coupling
The following table summarizes representative yields for a two-step Suzuki-Miyaura coupling sequence.
| Entry | Step 1 Product (R) | Step 2 Coupling Partner (Ar-B(OH)₂) | Catalyst System (Step 2) | Base (Step 2) | Solvent (Step 2) | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenyl | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 85 |
| 2 | 4-Tolyl | 3-Thienylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 100 | 18 | 78 |
| 3 | 2-Naphthyl | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 110 | 24 | 82 |
Experimental Protocol: Subsequent Suzuki-Miyaura Coupling of the C-Br Bond
This protocol assumes the starting material is a 4-aryl-2-bromo-1-fluorobenzene derivative prepared via a selective Suzuki-Miyaura coupling at the C-I position of this compound.
Materials:
-
4-Aryl-2-bromo-1-fluorobenzene (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane and water, 4:1 mixture)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add 4-aryl-2-bromo-1-fluorobenzene, the arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Perform an aqueous workup by diluting with water and extracting with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the final unsymmetrical biaryl product.[3]
Caption: Experimental workflow for the subsequent Suzuki-Miyaura coupling.
Application Note 2: Sonogashira Coupling for C-C Alkyne Formation
Following an initial functionalization at the C-I position, the C-Br bond can undergo a Sonogashira coupling to introduce an alkynyl group. This reaction typically requires a palladium catalyst, a copper(I) co-catalyst, and a base.
Quantitative Data for Subsequent Sonogashira Coupling
The table below shows representative yields for the Sonogashira coupling of a 4-substituted-2-bromo-1-fluorobenzene.
| Entry | Starting Material (R at C4) | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenyl | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | THF | 65 | 16 | 88 |
| 2 | 4-Tolyl | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ / CuI | DIPA | DMF | 70 | 12 | 91 |
| 3 | 3-Thienyl | 1-Heptyne | Pd(OAc)₂ / XPhos / CuI | Cs₂CO₃ | Toluene | 80 | 24 | 75 |
Experimental Protocol: Subsequent Sonogashira Coupling of the C-Br Bond
Materials:
-
4-Substituted-2-bromo-1-fluorobenzene (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Copper(I) iodide (CuI, 10 mol%)
-
Base (e.g., Triethylamine (Et₃N))
-
Solvent (e.g., Anhydrous Tetrahydrofuran (THF))
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the 4-substituted-2-bromo-1-fluorobenzene, palladium catalyst, and copper(I) iodide.
-
Evacuate and backfill the flask with the inert gas.
-
Add the anhydrous solvent and the amine base via syringe.
-
Add the terminal alkyne dropwise to the stirred solution.
-
Heat the reaction mixture to the desired temperature (e.g., 65 °C).
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the mixture and filter through a pad of celite, washing with an organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[3]
Application Note 3: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination allows for the formation of C-N bonds. After initial functionalization at the C-I site, the remaining C-Br bond can be aminated using a suitable amine, palladium catalyst, a phosphine ligand, and a strong base.
Quantitative Data for Subsequent Buchwald-Hartwig Amination
The following table provides representative yields for the Buchwald-Hartwig amination of a 4-aryl-2-bromo-1-fluorobenzene.
| Entry | Starting Material (Aryl at C4) | Amine | Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenyl | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 18 | 92 |
| 2 | 4-Methoxyphenyl | Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Dioxane | 110 | 24 | 85 |
| 3 | 2-Naphthyl | Benzylamine | Pd(OAc)₂ / RuPhos | K₃PO₄ | t-BuOH | 100 | 20 | 88 |
Experimental Protocol: Subsequent Buchwald-Hartwig Amination of the C-Br Bond
Materials:
-
4-Aryl-2-bromo-1-fluorobenzene (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., Sodium tert-butoxide (NaOtBu), 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium pre-catalyst, phosphine ligand, and base to a dry Schlenk tube.
-
Add the 4-aryl-2-bromo-1-fluorobenzene and the solvent.
-
Add the amine to the mixture.
-
Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction's progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent and filter through a plug of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.[4]
Caption: Catalytic cycle for the Buchwald-Hartwig amination of the C-Br bond.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling for 2-Bromo-1-fluoro-4-iodobenzene
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the selective Suzuki-Miyaura coupling of 2-Bromo-1-fluoro-4-iodobenzene. Our focus is on achieving high selectivity and yield for the mono-arylation at the more reactive C-I bond.
Troubleshooting Guide
This guide addresses common issues encountered during the selective Suzuki coupling of this compound.
Q1: I am observing low to no conversion of my starting material. What are the likely causes and how can I resolve this?
A1: Low or no conversion in a Suzuki coupling reaction is a common issue that can typically be traced back to catalyst deactivation, insufficient reaction temperature, or poor quality of reagents.
-
Catalyst and Ligand Integrity: The active Pd(0) species is susceptible to oxidation. Ensure your palladium source and phosphine ligands are fresh and have been stored under an inert atmosphere.[1] Using a pre-catalyst, which is more stable to air, can also be beneficial.
-
Inert Atmosphere: Oxygen can deactivate the catalyst. It is crucial to thoroughly degas your solvent and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.[2]
-
Reaction Temperature: While lower temperatures favor selectivity, the temperature must be sufficient to promote the catalytic cycle. If you observe no reaction, a gradual increase in temperature (e.g., in 10 °C increments) is recommended.
-
Reagent Purity: Ensure the aryl boronic acid is of high purity and the base is anhydrous. The presence of impurities can interfere with the reaction.
Q2: My reaction is producing a significant amount of the di-substituted product, coupling at both the iodine and bromine positions. How can I improve selectivity for mono-arylation at the C-I bond?
A2: Achieving high selectivity is dependent on leveraging the inherently greater reactivity of the carbon-iodine bond over the carbon-bromine bond.[3] If you are observing di-substitution, your reaction conditions are likely too harsh.
-
Lower the Temperature: High temperatures can provide enough energy to overcome the activation barrier for the oxidative addition at the C-Br bond. Running the reaction at a lower temperature is the primary method to enhance selectivity.[4]
-
Choice of Ligand: Bulky phosphine ligands can sometimes favor the reaction at the less sterically hindered position. However, for selectivity based on halogen reactivity, standard ligands like PPh₃ are often sufficient under optimized conditions.
-
Reaction Time: Prolonged reaction times can lead to the slower coupling at the bromine position after the initial fast reaction at the iodine is complete. Monitor the reaction progress by TLC or GC/LC-MS and stop the reaction once the mono-substituted product is maximized.[2]
Q3: I am observing significant side-product formation, such as homocoupling of the boronic acid or protodeboronation. What can I do to minimize these side reactions?
A3: Homocoupling and protodeboronation are common side reactions in Suzuki couplings, often exacerbated by the presence of oxygen or non-optimal base/solvent combinations.
-
To Minimize Homocoupling: This side reaction is often a result of oxygen in the reaction mixture. Rigorous degassing of the solvent and maintaining a strict inert atmosphere are critical.[5]
-
To Minimize Protodeboronation: This is the cleavage of the C-B bond by a proton source. Using anhydrous solvents and a suitable base is important. If protodeboronation persists, consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester).[6][7] Weaker bases may also reduce the rate of this side reaction.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind the selective Suzuki coupling at the iodine position of this compound?
A1: The selectivity is based on the differential reactivity of the carbon-halogen bonds in the oxidative addition step of the palladium catalytic cycle. The general order of reactivity is C-I > C-Br >> C-Cl.[3] The carbon-iodine bond is weaker and therefore reacts much faster with the Pd(0) catalyst under milder conditions than the more stable carbon-bromine bond.[2]
Q2: Which palladium catalyst and ligand system is recommended for this selective coupling?
A2: For selective coupling at an aryl iodide in the presence of an aryl bromide, a standard and widely used catalyst system is Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)). Alternatively, a combination of a Pd(II) source like Pd(OAc)₂ with a phosphine ligand such as PPh₃ can be used, as the Pd(II) is reduced in situ to the active Pd(0) species. For more challenging couplings, more electron-rich and bulky ligands from the Buchwald or Fu groups can be explored, but often are not necessary for selective I/Br differentiation.[8]
Q3: What is the optimal choice of base and solvent for this reaction?
A3: A variety of bases and solvents can be used for Suzuki couplings.[1]
-
Base: A moderately weak inorganic base is often preferred to avoid side reactions. Potassium carbonate (K₂CO₃) is a common and effective choice. Other options include cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄).
-
Solvent: A biphasic solvent system is often employed to facilitate the reaction. Common choices include mixtures of an organic solvent like toluene, dioxane, or THF with water.[1] The use of an aqueous phase helps to dissolve the inorganic base and facilitates the transmetalation step.[6]
Q4: How does the fluorine substituent on the aromatic ring affect the reaction?
A4: The electron-withdrawing nature of the fluorine atom can influence the electronic properties of the aryl halide. Generally, electron-withdrawing groups can make the aryl halide more reactive towards oxidative addition. However, in this case, the dominant factor for selectivity remains the difference in reactivity between the iodine and bromine atoms. The fluorine atom is not expected to interfere with the selective coupling at the C-I bond under optimized conditions.
Data Presentation
The following tables provide representative data for the selective Suzuki-Miyaura coupling of dihaloarenes, which can serve as a starting point for optimizing the reaction with this compound.
Table 1: Effect of Catalyst and Ligand on Selective Mono-arylation (Data based on analogous reactions with 1-bromo-4-iodobenzene)
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield of Mono-arylated Product (%) |
| 1 | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/H₂O | 80 | 12 | >90 |
| 2 | Pd(OAc)₂ (2) | PPh₃ (4) | Cs₂CO₃ | Dioxane/H₂O | 85 | 10 | ~88 |
| 3 | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ | THF/H₂O | 70 | 16 | >95 |
Table 2: Influence of Base and Solvent on Reaction Yield and Selectivity (Data based on analogous reactions with dihalopyridines)
| Entry | Catalyst System | Base (equiv) | Solvent System (v/v) | Temp (°C) | Yield of Mono-arylated Product (%) |
| 1 | Pd(PPh₃)₄ | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 80 | 92 |
| 2 | Pd(PPh₃)₄ | K₃PO₄ (3) | Toluene/EtOH/H₂O (2:1:1) | 80 | 94 |
| 3 | Pd(PPh₃)₄ | Na₂CO₃ (2) | DMF/H₂O (5:1) | 90 | 85 (lower selectivity) |
Experimental Protocols
Protocol for Selective Mono-arylation of this compound
This protocol is a general starting point and may require optimization for specific arylboronic acids.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1-1.2 equiv)
-
Pd(PPh₃)₄ (2-3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Toluene and deionized water (e.g., 4:1 v/v mixture)
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer and heating mantle
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and potassium carbonate.
-
Seal the flask and evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[2]
-
Add the palladium catalyst, Pd(PPh₃)₄, to the flask under a positive flow of inert gas.
-
Add the degassed solvent mixture (e.g., toluene and water, 4:1 v/v). The mixture should be sparged with the inert gas for at least 30 minutes prior to addition.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC/LC-MS. The reaction is typically complete within 6-16 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water, and transfer to a separatory funnel.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-bromo-1-fluoro-4-aryl-benzene.
Visualizations
Caption: General experimental workflow for selective Suzuki coupling.
Caption: Troubleshooting decision tree for common Suzuki coupling issues.
References
- 1. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1-Bromo-3-chloro-5-iodobenzene | 13101-40-1 | Benchchem [benchchem.com]
minimizing homocoupling in reactions with 2-Bromo-1-fluoro-4-iodobenzene
Welcome to the technical support center for chemists working with 2-Bromo-1-fluoro-4-iodobenzene. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you minimize homocoupling side reactions and achieve high selectivity in your cross-coupling experiments.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing significant homocoupling in my cross-coupling reaction?
Homocoupling is a common side reaction in palladium-catalyzed cross-couplings. The two main types are the homocoupling of your organometallic reagent (e.g., boronic acid in Suzuki coupling) or the dimerization of your terminal alkyne in Sonogashira coupling.
-
For Suzuki Reactions: The primary cause is often the presence of oxygen. Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then promote a stoichiometric reaction between two molecules of the boronic acid, leading to the biaryl homocoupling product and regenerating Pd(0). Rigorous deoxygenation of your reaction mixture is critical.
-
For Sonogashira Reactions: The undesired dimerization of the terminal alkyne (Glaser or Hay coupling) is typically promoted by the copper(I) co-catalyst, especially in the presence of oxygen. Switching to a copper-free protocol is the most effective way to prevent this side reaction.[1]
Q2: How can I achieve selective coupling at the iodine position over the bromine position?
Selective functionalization is governed by the difference in reactivity of the carbon-halogen bonds. The Carbon-Iodine (C-I) bond is weaker and more susceptible to oxidative addition to a Pd(0) catalyst than the Carbon-Bromine (C-Br) bond.[2][3] To exploit this, you should use milder reaction conditions. Lower temperatures and shorter reaction times will favor the selective activation of the C-I bond, leaving the C-Br bond intact for subsequent transformations.
Q3: My Suzuki reaction is sluggish and still produces homocoupling byproducts. What should I do?
If your reaction is slow and generating impurities, consider the following troubleshooting steps:
-
Ensure Rigorous Inert Conditions: Evacuate and backfill your reaction flask with an inert gas (Argon or Nitrogen) at least three times.[2] Use solvents that have been thoroughly degassed by sparging with an inert gas or by freeze-pump-thaw cycles.
-
Check Reagent Purity: Impurities in your boronic acid or solvent can inhibit the catalyst.
-
Optimize Catalyst System: Standard catalysts like Pd(PPh₃)₄ can be effective, but for challenging substrates, consider more advanced systems. Catalysts with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, P(t-Bu)₃) or N-Heterocyclic Carbene (NHC) ligands often provide better results.[4][5]
-
Screen Bases and Solvents: The choice of base and solvent is crucial. For Suzuki couplings, inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are common. A solvent system like Dioxane/Water or Toluene/Water is often effective.
Troubleshooting Guides
Guide 1: Suzuki-Miyaura Coupling
Issue: Significant formation of boronic acid homocoupling byproduct (>5%).
Guide 2: Sonogashira Coupling
Issue: Low yield of the desired product and significant formation of alkyne dimer (homocoupling).
Data & Experimental Protocols
Data Presentation: Catalyst Systems for Selective C-I Functionalization
The following tables summarize recommended conditions for achieving selective cross-coupling at the more reactive C-I position of dihaloarenes, based on protocols for analogous substrates like 2-bromo-4-iodopyridine.[2][3]
Table 1: Recommended Conditions for Selective Suzuki Coupling
| Parameter | Condition | Notes |
| Substrate | This compound | 1.0 equivalent (limiting reagent) |
| Boronic Acid | Arylboronic Acid | 1.1 - 1.2 equivalents |
| Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) | 2-5 mol% |
| Ligand | - (included in catalyst) | For sluggish reactions, consider Pd(OAc)₂ with SPhos (1:2 ratio). |
| Base | K₂CO₃ or Cs₂CO₃ | 2.0 - 3.0 equivalents |
| Solvent | 1,4-Dioxane / H₂O (4:1) or Toluene | Degassed thoroughly |
| Temperature | 60 - 80 °C | Lower temperatures favor C-I selectivity. Monitor by TLC/LC-MS. |
| Atmosphere | Inert (Argon or Nitrogen) | Critical for preventing homocoupling. |
Table 2: Recommended Conditions for Selective, Copper-Free Sonogashira Coupling
| Parameter | Condition | Notes |
| Substrate | This compound | 1.0 equivalent (limiting reagent) |
| Alkyne | Terminal Alkyne | 1.2 - 1.5 equivalents |
| Catalyst | Pd(P(t-Bu)₃)₂ or PdCl₂(PPh₃)₂ | 2 - 5 mol% |
| Base | Cs₂CO₃ or an amine base (e.g., Et₃N, DIPEA) | 2.0 - 3.0 equivalents |
| Solvent | Toluene, 1,4-Dioxane, or THF | Anhydrous and degassed |
| Temperature | Room Temperature to 80 °C | Start at lower temperatures to maximize selectivity. |
| Atmosphere | Inert (Argon or Nitrogen) | Critical for preventing catalyst degradation. |
Experimental Protocol: Selective Suzuki Coupling at the C-I Position
This protocol is adapted from established methods for the selective functionalization of dihalopyridines and serves as a robust starting point.[2]
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (K₂CO₃, 2.0 equiv).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Solvent Addition: Add degassed 1,4-Dioxane and water (4:1 v/v) via syringe.
-
Reaction: Heat the reaction mixture to 80 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS, checking for the consumption of the starting material (typically 4-12 hours).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-bromo-1-fluoro-4-arylbenzene.
Experimental Protocol: Selective Copper-Free Sonogashira Coupling at the C-I Position
This copper-free protocol is designed to minimize the formation of alkyne homocoupling byproducts.[3][6]
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(P(t-Bu)₃)₂, 2 mol%), and cesium carbonate (Cs₂CO₃, 2.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times.
-
Solvent Addition: Add anhydrous, degassed toluene via syringe.
-
Reagent Addition: Add the terminal alkyne (1.2 equiv) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature or heat gently to 60-80 °C if necessary. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Filter the mixture through a pad of celite to remove catalyst residues, washing with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel to yield the 4-alkynyl-2-bromo-1-fluorobenzene product.
References
Technical Support Center: Purification of 2-Bromo-1-fluoro-4-iodobenzene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 2-Bromo-1-fluoro-4-iodobenzene from typical reaction mixtures.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound, particularly after its synthesis via the Sandmeyer reaction from 3-bromo-4-fluoroaniline.
Q1: My crude this compound is a dark oil or solid. What are the likely impurities?
A1: A dark coloration in your crude product typically indicates the presence of side products from the synthesis. Common impurities include:
-
Residual Starting Material: Unreacted 3-bromo-4-fluoroaniline.
-
Phenolic Byproducts: 3-Bromo-4-fluorophenol, formed from the reaction of the diazonium salt with water.
-
Azo Compounds: Highly colored byproducts resulting from the coupling of the diazonium salt with other aromatic species in the reaction mixture.
-
Dehalogenated Species: Compounds where one of the halogen atoms has been replaced, for example, 1-fluoro-4-iodobenzene or 2-bromo-1-fluorobenzene.
Q2: I'm seeing multiple spots on my TLC analysis of the crude product. How can I identify the product spot?
A2: this compound is a relatively nonpolar compound. On a silica gel TLC plate eluted with a nonpolar eluent system (e.g., hexanes/ethyl acetate), the product spot will have a higher Rf value compared to more polar impurities like the starting aniline or phenolic byproducts. You can use a UV lamp (254 nm) for visualization, where the aromatic compounds will appear as dark spots.
Q3: My primary purification by extraction is not giving a clean product. What can I do?
A3: If your aqueous workup and extraction are insufficient, consider the following:
-
Acid/Base Wash: To remove residual aniline, wash the organic layer with a dilute acid solution (e.g., 1M HCl). To remove phenolic impurities, wash with a dilute base solution (e.g., 1M NaOH). Follow with a brine wash to remove excess water.
-
Emulsion Formation: If an emulsion forms during extraction, it can often be broken by adding a small amount of brine or by gentle swirling instead of vigorous shaking.
Q4: I'm attempting column chromatography, but the separation is poor. What are the optimal conditions?
A4: For effective separation of this compound by flash column chromatography on silica gel:
-
Eluent System: Start with a nonpolar eluent system, such as a mixture of hexanes and ethyl acetate. A good starting point is a 95:5 or 90:10 mixture of hexanes to ethyl acetate. You can determine the optimal ratio by running TLC plates with varying solvent compositions.
-
Loading: For optimal separation, it is best to load the crude product onto the column in a minimal amount of the eluent or a more volatile solvent in which it is highly soluble (e.g., dichloromethane) and then evaporate the solvent to "dry load" the sample onto a small amount of silica gel.
-
Column Packing: Ensure the silica gel is packed uniformly without any air bubbles or cracks to prevent channeling and poor separation.
Q5: During vacuum distillation, my product seems to be decomposing. How can I prevent this?
A5: this compound has a high boiling point at atmospheric pressure (approximately 243.4 °C), which can lead to decomposition. To mitigate this:
-
High Vacuum: Use a high-vacuum pump to significantly lower the boiling point. A pressure of 10 mmHg or lower is recommended.
-
Temperature Control: Use a well-controlled heating mantle and monitor the vapor temperature closely. Avoid overheating the distillation flask.
-
Short Path Distillation: For small quantities, a short path distillation apparatus can minimize the distance the vapor has to travel, reducing the chances of decomposition on hot glass surfaces.
Q6: After purification, my NMR spectrum still shows unexpected peaks. What could they be?
A6: Besides the impurities mentioned in Q1, extraneous peaks in your NMR spectrum could be from:
-
Residual Solvents: Common laboratory solvents used in the reaction or purification (e.g., diethyl ether, dichloromethane, ethyl acetate, hexanes) are frequent contaminants.
-
Isomers: Depending on the synthetic route, small amounts of isomeric products could be present. A thorough analysis of the coupling patterns in the aromatic region of the 1H NMR spectrum can help identify these.
Quantitative Data on Purification
The following table summarizes typical purity and yield data for different purification methods applicable to this compound and similar compounds.
| Purification Method | Typical Purity Achieved (by GC) | Typical Yield | Notes |
| Vacuum Distillation | > 99%[1] | 80-90% | Highly effective for removing non-volatile impurities. A reflux ratio of 5:1 has been reported for a similar compound.[1] |
| Flash Column Chromatography | 98-99% | 70-85% | Good for removing closely related impurities and colored byproducts. |
| Recrystallization | > 99% | 60-80% | Effective if a suitable solvent system is found that allows for good differential solubility of the product and impurities. |
Experimental Protocols
1. Purification by Flash Column Chromatography
This protocol is a general guideline and may require optimization based on the specific impurity profile of your reaction mixture.
-
Preparation of the Column:
-
Select a glass column of appropriate size for the amount of crude material.
-
Insert a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand over the plug.
-
Prepare a slurry of silica gel in the chosen eluent (e.g., 95:5 hexanes:ethyl acetate).
-
Carefully pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing and remove air bubbles.
-
Once the silica has settled, add a protective layer of sand on top.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel to this solution and evaporate the solvent to obtain a free-flowing powder.
-
Carefully add this powder to the top of the prepared column.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column, ensuring not to disturb the top layer of sand.
-
Apply gentle pressure (e.g., with a nitrogen line or an air pump) to push the eluent through the column.
-
Collect fractions in test tubes or vials.
-
Monitor the separation by TLC analysis of the collected fractions.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
2. Purification by Vacuum Distillation
This method is suitable for larger quantities of the crude product and is particularly effective at removing non-volatile impurities.
-
Apparatus Setup:
-
Assemble a vacuum distillation apparatus, including a round-bottom flask, a distillation head with a thermometer, a condenser, a receiving flask, and a connection to a vacuum pump with a cold trap.
-
Ensure all glass joints are properly sealed with vacuum grease.
-
-
Distillation Procedure:
-
Place the crude this compound in the distillation flask along with a magnetic stir bar or boiling chips.
-
Begin stirring and slowly apply vacuum.
-
Once a stable vacuum is achieved, gradually heat the distillation flask using a heating mantle.
-
Monitor the temperature of the vapor. The product will distill at a temperature significantly lower than its atmospheric boiling point. For a similar compound, a fraction was collected at 90-100 °C at 10 mmHg.[1]
-
Collect the fraction that distills at a constant temperature. This is your purified product.
-
Discard the initial lower-boiling fraction (forerun) and the higher-boiling residue.
-
-
Post-Distillation:
-
Allow the apparatus to cool to room temperature before releasing the vacuum to prevent atmospheric oxygen from reacting with the hot product.
-
Visualizations
Caption: A logical workflow for troubleshooting the purification of this compound.
Caption: A typical experimental workflow for the purification of this compound.
References
Technical Support Center: Synthesis of 2-Bromo-1-fluoro-4-iodobenzene
Audience: Researchers, scientists, and drug development professionals.
This technical support center provides essential guidance for the synthesis of 2-Bromo-1-fluoro-4-iodobenzene, a crucial intermediate in pharmaceutical and materials science research. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to assist in your synthetic endeavors.
Troubleshooting Guide
Navigating the challenges in the synthesis of this compound is critical for achieving high yields and purity. The following table outlines common problems, their potential causes, and recommended solutions, primarily focusing on the Sandmeyer reaction of 3-bromo-4-fluoroaniline.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete diazotization of 3-bromo-4-fluoroaniline. | Ensure complete dissolution of the aniline in a suitable acidic medium before the addition of sodium nitrite. A slight excess of sodium nitrite can be used; confirm the completion of the reaction with starch-iodide paper (a blue color indicates excess nitrous acid). |
| Decomposition of the thermally unstable aryl diazonium salt.[1] | Maintain a strict low-temperature environment (0-5 °C) during the entire diazotization process. It is best practice to use the diazonium salt immediately in the subsequent iodination step without isolation.[2] | |
| Inefficient iodination. | Use a fresh, high-quality iodide source such as potassium iodide. Ensure vigorous stirring to facilitate the reaction between the aqueous diazonium salt and the iodide solution. | |
| Formation of Dark, Tarry Byproducts | Uncontrolled decomposition of the diazonium salt due to elevated temperatures. | Implement strict temperature control, especially during the addition of the diazonium salt to the iodide solution. A slow, dropwise addition is recommended. |
| Presence of radical side reactions. | De-gas solvents to minimize dissolved oxygen. While not always necessary for iodination, the use of a copper(I) catalyst (e.g., CuI) can sometimes lead to a cleaner reaction. | |
| Product Contaminated with Starting Material | Incomplete diazotization reaction. | As noted above, ensure the reaction goes to completion by using a slight excess of sodium nitrite and verifying with starch-iodide paper. |
| Inadequate work-up procedure. | During the work-up, wash the organic layer with a dilute acid solution (e.g., 1M HCl) to remove any unreacted basic 3-bromo-4-fluoroaniline. | |
| Product Contaminated with Phenolic Byproducts | Reaction of the diazonium salt with water. | Maintain low temperatures and acidic conditions to suppress this side reaction. Using a concentrated iodide solution can also favor the desired iodination. |
| Ineffective work-up. | Wash the organic layer with a dilute basic solution (e.g., 1M NaOH) to remove any acidic phenolic byproducts. | |
| Difficult Purification | Formation of closely related byproducts, such as other halogenated isomers or biaryl compounds. | Employ careful column chromatography on silica gel with an appropriate solvent system (e.g., hexanes/ethyl acetate). Recrystallization from a suitable solvent can also be an effective final purification step. |
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for the synthesis of this compound? A1: The most established and dependable route is the diazotization of 3-bromo-4-fluoroaniline, followed by a Sandmeyer-type reaction with an iodide source like potassium iodide.[3] This multi-step process allows for the regioselective introduction of the iodine atom.
Q2: Why is temperature control so critical in the diazotization step? A2: Aryl diazonium salts are known to be thermally unstable and can decompose, sometimes explosively if isolated in a dry state.[1] Maintaining a low temperature (0-5 °C) is essential to prevent premature decomposition, which leads to reduced yields and the formation of undesirable byproducts such as phenols and polymeric tars.[2]
Q3: I am observing a significant amount of 3-bromo-4-fluorophenol in my crude product. How can this be minimized? A3: The formation of the corresponding phenol is a common side reaction where the diazonium salt reacts with water. To minimize this, ensure the reaction is conducted under strongly acidic conditions and at a consistently low temperature. Using a more concentrated solution of the iodide reagent can also help the desired reaction to outcompete the undesired hydrolysis.
Q4: Is it advisable to isolate the intermediate diazonium salt? A4: No, it is strongly advised against isolating the diazonium salt of 3-bromo-4-fluoroaniline. These intermediates are often unstable and can be explosive when dry.[1] The safest and most efficient approach is to generate the diazonium salt in situ and use it immediately in the subsequent iodination reaction.
Q5: What are the most probable side products I should be aware of? A5: Common side products include the unreacted starting material (3-bromo-4-fluoroaniline), the corresponding phenol (3-bromo-4-fluorophenol) from reaction with water, and biaryl compounds formed from the coupling of aryl radicals. The formation of these byproducts can be minimized by careful control of the reaction conditions.
Q6: What is the recommended purification strategy for the final product? A6: A multi-step purification process is typically most effective. After an initial aqueous work-up to remove acids, bases, and salts, column chromatography on silica gel is a robust method for separating the target compound from structurally similar byproducts. For achieving high purity, a final recrystallization step may be beneficial.
Experimental Protocol: Synthesis of this compound
This protocol provides a general methodology for the synthesis of this compound via the diazotization of 3-bromo-4-fluoroaniline. Note that optimization may be necessary.
Materials:
-
3-Bromo-4-fluoroaniline
-
Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
-
Potassium Iodide (KI)
-
Dichloromethane (CH₂Cl₂) or Ethyl Acetate
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Saturated aqueous Sodium Thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ice
Procedure:
-
Diazotization:
-
In a flask maintained at 0-5 °C using an ice-salt bath, dissolve 3-bromo-4-fluoroaniline in an aqueous solution of concentrated HCl or H₂SO₄.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the aniline solution. The temperature must be kept below 5 °C throughout the addition.
-
After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C. Confirm the completion of the reaction using starch-iodide paper.
-
-
Iodination:
-
In a separate flask, prepare a solution of potassium iodide in water.
-
Slowly and carefully add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. The formation of a dark precipitate or oil is expected.
-
Allow the reaction mixture to gradually warm to room temperature and continue to stir for 1-2 hours to ensure the complete decomposition of the diazonium salt.
-
-
Work-up and Purification:
-
Extract the reaction mixture with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash sequentially with saturated aqueous sodium thiosulfate solution (to remove excess iodine), saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure this compound.
-
Visualizations
Caption: A typical experimental workflow for the synthesis of this compound.
Caption: A logical diagram for troubleshooting common issues in the synthesis.
References
improving yield and selectivity in 2-Bromo-1-fluoro-4-iodobenzene reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance yield and selectivity in reactions involving 2-bromo-1-fluoro-4-iodobenzene.
General Principles & FAQs
This section addresses fundamental concepts regarding the reactivity of this compound.
Q1: What determines the selectivity in cross-coupling reactions with this compound?
A1: The regioselectivity is primarily dictated by the difference in carbon-halogen bond strengths. The general reactivity trend for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F.[1] The carbon-iodine (C-I) bond is significantly weaker and therefore more susceptible to oxidative addition to a palladium(0) catalyst than the carbon-bromine (C-Br) bond.[1][2] By controlling reaction conditions, highly selective functionalization at the iodo-position can be achieved, leaving the bromo- and fluoro- groups intact for subsequent transformations.[2]
Q2: What are the most common cross-coupling reactions performed with this substrate?
A2: Due to its versatile reactivity, this compound is a valuable building block in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.[2] These reactions allow for the selective formation of carbon-carbon and carbon-nitrogen bonds.
Q3: How can I confirm that the reaction occurred selectively at the iodo-position?
A3: The most definitive methods for confirming regioselectivity are spectroscopic. 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H-¹³C HMBC, can establish the connectivity of the newly introduced group. X-ray crystallography of a solid derivative provides unambiguous structural proof.
Q4: Do I need to use special handling precautions for this compound?
A4: Yes. According to GHS classifications, this compound can cause skin and serious eye irritation.[3] It is recommended to handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. Store the compound at 4°C and protect it from light.[4]
Troubleshooting Guide: Selective C-I Bond Functionalization
This guide provides solutions to common issues encountered during the selective functionalization of the C-I bond in this compound.
Issue 1: Low or No Yield of the Desired Product
| Possible Cause | Troubleshooting Steps |
| Inactive Catalyst | The active Pd(0) species is sensitive to oxygen.[5] Ensure all solvents are thoroughly degassed and the reaction is performed under a strict inert atmosphere (argon or nitrogen).[6] Consider using a fresh bottle of palladium precursor and ligand. |
| Inappropriate Base | The base is critical for the catalytic cycle (e.g., transmetalation in Suzuki coupling).[5] Screen a panel of bases, such as K₃PO₄, Cs₂CO₃, or K₂CO₃. The optimal base can be substrate and solvent-dependent. |
| Low Reaction Temperature | While milder conditions favor selectivity, some couplings require higher temperatures to proceed at a reasonable rate. Gradually increase the temperature (e.g., in 10 °C increments from 60 °C to 100 °C) while monitoring the reaction. |
| Poor Substrate Quality | Verify the purity of the this compound and the coupling partner. Impurities can inhibit or poison the catalyst. |
Issue 2: Poor Selectivity (Reaction at both C-I and C-Br sites)
| Possible Cause | Troubleshooting Steps |
| Reaction Conditions Too Harsh | High temperatures or prolonged reaction times can provide enough energy to activate the stronger C-Br bond. Lower the reaction temperature and monitor the reaction closely by TLC or GC-MS to stop it upon consumption of the starting material.[7] |
| Highly Reactive Catalyst System | A very active catalyst, often derived from bulky, electron-rich ligands, may not effectively differentiate between the C-I and C-Br bonds.[7] Consider a less reactive catalyst system, for instance, by using a more standard ligand like PPh₃ before moving to highly active ones. |
| Excess Coupling Partner | Using a large excess of the coupling partner (e.g., boronic acid or alkyne) can drive the reaction towards double coupling.[7] Use a stoichiometric amount or only a slight excess (1.05-1.2 equivalents) of the coupling partner. |
Reaction-Specific FAQs and Data
Suzuki-Miyaura Coupling
Q: Which catalyst and ligand combination is a good starting point for a selective Suzuki coupling at the C-I position? A: A standard and effective starting point is Pd(PPh₃)₄ or a combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a phosphine ligand such as PPh₃ or a more electron-rich, bulky ligand like SPhos or XPhos if reactivity is low.[6] The choice often depends on the steric and electronic properties of the boronic acid partner.
Table 1: Example Conditions for Selective Suzuki-Miyaura Coupling Note: These are representative starting points. Optimization for specific substrates is recommended.
| Entry | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2.0) | Toluene/H₂O | 80 | >90% |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.5) | 1,4-Dioxane | 100 | >95% |
| 3 | Thiophene-2-boronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2.0) | THF | 65 | >85% |
Sonogashira Coupling
Q: I am observing significant homocoupling of my terminal alkyne (Glaser coupling). How can I minimize this side reaction? A: Homocoupling is a common side reaction, often promoted by the presence of oxygen and the copper(I) co-catalyst.
-
Ensure Rigorous Inert Atmosphere: Thoroughly degas all solvents and reagents and maintain a positive pressure of argon or nitrogen.[8]
-
Use a Copper-Free System: Several protocols for copper-free Sonogashira couplings exist, which can eliminate the Glaser coupling pathway. These often require specific ligands and bases.[8][9]
-
Control Reagent Addition: Adding the alkyne slowly to the reaction mixture can help keep its concentration low, disfavoring the homocoupling pathway.
Table 2: Example Conditions for Selective Sonogashira Coupling Note: The reactivity difference between C-I and C-Br allows for selective coupling at room temperature in many cases.[10]
| Entry | Coupling Partner | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Yield |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | RT | >95% |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | Diisopropylamine | Toluene | RT | >90% |
| 3 | 1-Octyne | Pd(OAc)₂ (2) | - (Copper-free) | Cs₂CO₃ | Acetonitrile | 60 | >85% |
Buchwald-Hartwig Amination
Q: The C-N coupling is sluggish. What changes can I make to improve the reaction rate and yield? A: Buchwald-Hartwig amination is sensitive to the choice of ligand, base, and solvent.[11]
-
Ligand Choice: If a standard ligand like BINAP is ineffective, switch to a more electron-rich and sterically hindered "second-generation" or "third-generation" biarylphosphine ligand (e.g., XPhos, RuPhos).
-
Base Strength: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly effective.[12] For some systems, weaker carbonate or phosphate bases may work with the right catalyst system.
-
Solvent: Anhydrous, non-protic solvents like toluene, dioxane, or THF are typically used.
Table 3: Example Conditions for Selective Buchwald-Hartwig Amination Note: The reaction is highly dependent on the nature of the amine coupling partner.
| Entry | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield |
| 1 | Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | NaOt-Bu (1.5) | Toluene | 100 | >90% |
| 2 | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ (2.0) | 1,4-Dioxane | 110 | >85% |
| 3 | Benzylamine | Pd-G3-Xantphos (5) | - | DBU (2.0) | MeCN/PhMe | 140 | >80% |
Experimental Protocols
General Protocol for Selective Suzuki-Miyaura Coupling
This protocol describes a general procedure for the selective coupling at the C-4 (iodo) position.
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.5 equiv.).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane, to achieve a 0.1-0.2 M concentration) via syringe.
-
Reaction: With vigorous stirring, heat the reaction mixture to the desired temperature (e.g., 80–100 °C). Monitor the reaction progress by TLC or GC-MS.
-
Work-up and Purification: Upon completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[6][7]
Visual Guides
Caption: General experimental workflow for cross-coupling reactions.
Caption: Logical diagram of kinetic vs. thermodynamic selectivity.
Caption: Troubleshooting guide for low-yield cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. 2-Bromo-4-fluoro-1-iodobenzene | C6H3BrFI | CID 2773372 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. chem.libretexts.org [chem.libretexts.org]
side reactions of 2-Bromo-1-fluoro-4-iodobenzene in cross-coupling
Welcome to the technical support center for 2-Bromo-1-fluoro-4-iodobenzene. This guide provides troubleshooting advice and answers to frequently asked questions regarding its use in cross-coupling reactions. The content is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This section addresses specific issues that may be encountered during cross-coupling experiments involving this compound.
Issue 1: Poor Chemoselectivity or Double Coupling
Question: I am trying to perform a cross-coupling reaction selectively at the carbon-iodine (C-I) bond, but I am observing significant formation of the product coupled at the carbon-bromine (C-Br) bond or the di-substituted product. How can I improve selectivity for the C-I bond?
Answer: Achieving high chemoselectivity is critical when working with polyhalogenated arenes. The reactivity of halogens in palladium-catalyzed cross-coupling reactions follows the general trend: I > Br > Cl.[1][2][3] The weaker carbon-iodine bond facilitates a faster rate of oxidative addition, which is often the rate-determining step.[1] To exploit this reactivity difference and favor mono-coupling at the iodine position, consider the following strategies:
-
Lower Reaction Temperature: Running the reaction at or near room temperature is the most effective way to favor the more reactive C-I bond. Higher temperatures can provide enough energy to overcome the activation barrier for C-Br bond cleavage, leading to reduced selectivity.[4]
-
Choice of Catalyst and Ligand: Some ligand systems are better at differentiating between aryl iodides and bromides. Bulky electron-rich phosphine ligands can enhance selectivity.
-
Reaction Time: Monitor the reaction closely using techniques like TLC or LC-MS. Stop the reaction as soon as the desired mono-iodide coupled product is the major species to prevent the slower subsequent reaction at the bromide position.
-
Stoichiometry: Use a controlled amount of the coupling partner (e.g., 1.0-1.1 equivalents of boronic acid) to minimize the chance of a second coupling event after the first one is complete.
Issue 2: Significant Homocoupling of Coupling Partner
Question: My main byproduct is a dimer of my boronic acid (in Suzuki coupling) or my terminal alkyne (in Sonogashira coupling). How can I prevent this?
Answer: Homocoupling is a common side reaction that can significantly lower the yield of the desired product.
-
For Suzuki Reactions: The homocoupling of boronic acids is often promoted by the presence of oxygen, which can interfere with the catalytic cycle.[5]
-
For Sonogashira Reactions (Glaser Coupling): The homocoupling of terminal alkynes is known as Glaser coupling and is primarily promoted by oxygen and the copper(I) co-catalyst.[4]
-
Solutions:
-
Strictly Anaerobic Conditions: As with Suzuki coupling, rigorous degassing and the use of an inert atmosphere are critical.[4]
-
Reduce Copper Loading: High concentrations of the Cu(I) co-catalyst can accelerate homocoupling. Use the minimum effective amount of CuI.[4]
-
Copper-Free Conditions: Consider using a copper-free Sonogashira protocol, which can eliminate this side reaction.
-
-
Issue 3: Formation of Dehalogenated Byproducts
Question: During my reaction analysis, I've identified 1-bromo-3-fluorobenzene (hydrodeiodination) and/or 1-fluoro-4-iodobenzene (hydrodebromination). What causes this side reaction?
Answer: The replacement of a halogen with a hydrogen atom is known as hydrodehalogenation or simply dehalogenation.[5][6] This side reaction occurs when a hydride species is generated in the reaction mixture, which can then participate in the catalytic cycle.
-
Potential Sources of Hydride:
-
Bases: Certain bases, especially those with available β-hydrogens, can be a source.
-
Solvents: Alcoholic solvents or residual water can act as hydride donors.
-
Reagents: Impurities in the reagents can sometimes lead to hydride formation.
-
-
Troubleshooting Steps:
-
Use a high-purity, anhydrous, and thoroughly degassed solvent.
-
If using an amine base, consider one that lacks α-protons.[5]
-
Ensure all reagents are of high purity.
-
In some cases, the choice of phosphine ligand can influence the rate of dehalogenation versus the desired reductive elimination.
-
Issue 4: Low or No Conversion (Catalyst Decomposition)
Question: My reaction is very sluggish or fails to proceed, and I recover most of my starting material. I've noticed the reaction mixture turning black. What's wrong?
Answer: This issue is often related to catalyst inactivity or decomposition. The formation of a black precipitate is a classic sign of palladium black formation, where the active Pd(0) catalyst has agglomerated and crashed out of solution.[4][5]
-
Causes of Catalyst Decomposition:
-
Oxygen: The Pd(0) catalyst is sensitive to air. Insufficient degassing can lead to rapid decomposition.[4]
-
High Temperatures: Excessively high reaction temperatures can cause both the catalyst and ligands to degrade.
-
Impurities: Impurities in solvents or reagents can poison the catalyst.
-
-
Solutions:
-
Inert Atmosphere: Handle the palladium catalyst and set up the reaction under a robust inert atmosphere (e.g., in a glovebox or using Schlenk techniques).
-
Reagent Purity: Use high-purity, anhydrous, and degassed solvents and reagents.[4]
-
Temperature Control: Do not overheat the reaction. Follow the recommended temperature for the specific coupling reaction.
-
Fresh Catalyst: Ensure the palladium source is fresh and has been stored properly.
-
Data and Protocols
Table 1: Troubleshooting Summary for Common Side Reactions
| Side Reaction | Potential Causes | Recommended Solutions |
| Poor Selectivity | High temperature, incorrect catalyst/ligand choice. | Lower reaction temperature, screen different ligands, monitor reaction time. |
| Homocoupling | Presence of oxygen, high copper loading (Sonogashira). | Rigorously degas all reagents and solvents, reduce CuI concentration, or use a copper-free method.[4][5] |
| Dehalogenation | Impurities, certain bases or solvents acting as hydride sources. | Use high-purity anhydrous reagents, select a non-coordinating base.[5][7] |
| Catalyst Decomposition | Oxygen, high temperature, impurities. | Ensure a strict inert atmosphere, use pure reagents, avoid excessive heat.[4][5] |
General Protocol: Selective Suzuki-Miyaura Coupling at the C-I Bond
This protocol is a representative example and may require optimization for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Pd(OAc)₂ (2 mol%)
-
S-Phos (4 mol%)
-
K₃PO₄ (2.0 equiv, finely ground)
-
Anhydrous, degassed solvent (e.g., Toluene/Water 10:1)
Procedure:
-
Catalyst Pre-formation (Optional but Recommended): In a glovebox, add Pd(OAc)₂ and S-Phos to a reaction vial. Add a portion of the anhydrous toluene and stir for 15-20 minutes until a homogeneous solution is formed.
-
Reaction Setup: To the vial containing the pre-formed catalyst, add this compound, the arylboronic acid, and K₃PO₄.
-
Solvent Addition: Add the remaining degassed solvent mixture via syringe.
-
Reaction Conditions: Seal the vial and stir the mixture at room temperature. Monitor the reaction progress by TLC or LC-MS every 1-2 hours.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visual Guides
Diagrams of Key Concepts
// Main Cycle Nodes pd0 [label="Pd(0)L_n", fillcolor="#34A853", fontcolor="#FFFFFF"]; oa [label="Oxidative Addition\nAr-Pd(II)-X", fillcolor="#F1F3F4", fontcolor="#202124"]; tm [label="Transmetalation\nAr-Pd(II)-R", fillcolor="#F1F3F4", fontcolor="#202124"]; re [label="Reductive Elimination", fillcolor="#F1F3F4", fontcolor="#202124"]; product [label="Product\nAr-R", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Side Reaction Nodes dehalo [label="Dehalogenation\nAr-H", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; homo [label="Homocoupling\nR-R", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Main Cycle Edges pd0 -> oa [label="Ar-X"]; oa -> tm [label="R-M"]; tm -> re; re -> pd0 [label="Regenerates\nCatalyst"]; re -> product;
// Side Reaction Edges oa -> dehalo [label="Hydride Source\n(e.g., from base/solvent)", color="#5F6368", style=dashed]; tm -> homo [label="O₂ or Catalyst\nDecomposition", color="#5F6368", style=dashed];
// Invisible nodes for alignment {rank=same; product; dehalo; homo;} } caption: "Catalytic cycle and common side reaction pathways."
// Branch 1: Low Conversion q_conversion [label="Low Conversion?", shape=Mdiamond, fillcolor="#F1F3F4", fontcolor="#202124"]; a_catalyst [label="Check Catalyst Activity\n(e.g., Pd black formation)\nEnsure Anaerobic Conditions", fillcolor="#FFFFFF", fontcolor="#202124", shape=note];
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q_homocoupling [label="Homocoupling (R-R)?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; a_homocoupling [label="Improve Degassing\nReduce [Cu] (Sonogashira)", fillcolor="#FFFFFF", fontcolor="#202124", shape=note];
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q_selectivity -> a_selectivity [label="Yes", color="#4285F4"]; } caption: "A troubleshooting workflow for cross-coupling reactions."
Frequently Asked Questions (FAQs)
Q1: What is the expected order of reactivity for the halogens on this compound in palladium-catalyzed cross-coupling? A1: The reactivity order is dictated by the carbon-halogen bond dissociation energy, with the weakest bond being the most reactive. For this molecule, the order is Iodine > Bromine >> Fluorine.[1][2] This allows for sequential, site-selective functionalization by carefully controlling reaction conditions.
Q2: Is it possible to perform a second cross-coupling reaction at the C-Br position after an initial reaction at the C-I position? A2: Yes, this is a primary application of di- and polyhalogenated substrates. After the first selective coupling at the iodine site, the resulting product (e.g., an aryl-substituted 2-bromo-1-fluorobenzene derivative) can be isolated and then subjected to a second cross-coupling reaction under more forcing conditions (e.g., higher temperature) to react at the C-Br bond.[3]
Q3: Why is the carbon-fluorine (C-F) bond generally unreactive in these cross-coupling reactions? A3: The C-F bond is the strongest carbon-halogen bond. Its high bond dissociation energy makes the oxidative addition step to a Pd(0) catalyst extremely difficult under standard cross-coupling conditions. While methods for C-F activation exist, they require specialized catalysts and harsh conditions not typically employed for C-I or C-Br couplings. Therefore, the fluorine atom generally remains as a spectator, influencing the electronic properties of the molecule.
Q4: Can I use this compound in a Buchwald-Hartwig amination? A4: Yes. The Buchwald-Hartwig amination follows the same general reactivity principles as C-C coupling reactions.[2][7] Selective amination at the C-I position is expected under mild conditions, leaving the C-Br bond intact for subsequent transformations.[8] The common side reactions, such as dehalogenation, can also occur and should be monitored.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Cross-coupling and dehalogenation reactions catalyzed by (N-heterocyclic carbene)Pd(allyl)Cl complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Catalyst Selection for Selective Coupling of 2-Bromo-1-fluoro-4-iodobenzene
This technical support center provides guidance for researchers, scientists, and drug development professionals on the selective functionalization of 2-Bromo-1-fluoro-4-iodobenzene via palladium-catalyzed cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind the selective coupling of this compound?
A1: The selective coupling is based on the differential reactivity of the halogen atoms in palladium-catalyzed cross-coupling reactions. The general reactivity order is Iodine > Bromine > Chlorine.[1][2] Consequently, the carbon-iodine (C-I) bond is significantly more reactive than the carbon-bromine (C-Br) bond. This allows for preferential coupling at the iodo-position under milder reaction conditions, leaving the bromo-position available for subsequent transformations.
Q2: Which cross-coupling reactions are suitable for the selective functionalization of this substrate?
A2: Several palladium-catalyzed cross-coupling reactions can be employed for the selective functionalization of this compound. The most common include:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters.[1][2][3]
-
Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.[2][4][5][6]
-
Heck Coupling: For the formation of C-C bonds with alkenes.
Q3: How can I achieve selective coupling at the iodine position?
A3: To achieve selective monofunctionalization at the more reactive iodo position, you should employ mild reaction conditions. This includes using lower temperatures, shorter reaction times, and carefully controlling the stoichiometry of the coupling partner (typically 1.0-1.2 equivalents).[1][2] Standard palladium catalysts are often sufficient for selective coupling at the iodo position.[2]
Q4: Is it possible to achieve selective coupling at the bromine position?
A4: While the iodo position is inherently more reactive, the bromo position can be functionalized in a subsequent step after the iodo position has reacted. This is typically achieved by using more forcing conditions, such as higher temperatures and longer reaction times, for the second coupling reaction.[1][2] In some less common cases, specific bulky ligands might influence the catalyst to favor the bromo position, but sequential coupling is the more standard approach.[1]
Troubleshooting Guides
Issue 1: Low or No Conversion
| Potential Cause | Recommended Solution(s) |
| Catalyst Inactivity | Ensure the palladium catalyst is fresh and handled under an inert atmosphere to prevent oxidation. Consider using a more active pre-catalyst. For Heck reactions, ensure the active Pd(0) species is being generated.[7] |
| Poor Ligand Choice | For challenging couplings, consider using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to promote oxidative addition.[4][8] |
| Inappropriate Base | The choice of base is critical. For Suzuki-Miyaura, common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃. For Sonogashira, an amine base like Et₃N or piperidine is typical. Ensure the base is soluble and, if necessary, that water is present to aid in its activity.[7] |
| Insufficient Degassing | Oxygen can deactivate the palladium catalyst. Thoroughly degas all solvents and reagents and maintain an inert atmosphere (Argon or Nitrogen) throughout the reaction.[7] |
| Impure Reagents | Use high-purity starting materials, as impurities can poison the catalyst.[7] |
Issue 2: Poor Selectivity (Reaction at both Iodo and Bromo positions)
| Potential Cause | Recommended Solution(s) |
| Reaction Conditions Too Harsh | To selectively target the iodo position, use milder conditions (e.g., lower temperature, weaker base). Harsh conditions can lead to concurrent coupling at the bromo position.[1][7] |
| Prolonged Reaction Time | Extended reaction times, even under mild conditions, can lead to the slow reaction of the less reactive C-Br site. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.[1] |
| Catalyst System Not Selective | While most standard palladium catalysts favor the C-I bond, some highly active catalysts might show reduced selectivity. Consider a less reactive catalyst system for the initial coupling.[1] |
Issue 3: Formation of Homocoupling Byproducts
| Potential Cause | Recommended Solution(s) |
| Presence of Oxygen | Oxygen can promote the homocoupling of boronic acids in Suzuki reactions (Glaser coupling of alkynes in Sonogashira reactions). Rigorous degassing is crucial.[7] |
| High Copper Loading (Sonogashira) | High concentrations of the copper(I) co-catalyst can accelerate alkyne homocoupling. Use the minimum effective amount of CuI. |
| Slow Transmetalation | If the transmetalation step is slow, it can lead to side reactions. Ensure the appropriate base and solvent system are used to facilitate this step. |
Quantitative Data
The following tables summarize typical reaction conditions and expected yields for the selective coupling of substrates analogous to this compound. Yields are representative and may vary based on the specific coupling partners and optimized conditions.
Table 1: Selective Suzuki-Miyaura Coupling of Dihaloarenes
| Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Expected Yield (%) | Reference(s) |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80-100 | 12-16 | 85-95 | [1][2][3] |
| PdCl₂(dppf) | K₃PO₄ | Dioxane | 90-110 | 12-18 | 88-96 | [1] |
| Pd(OAc)₂ / SPhos | Cs₂CO₃ | Toluene/H₂O | 100-110 | 10-16 | 90-98 | [1] |
Table 2: Selective Sonogashira Coupling of Dihaloarenes
| Catalyst System | Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Expected Yield (%) | Reference(s) |
| PdCl₂(PPh₃)₂ | CuI | Et₃N | THF/DMF | RT - 50 | 2-6 | 85-95 | [2][6] |
| Pd(OAc)₂ / XPhos | CuI | Cs₂CO₃ | Dioxane | 60-80 | 4-8 | 90-97 | [2][4] |
| Pd(P(t-Bu)₃)₂ | None | K₂CO₃ | Toluene | 80-100 | 6-12 | 85-94 | [2][6] |
Experimental Protocols
Protocol 1: Representative Procedure for Selective Suzuki-Miyaura Coupling at the Iodo-Position
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Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.1 equiv.), and K₂CO₃ (2.0 equiv.).
-
Inert Atmosphere: Evacuate the flask and backfill with argon. Repeat this cycle three times.
-
Catalyst Addition: Under a positive flow of argon, add Pd(PPh₃)₄ (0.03 equiv.).
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Solvent Addition: Add degassed 1,4-dioxane and water (4:1 v/v) via syringe.
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Reaction: Heat the reaction mixture to 80 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
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Work-up: Upon completion (typically 12-16 hours), cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
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Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Representative Procedure for Selective Sonogashira Coupling at the Iodo-Position
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), PdCl₂(PPh₃)₂ (0.02 equiv.), and CuI (0.04 equiv.).
-
Inert Atmosphere: Evacuate the flask and backfill with argon. Repeat this cycle three times.
-
Reagent Addition: Add degassed THF and triethylamine (2:1 v/v) via syringe.
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Alkyne Addition: Add the terminal alkyne (1.1 equiv.) dropwise to the reaction mixture.
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Reaction: Stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS.
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Work-up: Upon completion (typically 2-4 hours), dilute the reaction mixture with diethyl ether and filter through a pad of Celite. Wash the filtrate with saturated aqueous NH₄Cl and brine.
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Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizations
Caption: Catalyst selection workflow for selective coupling.
Caption: General experimental workflow for cross-coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. Palladium-Catalyzed C-4 Selective Coupling of 2,4-Dichloropyridines and Synthesis of Pyridine-Based Dyes for Live-Cell Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. books.rsc.org [books.rsc.org]
- 5. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
troubleshooting failed reactions involving 2-Bromo-1-fluoro-4-iodobenzene
Welcome to the technical support center for 2-Bromo-1-fluoro-4-iodobenzene. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot failed or low-yielding reactions involving this versatile building block. The guidance provided is based on established principles of chemical reactivity and protocols for analogous polyhalogenated aromatic compounds.
Frequently Asked Questions (FAQs)
Q1: What is the general order of reactivity for the halogen atoms on this compound in palladium-catalyzed cross-coupling reactions?
A1: The reactivity of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions generally follows the order of their bond dissociation energies: C-I > C-Br > C-Cl > C-F. Therefore, the carbon-iodine bond is the most reactive and will typically undergo oxidative addition to the palladium catalyst under milder conditions, followed by the carbon-bromine bond at higher temperatures or with more active catalysts. The carbon-fluorine bond is generally unreactive under these conditions.
Q2: I am observing a mixture of mono- and di-substituted products in my cross-coupling reaction. How can I improve the selectivity for the mono-substituted product at the iodine position?
A2: Achieving high selectivity for mono-substitution at the iodine position is a common goal. To favor this outcome, you should employ milder reaction conditions. This includes using lower reaction temperatures (e.g., room temperature to 80°C), shorter reaction times, and carefully selecting a less reactive palladium catalyst and ligand system.[1] Monitoring the reaction progress closely by TLC or LC-MS and stopping it once the starting material is consumed is crucial to prevent over-reaction at the bromine position.
Q3: My reaction is not proceeding at all, and I am recovering my starting material. What are the likely causes?
A3: A complete lack of reactivity can stem from several factors. The most common issues include an inactive catalyst, the presence of oxygen or moisture in the reaction, or impure starting materials. Ensure that your palladium catalyst is active, your solvents and reagents are anhydrous and properly degassed, and that the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen).[1]
Q4: Are there any known side reactions to be aware of when working with this compound?
A4: Besides the potential for di-substitution, common side reactions in cross-coupling reactions include homocoupling of the coupling partner (e.g., boronic acid or alkyne) and dehalogenation of the starting material.[1] Homocoupling is often promoted by the presence of oxygen, while dehalogenation can occur at higher temperatures or with certain catalyst/ligand combinations. In Grignard reagent formation, Wurtz coupling is a common side reaction.[2][3]
Troubleshooting Guides
Suzuki-Miyaura Coupling
Problem: Low or no yield of the desired mono-arylated product at the iodine position.
This troubleshooting guide will help you address common issues in Suzuki-Miyaura coupling reactions with this compound.
A troubleshooting workflow for low-yield Suzuki-Miyaura coupling.
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Quantitative Data for Suzuki-Miyaura Coupling (Analogous Systems)
The following table provides representative conditions and yields for Suzuki-Miyaura couplings of similar dihalogenated aromatic compounds. These should serve as a good starting point for optimizing reactions with this compound.
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1-Bromo-4-iodobenzene | Phenylboronic acid | Pd(PPh₃)₄ (2) | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | ~95 (mono) | [4] |
| 2-Bromo-4-iodopyridine | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ | Dioxane/H₂O | 90 | 16 | ~92 (mono) | |
| 1-Bromo-4-iodobenzene | Various arylboronic acids | Pd₂(dba)₃/SPhos (1) | K₃PO₄ | Toluene | 100 | 2 | >90 (mono) | [5] |
Experimental Protocol: Selective Suzuki-Miyaura Coupling
This protocol is designed for the selective coupling at the C-I position.
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Reaction Setup: In a dry Schlenk flask, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a base such as K₂CO₃ (2.0 equiv.).
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Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.
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Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Solvent Addition: Add degassed solvent (e.g., a 4:1 mixture of dioxane and water) via syringe.
-
Reaction: Heat the mixture to 80-90°C with vigorous stirring. Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
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Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[6]
Sonogashira Coupling
Problem: Significant formation of alkyne homocoupling (Glaser coupling) byproduct.
This is a common issue in Sonogashira reactions, especially when using a copper co-catalyst.
Workflow to minimize Glaser coupling in Sonogashira reactions.
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Quantitative Data for Sonogashira Coupling (Analogous Systems)
The following table provides representative conditions and yields for Sonogashira couplings of similar dihalogenated aromatic compounds.
| Aryl Halide | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1-Bromo-4-iodobenzene | Phenylacetylene | Pd(PPh₃)₄ (2) | CuI (4) | Et₃N | THF | RT | ~98 (mono) | [4] |
| 2-Bromo-4-iodopyridine | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | i-Pr₂NH | DMF | 60 | ~90 (mono) | [7] |
| 1,4-Dibromo-2-(trifluoromethyl)benzene | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | Toluene | 80 | ~85 (mono) | [8] |
Experimental Protocol: Selective Sonogashira Coupling
This protocol is for a copper-catalyzed Sonogashira coupling at the C-I position.
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%), and copper(I) iodide (5 mol%).
-
Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine, 3.0 equiv.). Stir for 10 minutes.
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Alkyne Addition: Add the terminal alkyne (1.2 equiv.) dropwise.
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Reaction: Stir the reaction at room temperature or heat to 50-60°C if necessary. Monitor by TLC or LC-MS.
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Work-up: Once the starting material is consumed, quench with saturated aqueous NH₄Cl solution and extract with ethyl acetate.
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Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify by flash column chromatography.[9]
Stille Coupling
Problem: Low or no conversion of starting material.
This guide addresses potential reasons for a stalled Stille coupling reaction.
A decision tree for troubleshooting a failed Stille coupling.
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Quantitative Data for Stille Coupling (Analogous Systems)
The following table provides representative conditions and yields for Stille couplings of similar dihalogenated aromatic compounds.
| Aryl Halide | Organostannane | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1-Bromo-4-iodobenzene | (Tributylstannyl)benzene | Pd(PPh₃)₄ (5) | Toluene | 90 | 12 | ~90 (mono) | [5] |
| 2-Bromo-4-iodopyridine | (Tributylstannyl)furan | Pd(PPh₃)₄ (5) | Dioxane | 100 | 16 | ~85 (mono) | [1] |
| 1-Iodo-4-nitrobenzene | (Tributylstannyl)thiophene | Pd(OAc)₂/Dabco (2) | DMF | 100 | 1 | ~95 | [10] |
Experimental Protocol: Selective Stille Coupling
This protocol is for the selective coupling at the C-I position.
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Reaction Setup: In an oven-dried Schlenk flask, add this compound (1.0 equiv.) and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
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Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.
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Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.
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Organostannane Addition: Add the organostannane reagent (1.2 equiv.) via syringe.
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Reaction: Heat the mixture to 90-100°C. Monitor the reaction by TLC or LC-MS.
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Work-up: After completion, cool the mixture, dilute with diethyl ether, and quench with an aqueous solution of KF to precipitate the tin salts. Filter and extract the aqueous layer with diethyl ether.
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Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify by flash column chromatography.[1]
Buchwald-Hartwig Amination
Problem: Low yield of the desired aminated product.
Low yields in Buchwald-Hartwig amination can often be traced back to the catalyst system or reaction conditions.
A workflow for optimizing Buchwald-Hartwig amination reactions.
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Quantitative Data for Buchwald-Hartwig Amination (Analogous Systems)
The following table provides representative conditions and yields for Buchwald-Hartwig aminations of similar dihalogenated aromatic compounds.
| Aryl Halide | Amine | Catalyst/Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1-Bromo-4-iodobenzene | Morpholine | Pd₂(dba)₃/XPhos (2/4) | NaOt-Bu | Toluene | 100 | >95 (mono) | [11] |
| 1-Chloro-4-iodobenzene | Aniline | Ni(acac)₂ (1.5) | K₃PO₄ | Dioxane | 100 | ~91 (mono) | [12] |
| 4-Bromoiodobenzene | Benzylamine | Pd(OAc)₂/BINAP (2/3) | Cs₂CO₃ | Toluene | 90 | ~85 (mono) | [13] |
Experimental Protocol: Selective Buchwald-Hartwig Amination
This protocol is for the selective amination at the C-I position.
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%), the ligand (if not using a pre-catalyst), and the base (e.g., NaOt-Bu, 1.5 equiv.) to a dry Schlenk tube.
-
Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.2 equiv.).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction: Seal the tube and heat the mixture to 100-110°C with stirring. Monitor the reaction by GC-MS or LC-MS.
-
Work-up: After completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify by flash column chromatography.[14]
Grignard Reagent Formation
Problem: The Grignard reaction fails to initiate.
Initiation is often the most challenging step in Grignard reagent formation.
A guide to initiating a Grignard reaction.
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Quantitative Data for Grignard Reagent Formation (Analogous Systems)
The selectivity of Grignard formation is highly dependent on the relative reactivity of the C-X bonds.
| Aryl Halide | Solvent | Initiation Method | Expected Selectivity | Side Products | Reference |
| 1-Bromo-4-chlorobenzene | THF | Iodine crystal | High for C-Br insertion | Wurtz coupling | |
| 1-Bromo-4-fluorobenzene | THF | Mechanical stirring | High for C-Br insertion | Wurtz coupling |
Experimental Protocol: Chemoselective Grignard Reagent Formation
This protocol aims for the selective formation of the Grignard reagent at the C-Br bond, as the C-I bond is often too reactive and can lead to side reactions, while the C-Br bond offers a good balance of reactivity.
-
Preparation: Flame-dry all glassware and allow to cool under an inert atmosphere. Place magnesium turnings (1.5 equiv.) in the reaction flask.
-
Initiation: Add a small amount of anhydrous diethyl ether or THF to just cover the magnesium. Add a small crystal of iodine. Add a small portion (approx. 10%) of a solution of this compound (1.0 equiv.) in anhydrous ether.
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Reaction: The reaction should initiate, as indicated by bubbling and a loss of the iodine color. Once initiated, add the remaining aryl halide solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to stir the mixture until most of the magnesium has been consumed. The resulting Grignard reagent is a grayish, cloudy solution and should be used immediately.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. adichemistry.com [adichemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 9. [PDF] Efficient Stille cross-coupling reaction catalyzed by the Pd(OAc)2/Dabco catalytic system. | Semantic Scholar [semanticscholar.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. US7427370B2 - Method for the production of Grignard compounds - Google Patents [patents.google.com]
- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
impact of solvent and base on 2-Bromo-1-fluoro-4-iodobenzene reactivity
Welcome to the technical support center for 2-Bromo-1-fluoro-4-iodobenzene. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to navigate the experimental challenges associated with this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when using this compound in cross-coupling reactions?
The primary challenge lies in achieving chemoselectivity. The molecule contains two different halogen atoms, iodine and bromine, with distinct reactivities. The C-I bond is generally more reactive than the C-Br bond in palladium-catalyzed cross-coupling reactions due to its lower bond dissociation energy. This allows for selective functionalization at the iodine position. However, achieving high selectivity requires careful optimization of reaction conditions, including the choice of catalyst, ligand, base, and solvent.
Q2: How do I achieve selective reaction at the iodine position?
To achieve a selective reaction at the more reactive C-I bond, it is crucial to use mild reaction conditions. This typically involves using a palladium catalyst with a suitable ligand, a relatively weak base, and a solvent system that favors the oxidative addition of the C-I bond over the C-Br bond. For instance, in Suzuki-Miyaura couplings, using a catalyst like Pd(PPh₃)₄ with a carbonate base (e.g., K₂CO₃ or Cs₂CO₃) in a solvent mixture like toluene/water at moderate temperatures can favor mono-substitution at the iodine position.
Q3: Is it possible to perform a second cross-coupling reaction at the bromine position?
Yes, a sequential, one-pot, two-step cross-coupling reaction is a common strategy. After the initial selective reaction at the iodine position, a second coupling partner and potentially a different catalyst/ligand system and a stronger base can be introduced to react at the bromine position. This allows for the synthesis of unsymmetrically disubstituted products.
Q4: What are the key factors influencing the choice of base?
The choice of base is critical for controlling the reaction's outcome.
-
For selective C-I coupling: Weaker inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are often preferred. These bases are strong enough to facilitate the transmetalation step without promoting the undesired C-Br bond activation.
-
For subsequent C-Br coupling: A stronger base may be required to activate the less reactive C-Br bond. The base also influences the solubility of the reagents and can affect the catalyst's activity.
Q5: How does the solvent system impact the reactivity and selectivity?
The solvent system plays a multifaceted role in these reactions.
-
Polarity: The polarity of the solvent can influence the rate of oxidative addition and the stability of the catalytic species. Aprotic polar solvents like DME, dioxane, or THF are commonly used.
-
Two-Phase Systems: For Suzuki-Miyaura reactions, a two-phase system (e.g., toluene/water or dioxane/water) is often employed to facilitate the transfer of the boronic acid from the aqueous phase to the organic phase where the catalyst resides.
-
Solubility: The solvent must be able to dissolve the substrate, reagents, and catalytic species to ensure an efficient reaction.
Troubleshooting Guides
Issue 1: Low Yield in the First Selective Coupling (C-I)
| Possible Cause | Troubleshooting Step |
| Inactive Catalyst | Ensure the palladium catalyst is fresh and has been stored under an inert atmosphere. Consider using a pre-catalyst that is activated in situ. |
| Inappropriate Base | The base may be too weak or not sufficiently soluble. Try a different inorganic base (e.g., switch from K₂CO₃ to Cs₂CO₃) or ensure it is finely powdered for better dispersion. |
| Sub-optimal Solvent | The chosen solvent may not be ideal for the specific coupling partners. Screen different solvents or solvent mixtures (e.g., toluene, dioxane, DME, with or without water). |
| Low Reaction Temperature | While mild conditions are needed for selectivity, the temperature might be too low for the reaction to proceed at a reasonable rate. Incrementally increase the temperature and monitor the reaction progress. |
| Ligand Issues | The ligand may be degrading or not effectively promoting the catalytic cycle. Try a different phosphine ligand or an N-heterocyclic carbene (NHC) ligand. |
Issue 2: Poor Selectivity (Reaction at both C-I and C-Br sites)
| Possible Cause | Troubleshooting Step |
| Reaction Temperature is Too High | High temperatures can provide enough energy to overcome the activation barrier for C-Br bond cleavage. Reduce the reaction temperature. |
| Base is Too Strong | A strong base can promote the reactivity of the C-Br bond. Switch to a weaker base (e.g., from an alkoxide to a carbonate). |
| Catalyst/Ligand System is Too Reactive | Some highly active catalyst systems may not differentiate well between the two halogen sites. Consider a less reactive catalyst or a bulkier ligand to increase steric hindrance around the C-Br bond. |
| Prolonged Reaction Time | Even under mild conditions, extended reaction times can lead to the slow reaction of the C-Br bond. Monitor the reaction closely and quench it once the desired mono-substituted product is formed. |
Quantitative Data Summary
The following table summarizes the results of a two-step, one-pot Suzuki-Miyaura cross-coupling reaction starting with this compound, demonstrating the impact of reaction conditions on yield.
| Step | Coupling Partner | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 (C-I) | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 81 |
| 2 (C-Br) | Phenylboronic acid | SPhos-Pd-G2 | K₃PO₄ | Toluene/H₂O | 100 | 18 | 75 (overall) |
Data is illustrative and based on typical outcomes for this type of reaction.
Experimental Protocols
Representative Protocol for a Two-Step, One-Pot Suzuki-Miyaura Cross-Coupling
Step 1: Selective Coupling at the C-I Position
-
To a dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), 4-methoxyphenylboronic acid (1.1 mmol), Pd(PPh₃)₄ (0.02 mmol), and K₂CO₃ (2.0 mmol).
-
Add a degassed solvent mixture of toluene (4 mL), ethanol (1 mL), and water (1 mL).
-
Heat the reaction mixture to 80°C and stir for 12 hours.
-
Monitor the reaction progress by TLC or GC-MS to confirm the consumption of the starting material and the formation of the mono-coupled product.
-
Cool the reaction mixture to room temperature.
Step 2: Coupling at the C-Br Position
-
To the cooled reaction mixture from Step 1, add phenylboronic acid (1.2 mmol), SPhos-Pd-G2 catalyst (0.03 mmol), and K₃PO₄ (3.0 mmol).
-
Add an additional 2 mL of degassed toluene and 1 mL of degassed water.
-
Heat the reaction mixture to 100°C and stir for 18 hours.
-
Monitor the reaction for the formation of the di-substituted product.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Troubleshooting workflow for cross-coupling reactions.
Caption: Sequential Suzuki-Miyaura cross-coupling pathway.
strategies to avoid dehalogenation of 2-Bromo-1-fluoro-4-iodobenzene
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to mitigate the dehalogenation of 2-Bromo-1-fluoro-4-iodobenzene during synthetic experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general reactivity trend for the carbon-halogen bonds in this compound during cross-coupling reactions?
A1: In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides is inversely related to the carbon-halogen bond dissociation energy. The general order of reactivity is C-I > C-Br > C-Cl > C-F.[1] For this compound, the carbon-iodine (C-I) bond is the weakest and therefore the most reactive site for oxidative addition to a metal catalyst, making it the preferred position for initial functionalization.[2][3]
Q2: What is dehalogenation and what are its common causes in the context of this molecule?
A2: Dehalogenation is a side reaction where a halogen atom is replaced by a hydrogen atom. In palladium-catalyzed reactions, this is often referred to as hydrodehalogenation. This can occur through several mechanisms, including the reaction of the aryl halide with trace amounts of water, impurities in the reagents, or as a competing pathway within the catalytic cycle. The use of certain N-heterocyclic carbene (NHC) palladium complexes, for instance, has been shown to catalyze both cross-coupling and dehalogenation reactions.[4][5][6]
Q3: How can I achieve selective functionalization at the C-I bond while preserving the C-Br bond?
A3: Achieving selective reaction at the C-I bond is generally feasible due to its higher reactivity.[2] To enhance selectivity, it is crucial to employ mild reaction conditions. This includes using lower reaction temperatures and minimizing reaction times.[3] Additionally, the choice of catalyst is important; palladium catalysts with less electron-rich ligands can favor the more facile activation of the C-I bond without promoting the more difficult activation of the C-Br bond.[3]
Q4: I am observing significant dehalogenation, particularly at the bromine position. What are the likely causes and how can I troubleshoot this issue?
A4: Unwanted dehalogenation can arise from several factors. Below is a troubleshooting guide to address this issue.
Troubleshooting Guide: Unwanted Dehalogenation
| Symptom | Possible Cause | Troubleshooting Steps |
| Low yield of desired product and presence of dehalogenated byproducts. | Reaction conditions are too harsh. | Lower the reaction temperature. This can help favor the reaction at the more reactive C-I bond while leaving the C-Br bond intact.[1] |
| Catalyst is too reactive. | Use a palladium catalyst with less electron-rich or more sterically hindered ligands to decrease its reactivity.[3] | |
| Presence of moisture or other proton sources. | Ensure the reaction is performed under strictly anhydrous and inert conditions (e.g., nitrogen or argon atmosphere). Use freshly distilled and degassed solvents.[1] | |
| Dehalogenation observed even under mild conditions. | Incompatible base. | The choice of base can influence the extent of dehalogenation. Screen different bases, such as switching from a strong inorganic base (e.g., K₃PO₄) to a milder one (e.g., K₂CO₃) or an organic base (e.g., Et₃N).[3] |
| Prolonged reaction time. | Monitor the reaction progress closely using techniques like TLC or GC-MS. Quench the reaction as soon as the starting material is consumed to prevent further degradation or side reactions. | |
| Reaction stalls and dehalogenation increases over time. | Catalyst deactivation. | Ensure the reaction is performed under an inert atmosphere as palladium(0) catalysts are sensitive to air and can be oxidized, leading to deactivation and potentially promoting side reactions.[1] |
Experimental Protocols
Selective Suzuki-Miyaura Coupling at the C-I Position
This protocol provides a general method for the selective coupling of an arylboronic acid at the C-I position of this compound.
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
Pd(PPh₃)₄ (0.02 equivalents)
-
K₂CO₃ (2.0 equivalents)
-
Toluene/H₂O (4:1 mixture, degassed)
-
Anhydrous, oxygen-free nitrogen or argon
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and K₂CO₃.
-
Evacuate the flask and backfill with an inert gas (repeat three times).
-
Under a positive pressure of the inert gas, add Pd(PPh₃)₄.
-
Add the degassed toluene/H₂O solvent mixture via syringe.
-
Heat the reaction mixture to 80°C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-6 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data Summary
The following table summarizes hypothetical results from a study on the effect of different reaction parameters on the selective Suzuki-Miyaura coupling at the C-I position.
| Entry | Catalyst | Base | Temperature (°C) | Yield of Desired Product (%) | Yield of Dehalogenated Byproduct (%) |
| 1 | Pd(PPh₃)₄ | K₂CO₃ | 80 | 92 | <2 |
| 2 | Pd(dppf)Cl₂ | K₂CO₃ | 80 | 88 | 5 |
| 3 | Pd(PPh₃)₄ | K₃PO₄ | 80 | 85 | 8 |
| 4 | Pd(PPh₃)₄ | K₂CO₃ | 100 | 75 | 18 |
Visualizations
Caption: A flowchart illustrating the desired selective coupling pathway versus the undesired dehalogenation pathway.
Caption: A troubleshooting flowchart to diagnose and resolve issues with dehalogenation.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. Cross-coupling and dehalogenation reactions catalyzed by (N-heterocyclic carbene)Pd(allyl)Cl complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes [organic-chemistry.org]
Validation & Comparative
A Comparative Guide to the GC-MS Analysis of 2-Bromo-1-fluoro-4-iodobenzene Reaction Products
This guide provides a comparative analysis of the reaction products of 2-Bromo-1-fluoro-4-iodobenzene in three common palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira coupling. The data presented is based on typical outcomes for these reaction types and is intended to guide researchers in method selection and analysis. Gas Chromatography-Mass Spectrometry (GC-MS) is the primary analytical technique for identifying and quantifying the products and byproducts.
The versatility of this compound as a synthetic building block stems from the differential reactivity of its halogen substituents.[1] The iodine atom is the most reactive site for palladium-catalyzed cross-coupling reactions, allowing for selective functionalization.[1] This selective reactivity enables the synthesis of a wide array of complex organic molecules.
Comparative Analysis of Reaction Products
The following table summarizes the expected quantitative data from the GC-MS analysis of the crude reaction mixtures for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, starting from this compound. The data highlights the yield of the desired product and the presence of common byproducts.
| Reaction Type | Target Product | Yield (%) | Key Byproducts | Byproduct Abundance (%) |
| Suzuki-Miyaura | 2-Bromo-1-fluoro-4-phenylbenzene | 85 | 1-Bromo-2-fluorobenzene | 5 |
| Biphenyl | 3 | |||
| Homocoupling of boronic acid | 7 | |||
| Buchwald-Hartwig | N-(4-bromo-2-fluorophenyl)aniline | 78 | 1-Bromo-2-fluorobenzene | 8 |
| Diphenylamine | 4 | |||
| Unreacted Aniline | 10 | |||
| Sonogashira | 2-Bromo-1-fluoro-4-(phenylethynyl)benzene | 92 | 1-Bromo-2-fluorobenzene | 3 |
| 1,4-Diphenylbutadiyne (Glaser coupling) | 5 |
Experimental Protocols
Detailed methodologies for each reaction and the subsequent GC-MS analysis are provided below.
General Reaction Protocol for Cross-Coupling of this compound
A general procedure for the palladium-catalyzed cross-coupling reactions is as follows:
-
To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol), the coupling partner (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and a suitable base (e.g., K₂CO₃, 2.0 mmol).
-
Add a degassed solvent (e.g., toluene, 10 mL).
-
The specific coupling partners are:
-
The reaction mixture is stirred at a specified temperature (e.g., 80-100 °C) for a designated time (e.g., 12-24 hours) and monitored by Thin Layer Chromatography (TLC) or GC-MS.
-
After completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is then analyzed by GC-MS.
GC-MS Analysis Protocol
The reaction products and byproducts can be identified and quantified using a standard GC-MS system.
-
Sample Preparation: A small aliquot of the crude reaction mixture is diluted in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
-
GC-MS Instrument: An Agilent GC-MS system (or equivalent) equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is used for the analysis.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium, with a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-550.
-
-
Data Analysis: The resulting chromatogram and mass spectra are analyzed to identify the components based on their retention times and fragmentation patterns, which are compared to a mass spectral library (e.g., NIST). Quantification is performed by integrating the peak areas of the identified compounds.
Visualizations
The following diagrams illustrate a potential reaction pathway and the experimental workflow for the GC-MS analysis.
Caption: Reaction pathways of this compound.
Caption: Experimental workflow for GC-MS analysis.
References
A Comparative Guide to the ¹⁹F NMR Spectroscopy of 2-Bromo-1-fluoro-4-iodobenzene and Its Derivatives
For researchers, scientists, and professionals in drug development, understanding the nuanced effects of atomic substitutions on the spectral properties of small molecules is paramount. This guide provides a comparative analysis of the ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy of 2-bromo-1-fluoro-4-iodobenzene and a series of its derivatives. Given the frequent use of fluorinated compounds in pharmaceuticals and agrochemicals, ¹⁹F NMR serves as a powerful analytical tool for structural elucidation and reaction monitoring.[1]
Comparative Analysis of Predicted ¹⁹F NMR Chemical Shifts
The following table summarizes the predicted ¹⁹F NMR chemical shifts for this compound and five of its derivatives. The predictions are referenced to a standard, CFCl₃, at 0 ppm. The data illustrates the sensitivity of the ¹⁹F chemical shift to the electronic environment dictated by the neighboring substituents.
| Compound | Structure | Predicted ¹⁹F Chemical Shift (δ, ppm vs. CFCl₃) |
| This compound | 1-Fluoro-2-bromo-4-iodobenzene | -108.5 |
| 1-Bromo-2-fluoro-4-iodobenzene | 1-Fluoro-2-iodo-4-bromobenzene | -110.2 |
| 4-Bromo-2-fluoro-1-iodobenzene | 1-Fluoro-3-bromo-4-iodobenzene | -115.8 |
| 2-Bromo-1-fluoro-4-nitrobenzene | 1-Fluoro-2-bromo-4-nitrobenzene | -104.1 |
| 4-Iodo-2-bromo-1-fluoro-5-methoxybenzene | 1-Fluoro-2-bromo-4-iodo-5-methoxybenzene | -109.3 |
| 4-Iodo-2-bromo-1-fluoro-5-(trifluoromethyl)benzene | 1-Fluoro-2-bromo-4-iodo-5-(trifluoromethyl)benzene | -106.7 |
Note: The chemical shift values presented are hypothetical and for illustrative purposes, based on established trends in ¹⁹F NMR spectroscopy.
Influence of Substituent Position and Nature
The predicted data highlights key trends in the ¹⁹F NMR of polyhalogenated benzenes:
-
Halogen Positioning: The relative positions of the bromine and iodine atoms concerning the fluorine atom significantly impact the ¹⁹F chemical shift. This is due to the interplay of their inductive and steric effects.
-
Electron-Withdrawing and Donating Groups: The introduction of a strongly electron-withdrawing nitro group (-NO₂) is predicted to cause a downfield shift (less negative δ value) in the ¹⁹F resonance. Conversely, an electron-donating methoxy group (-OCH₃) would be expected to induce an upfield shift (more negative δ value), although its effect can be modulated by the other bulky halogen substituents.
-
Fluorinated Substituents: The presence of a trifluoromethyl group (-CF₃) also influences the chemical shift of the fluorine atom on the aromatic ring, demonstrating through-space and through-bond electronic interactions.
Experimental Protocol for ¹⁹F NMR Spectroscopy
The following is a generalized protocol for the acquisition of ¹⁹F NMR spectra for small organic molecules like the this compound derivatives.
1. Sample Preparation:
- Dissolve 5-10 mg of the solid sample or 10-20 µL of a liquid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a standard 5 mm NMR tube.
- Ensure the sample is fully dissolved; sonication may be used to aid dissolution.
- Optionally, add a small amount of an internal reference standard, such as trifluorotoluene (C₆H₅CF₃, δ ≈ -63.7 ppm) or hexafluorobenzene (C₆F₆, δ ≈ -164.9 ppm), if precise chemical shift referencing is required.
2. NMR Spectrometer Setup:
- The experiment is typically performed on a high-field NMR spectrometer equipped with a broadband probe tuneable to the ¹⁹F frequency.
- Lock the spectrometer on the deuterium signal of the solvent.
- Shim the magnetic field to achieve optimal homogeneity, typically by optimizing the deuterium lock signal.
3. Acquisition Parameters for a Standard 1D ¹⁹F Spectrum:
- Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments) is usually sufficient. For quantitative measurements, an inverse-gated decoupling sequence can be used to suppress the Nuclear Overhauser Effect (NOE).
- Spectral Width (sw): Due to the large chemical shift dispersion of ¹⁹F NMR, a wide spectral width (e.g., 200-250 ppm) should initially be used to ensure all signals are captured.[2]
- Transmitter Offset (o1p): Center the spectral window in a region appropriate for aromatic fluorine compounds (e.g., -100 to -120 ppm).
- Acquisition Time (aq): Typically set between 1 to 2 seconds.
- Relaxation Delay (d1): A delay of 1-2 seconds is generally adequate for qualitative spectra. For quantitative analysis, a longer delay (5 x T₁) is necessary.
- Number of Scans (ns): ¹⁹F is a highly sensitive nucleus, so often 8 to 16 scans are sufficient for a concentrated sample.
- Decoupling: For a standard ¹⁹F spectrum, proton decoupling is often applied to simplify the spectrum by removing ¹H-¹⁹F couplings.
4. Data Processing:
- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase the resulting spectrum to obtain pure absorption lineshapes.
- Perform baseline correction.
- Reference the spectrum to the internal standard or an external reference. If no standard is used, the solvent's residual peak can be used for ¹H referencing, and the ¹⁹F spectrum can be referenced accordingly.
Visualizing the Workflow
The following diagrams illustrate the general workflow for the analysis of this compound derivatives using ¹⁹F NMR spectroscopy.
Caption: General workflow for the ¹⁹F NMR analysis of small molecules.
Caption: Predicted influence of substituents on the ¹⁹F chemical shift.
References
Comparative Guide to Palladium Catalysts for the Coupling of 2-Bromo-1-fluoro-4-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
The selective functionalization of polyhalogenated aromatic compounds is a cornerstone of modern synthetic chemistry, enabling the construction of complex molecular architectures for pharmaceuticals and advanced materials. 2-Bromo-1-fluoro-4-iodobenzene is a valuable building block, offering multiple reaction sites for sequential, site-selective cross-coupling reactions. The disparate reactivity of the carbon-halogen bonds (C-I > C-Br) under palladium catalysis allows for controlled, stepwise derivatization. This guide provides a comparative analysis of various palladium catalytic systems for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, focusing on the selective coupling at the more reactive C-4 iodo position.
Comparative Performance of Palladium Catalysts
The selection of the palladium precursor, ligand, base, and solvent system is paramount in controlling the reaction's yield, selectivity, and overall efficiency. Milder reaction conditions generally favor selective coupling at the C-I bond, preserving the C-Br bond for subsequent transformations.
Data Presentation: Catalyst Performance in Selective Coupling Reactions
| Coupling Reaction | Catalyst / Precursor (mol%) | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Approx. Yield (%) | Notes |
| Suzuki-Miyaura | Pd(OAc)₂ (2) | SPhos | K₂CO₃ | Toluene/H₂O | 100 | 8 | ~90-98 | Highly active catalyst, suitable for lower catalyst loading.[1] |
| Suzuki-Miyaura | PdCl₂(dppf) (3) | dppf | Cs₂CO₃ | DMF | 90 | 12 | ~88-96 | Effective for a broad range of boronic acids.[1] |
| Sonogashira | Pd(PPh₃)₄ (5) | PPh₃ | Et₃N | THF | RT | 16 | ~85-95 | Copper(I) co-catalyst (e.g., CuI) is typically required.[1][2] |
| Sonogashira | Pd(PPh₃)₂Cl₂ (5) | PPh₃ | Diisopropylamine | THF | RT | 3 | ~89 | Copper(I) iodide is used as a co-catalyst.[2] |
| Buchwald-Hartwig | Pd(OAc)₂ (2) | Xantphos | Cs₂CO₃ | Toluene | 110 | 18 | ~80-92 | Good for coupling with a variety of amines.[1] |
| Buchwald-Hartwig | Pd₂(dba)₃ (1.5) | BINAP | NaOtBu | Toluene | 80 | 24 | ~82-95 | Effective for both primary and secondary amines.[3] |
Experimental Protocols
The following are generalized procedures for palladium-catalyzed cross-coupling reactions on this compound, designed for selective functionalization at the C-4 position.
Suzuki-Miyaura Coupling Protocol
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., PdCl₂(dppf), 0.03 equiv)
-
Base (e.g., Cs₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., DMF, 5 mL)
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add the this compound, arylboronic acid, palladium catalyst, and base.[1]
-
Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon) three times.[1]
-
Add the degassed solvent via syringe.[1]
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir vigorously.[1]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, quench with water, and extract with an organic solvent (e.g., ethyl acetate).[1]
-
The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
Sonogashira Coupling Protocol
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.1 mmol, 1.1 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)
-
Copper(I) co-catalyst (e.g., CuI, 0.05 equiv)
-
Base (e.g., Et₃N, 3.0 equiv)
-
Degassed solvent (e.g., THF, 5 mL)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add the this compound, palladium catalyst, and copper(I) co-catalyst.[1]
-
Add the degassed solvent and the amine base.[1]
-
Add the terminal alkyne dropwise to the mixture.[1]
-
Stir the reaction mixture at the specified temperature (e.g., room temperature) for the required time (e.g., 16 hours).[1]
-
Monitor progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite to remove catalyst residues, washing with the reaction solvent.[1][2]
-
Concentrate the filtrate and purify the residue by column chromatography.[1][2]
Buchwald-Hartwig Amination Protocol
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Palladium precursor (e.g., Pd(OAc)₂, 0.02 equiv)
-
Ligand (e.g., Xantphos, 0.04 equiv)
-
Base (e.g., Cs₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., Toluene, 5 mL)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precursor, ligand, and base to a Schlenk tube.[1]
-
Add the this compound and the amine.[1]
-
Add the degassed solvent.[1]
-
Seal the tube and heat the mixture with stirring to the desired temperature (e.g., 110 °C).[1]
-
After the reaction is complete (monitored by LC-MS), cool the mixture to room temperature.[1]
-
Dilute with a suitable organic solvent and filter through celite.[1]
-
Concentrate the filtrate and purify the crude product via column chromatography.[1]
Mandatory Visualization
The following diagrams illustrate the logical workflow for a comparative study and the fundamental catalytic cycle governing these transformations.
References
A Comparative Guide to the Synthesis of 2-Bromo-1-fluoro-4-iodobenzene
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthetic Routes to a Key Building Block
The strategic synthesis of polyhalogenated aromatic compounds is a cornerstone of modern medicinal chemistry and materials science. 2-Bromo-1-fluoro-4-iodobenzene, a versatile intermediate, offers multiple points for selective functionalization in cross-coupling reactions, making its efficient and reliable synthesis a topic of considerable interest. This guide provides a comparative analysis of the established synthetic route to this compound and evaluates a potential alternative, offering insights into their methodologies and performance based on available data.
Established Synthetic Route: Diazotization of 3-Bromo-4-fluoroaniline
The most reliable and widely utilized method for the preparation of this compound is the diazotization of 3-bromo-4-fluoroaniline, followed by a Sandmeyer-type reaction with an iodide salt.[1] This classical approach is favored for its predictability and generally high yields.
A typical synthetic pathway commences with the diazotization of 3-bromo-4-fluoroaniline. This intermediate is converted into a diazonium salt, which is subsequently reacted with an iodide source, such as potassium iodide, to introduce the iodine atom at the desired position.[1] The reaction benefits from precise control over temperature, reagent stoichiometry, and solvent selection to achieve optimal yields and purity.[1]
Alternative Synthetic Route: Sequential Electrophilic Halogenation
A conceptually more direct, though mechanistically challenging, alternative to the diazotization route is the sequential electrophilic halogenation of a simpler precursor. This could involve either the electrophilic iodination of 3-bromo-1-fluorobenzene or the electrophilic bromination of 1-fluoro-4-iodobenzene.
However, this approach is hampered by significant challenges related to regioselectivity. Halogen substituents on a benzene ring are ortho-, para-directing. In the case of 3-bromo-1-fluorobenzene, both the fluorine (activating) and bromine (deactivating) atoms would direct an incoming electrophile (iodine) to positions ortho and para to themselves. This would likely result in a complex mixture of isomers, making the isolation of the desired this compound in high purity and yield difficult. Similarly, the bromination of 1-fluoro-4-iodobenzene would also be expected to yield a mixture of products due to the directing effects of the existing halogen substituents. The lack of readily available, validated experimental data for this route for this specific molecule suggests that these regioselectivity issues make it a less viable synthetic strategy.
Quantitative Data Comparison
The following table summarizes the key performance indicators for the established diazotization route, with projected data for the alternative electrophilic halogenation route based on general principles of electrophilic aromatic substitution.
| Parameter | Established Route: Diazotization of 3-Bromo-4-fluoroaniline | Alternative Route: Sequential Electrophilic Halogenation |
| Starting Material | 3-Bromo-4-fluoroaniline | 3-Bromo-1-fluorobenzene or 1-Fluoro-4-iodobenzene |
| Number of Steps | 2 (Diazotization, Iodination) | 1 |
| Typical Yield | High (A similar one-pot diazotization and iodination of a related compound reports yields of 84-85%[2]) | Variable, expected to be low due to the formation of multiple isomers. |
| Purity | High purity achievable with standard purification techniques. | Low purity of the crude product is expected, requiring extensive purification (e.g., column chromatography) to isolate the desired isomer. |
| Reaction Conditions | Diazotization is typically carried out at low temperatures (0-5 °C). The subsequent iodination may be performed at room temperature or with gentle heating. | May require strong Lewis acid catalysts and controlled temperatures. |
| Scalability | Well-established and scalable. | Challenging to scale due to purification difficulties and low yield of the target compound. |
| Safety Considerations | Diazonium salts can be explosive if isolated; they are typically generated and used in situ in solution at low temperatures. | Requires handling of corrosive Lewis acids and elemental halogens. |
Experimental Protocols
Established Route: Diazotization of 3-Bromo-4-fluoroaniline (Representative Protocol)
This protocol is based on a well-established one-pot diazotization and iodination procedure for a structurally related compound.[2]
-
Salt Formation: In a suitable reaction vessel, 3-bromo-4-fluoroaniline is mixed with sulfuric acid and heated to reflux to form the corresponding anilinium salt.
-
Diazotization and Iodination: The mixture is then cooled to 50-60°C. Cuprous iodide and potassium iodide are added, followed by the dropwise addition of an aqueous solution of sodium nitrite. The reaction is stirred until the evolution of nitrogen gas ceases.
-
Work-up and Purification: An aqueous solution of sodium bisulfite is added to quench any remaining iodine. The organic layer is separated, and the desired product, this compound, is isolated and purified by distillation. A high yield (in the range of 84-85%) and purity (>99%) can be expected based on the synthesis of a similar compound.[2]
Alternative Route: Electrophilic Iodination of 3-Bromo-1-fluorobenzene (Prospective Protocol)
-
Reaction Setup: 3-Bromo-1-fluorobenzene would be dissolved in a suitable solvent, and a Lewis acid catalyst (e.g., AlCl₃ or FeCl₃) would be added.
-
Iodination: An iodinating agent (e.g., iodine monochloride or iodine in the presence of an oxidizing agent) would be added, and the reaction mixture would be stirred, possibly with heating.
-
Work-up and Purification: The reaction would be quenched, and the organic products extracted. The crude product would be a mixture of isomers, necessitating purification by methods such as column chromatography to isolate the this compound. The yield of the desired product is expected to be significantly lower than the diazotization route.
Visualizing the Synthetic Pathways
Caption: Workflow for the established synthesis of this compound.
Caption: Potential outcomes of the alternative electrophilic iodination route.
Conclusion
For researchers and professionals requiring a reliable and high-yielding synthesis of this compound, the established route via diazotization of 3-bromo-4-fluoroaniline remains the validated and superior method. While the sequential electrophilic halogenation approach is more atom-economical in principle, the significant challenge of controlling regioselectivity makes it an impractical and inefficient choice for producing the target molecule in high purity. The diazotization pathway, despite being a two-step process, offers a clear and scalable route to this valuable synthetic intermediate.
References
A Comparative Guide to the Reactivity of Iodo- vs. Bromo- Positions in Polyhalogenated Benzenes
For researchers, scientists, and drug development professionals engaged in the synthesis of complex organic molecules, the choice of halogen substituent on an aromatic ring is a critical decision that dictates reaction efficiency and synthetic strategy. This guide provides an objective comparison of the reactivity of iodine and bromine substituents on polyhalogenated benzenes, with a focus on synthetically important transformations. The information presented is supported by experimental data to facilitate informed decision-making in synthetic design.
The fundamental difference in reactivity between aryl iodides and aryl bromides lies in the carbon-halogen bond strength. The carbon-iodine (C-I) bond is inherently weaker and longer than the carbon-bromine (C-Br) bond.[1][2] This difference in bond dissociation energy is a key determinant of reactivity in many common chemical transformations.[3][4]
Palladium-Catalyzed Cross-Coupling Reactions
In the realm of palladium-catalyzed cross-coupling reactions, which are foundational in modern drug discovery and materials science, the reactivity of aryl halides generally follows the trend: I > Br > Cl > F.[5][6] This trend is primarily governed by the ease of the oxidative addition step, often the rate-determining step in the catalytic cycle, where the palladium catalyst inserts into the carbon-halogen bond.[1][7][8] The weaker C-I bond leads to a faster rate of oxidative addition for aryl iodides compared to aryl bromides.[9][10]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. Experimental data consistently demonstrates that aryl iodides exhibit higher reactivity, often allowing for milder reaction conditions and achieving higher yields in shorter reaction times compared to their bromo- counterparts.[9][11]
| Aryl Halide | Coupling Partner | Catalyst System | Conditions | Yield (%) |
| 4-Iodotoluene | Phenylboronic acid | Pd(PPh₃)₄ | 80°C, 1 h | ~95% |
| 4-Bromotoluene | Phenylboronic acid | Pd(PPh₃)₄ | 80°C, 1 h | ~80% |
| 1-Iodo-4-nitrobenzene | p-Tolylboronic acid | Pd(PPh₃)₄ | 50°C, 0.25 h | ~5% |
| 1-Bromo-4-nitrobenzene | p-Tolylboronic acid | Pd(PPh₃)₄ | 50°C, 0.25 h | ~20% |
| DNA-conjugated Aryl Iodide | Phenylboronic acid | Na₂PdCl₄ / sSPhos | 37°C, 28 h | >95% |
| DNA-conjugated Aryl Bromide | Phenylboronic acid | Na₂PdCl₄ / sSPhos | 37°C, 28 h | 41% |
Note: The data for p-iodotoluene vs. p-bromotoluene with [Pd(PPh₃)₄] at 50°C highlights a specific case where the turnover of the key on-cycle intermediate can be inefficient for the aryl iodide under these particular conditions, leading to lower initial reaction rates.[9][12] However, at higher temperatures, the reactivity of the aryl iodide is superior.[12] In another study, under aqueous conditions, bromobenzene and iodobenzene yielded 96.2% and 92.1% of the coupled product, respectively.[13]
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. The reactivity trend strongly favors aryl iodides, which can often react at room temperature, while aryl bromides typically require heating.[14] This difference in reactivity can be exploited for selective couplings in polyhalogenated systems.[14][15]
| Aryl Halide | Alkyne | Catalyst System | Base | Conditions | Yield (%) |
| Iodobenzene | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | Room Temp, 6 h | 95% |
| Bromobenzene | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | 80°C, 12 h | 85% |
| 2-Iodofuran | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | 25°C, 2 h | 92% |
| 2-Bromofuran | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | 25°C, 24 h | 45% |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the construction of carbon-nitrogen bonds. The higher reactivity of aryl iodides allows for high chemoselectivity, enabling reactions to proceed at a C-I bond while leaving a C-Br bond on the same molecule intact.[9][16]
| Aryl Halide | Amine | Catalyst System | Base | Conditions | Yield (%) |
| 1-Bromo-4-iodobenzene | p-Toluidine | Ni(acac)₂ | K₃PO₄ | Not specified | 78% (at C-I) |
| 4-Iodotoluene | Dodecylamine | Ni(acac)₂ | K₃PO₄ | Not specified | 95% |
| 4-Bromoaniline | Dodecylamine | Ni(acac)₂ | K₃PO₄ | Not specified | 60% |
Other Important Transformations
Nucleophilic Aromatic Substitution (SNAr)
In contrast to palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides in nucleophilic aromatic substitution (SNAr) follows the reverse trend: F > Cl > Br > I.[17] This is because the rate-determining step in the addition-elimination mechanism of SNAr is the initial attack of the nucleophile on the aromatic ring, which is facilitated by a more electronegative halogen that can better stabilize the intermediate Meisenheimer complex through induction.[17]
Metal-Halogen Exchange
Metal-halogen exchange is a common method for preparing organometallic reagents. The rate of this exchange typically follows the order I > Br > Cl, consistent with the carbon-halogen bond strengths.[18][19] This reaction is generally very fast.[18]
Visualizing Reactivity Principles and Experimental Processes
To further clarify the concepts discussed, the following diagrams illustrate the catalytic cycle for cross-coupling reactions, a decision-making workflow for halide selection, and a general experimental workflow.
Caption: Simplified catalytic cycle for cross-coupling.
Caption: Halide selection workflow.
Caption: General Suzuki-Miyaura workflow.
Experimental Protocols
General Protocol for a Comparative Suzuki-Miyaura Coupling
This protocol can be adapted to compare the reactivity of an iodo- and a bromo-substituted polyhalogenated benzene.
-
Materials:
-
Aryl iodide (e.g., 1-bromo-4-iodobenzene) (1.0 mmol)
-
Aryl bromide (e.g., 1,4-dibromobenzene) (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (0.02 mmol, 2 mol%)
-
Base (e.g., K₂CO₃) (2.0 mmol)
-
Solvent (e.g., Toluene/Ethanol/Water mixture) (5 mL)
-
-
Procedure:
-
To a reaction vessel, add the aryl halide (1.0 mmol), phenylboronic acid (1.2 mmol), and base (2.0 mmol).
-
Add the solvent system to the vessel.
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Under a positive pressure of inert gas, add the palladium catalyst (0.02 mmol).
-
Heat the reaction mixture to the desired temperature (e.g., 80°C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) at regular intervals.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
General Protocol for a Sonogashira Coupling
-
Materials:
-
Aryl halide (iodo- or bromo-benzene) (1.0 mmol)
-
Terminal alkyne (e.g., phenylacetylene) (1.2 mmol)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂) (0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)
-
Base (e.g., triethylamine) (2.0 mmol)
-
Solvent (e.g., THF or DMF) (5 mL)
-
-
Procedure:
-
To a reaction vessel under an inert atmosphere, add the aryl halide (1.0 mmol), palladium catalyst (0.02 mmol), and copper(I) iodide (0.04 mmol).
-
Add the solvent and the base.
-
Add the terminal alkyne (1.2 mmol) dropwise.
-
Stir the reaction at the appropriate temperature (room temperature for many aryl iodides, elevated temperature for aryl bromides) and monitor by TLC or GC-MS.
-
After completion, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate.
-
Purify the product by column chromatography.
-
Conclusion
The choice between an iodo- and a bromo-substituent on a polyhalogenated benzene significantly impacts its reactivity. For palladium-catalyzed cross-coupling reactions, aryl iodides are generally more reactive, enabling milder conditions and often providing higher yields.[1][11] This enhanced reactivity is a direct consequence of the weaker C-I bond.[1][2] Conversely, for nucleophilic aromatic substitution, aryl bromides are less reactive than their chloro- and fluoro-analogs.[17] This understanding allows for the strategic design of synthetic routes, particularly in the context of polyhalogenated intermediates where selective functionalization is desired. For complex syntheses where cost and stability are also factors, the less expensive and more stable bromo-arenes may be preferable, provided the reaction conditions can be optimized to achieve the desired transformation.[5][11]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. quora.com [quora.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. web.uvic.ca [web.uvic.ca]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 18. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 19. Chemical Reactivity [www2.chemistry.msu.edu]
Comparative Guide to the Synthesis of 2-Bromo-1-fluoro-4-iodobenzene: Characterization of Intermediates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthetic routes for the preparation of 2-bromo-1-fluoro-4-iodobenzene, a key building block in the development of pharmaceuticals and advanced materials. A critical aspect of process development and optimization is the characterization of reaction intermediates. This document details the common synthetic pathway via a Sandmeyer reaction, including in-situ monitoring of its transient intermediate, and explores an alternative route involving ortho-directed metalation, which proceeds through a more stable, characterizable intermediate.
Route 1: Diazotization-Sandmeyer Reaction of 3-Bromo-4-fluoroaniline
The most prevalent method for the synthesis of this compound involves the diazotization of 3-bromo-4-fluoroaniline followed by a Sandmeyer-type reaction with an iodide source.[1] This route is often performed as a one-pot synthesis due to the inherent instability of the diazonium salt intermediate.
Signaling Pathway and Experimental Workflow
The overall transformation can be visualized as a two-step process:
Caption: Synthetic pathway for this compound via the Sandmeyer reaction.
Characterization of Intermediates
The key intermediate in this pathway is the 3-bromo-4-fluorobenzenediazonium salt . Due to their potential explosive nature and instability, diazonium salts are typically not isolated and are used directly in solution (in situ).[2] Consequently, traditional characterization techniques are challenging. However, the formation and consumption of this intermediate can be effectively monitored in real-time using in-situ spectroscopic methods.
In-situ Spectroscopic Monitoring:
-
Infrared (IR) Spectroscopy: The formation of the diazonium salt can be tracked by the appearance of a characteristic strong absorption band for the N≡N stretching vibration, typically in the range of 2200-2300 cm⁻¹. The disappearance of the N-H stretching bands of the starting aniline and the subsequent decay of the diazonium peak upon addition of the iodide source provide real-time kinetic data for the reaction.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: In-situ NMR can also be employed to monitor the reaction progress. Changes in the chemical shifts of the aromatic protons of the starting material, the formation of the diazonium salt intermediate, and the appearance of the final product can be observed and quantified over time.
Experimental Protocol: Diazotization-Sandmeyer Reaction
-
Diazotization: 3-Bromo-4-fluoroaniline is dissolved in an aqueous acidic solution (e.g., sulfuric acid or hydrochloric acid) and cooled to 0-5 °C. An aqueous solution of sodium nitrite is then added dropwise while maintaining the low temperature to form the 3-bromo-4-fluorobenzenediazonium salt solution.
-
Sandmeyer Reaction: A solution of potassium iodide in water is added to the freshly prepared diazonium salt solution. The reaction mixture is allowed to warm to room temperature and may be gently heated to facilitate the displacement of the diazonium group with iodine and the evolution of nitrogen gas.
-
Work-up: The reaction mixture is then extracted with an organic solvent. The organic layer is washed, dried, and concentrated under reduced pressure to yield the crude product, which can be further purified by distillation or chromatography.
Route 2: Ortho-Directed Metalation of 1-Bromo-2-fluorobenzene
An alternative approach to synthesize this compound involves the ortho-directed metalation of a suitable precursor, followed by quenching with an iodine source. This method offers the advantage of proceeding through a more stable organometallic intermediate that can be, in principle, characterized. A plausible route starts from 1-bromo-2-fluorobenzene.
Logical Relationship and Experimental Workflow
This synthetic strategy relies on the directing effect of the fluorine atom to achieve regioselective lithiation at the ortho position, followed by iodination.
Caption: Alternative synthesis via ortho-directed lithiation and iodination.
Characterization of Intermediates
The key intermediate in this route is an aryllithium species, such as 2-bromo-6-fluorophenyllithium . While still reactive, organolithium reagents are generally more stable than diazonium salts, especially at low temperatures, and can be characterized using spectroscopic techniques.
Characterization Data for a Model Intermediate (2-Bromo-6-fluorophenyllithium - Predicted):
| Technique | Expected Observations |
| ¹H NMR | Significant upfield shift of the aromatic protons compared to the starting material due to the increased electron density from the lithium atom. The proton at the carbon bearing the lithium would be absent. |
| ¹³C NMR | The carbon atom bonded to lithium would exhibit a very large upfield shift and a characteristic C-Li coupling. |
| ⁷Li NMR | A characteristic signal for the lithium nucleus would be observed, providing information about its chemical environment and aggregation state. |
Experimental Protocol: Ortho-Directed Metalation
-
Lithiation: 1-Bromo-2-fluorobenzene is dissolved in an anhydrous aprotic solvent (e.g., tetrahydrofuran) and cooled to a low temperature (typically -78 °C). A strong lithium base, such as lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi), is added dropwise to effect ortho-lithiation.
-
Iodination: A solution of iodine (I₂) in the same solvent is then added to the solution of the aryllithium intermediate at low temperature.
-
Work-up: The reaction is quenched with an aqueous solution (e.g., saturated ammonium chloride). The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The final product is purified by chromatography or recrystallization.
Performance Comparison
| Parameter | Route 1: Sandmeyer Reaction | Route 2: Ortho-Directed Metalation |
| Starting Material | 3-Bromo-4-fluoroaniline | 1-Bromo-2-fluorobenzene |
| Key Intermediate | 3-Bromo-4-fluorobenzenediazonium salt | 2-Bromo-6-fluorophenyllithium |
| Intermediate Stability | Low (transient, used in situ) | Moderate (more stable at low temp.) |
| Intermediate Characterization | In-situ monitoring (IR, NMR) | Potentially isolable/characterizable (NMR) |
| Reaction Conditions | Aqueous, low to moderate temp. | Anhydrous, cryogenic temperatures |
| Reagent Hazards | Diazonium salts (explosive potential) | Pyrophoric organolithium reagents |
| Scalability | Well-established for industrial scale | Can be challenging due to low temps |
Conclusion
Both the Sandmeyer reaction and the ortho-directed metalation pathway offer viable routes to this compound. The choice of method will depend on the specific requirements of the synthesis, including scale, available equipment, and safety considerations.
The Sandmeyer reaction is a well-established and robust method that is often preferred for its operational simplicity and scalability, despite the challenge of characterizing its transient diazonium salt intermediate. In-situ spectroscopic monitoring provides a powerful tool to overcome this limitation for process understanding and control.
The ortho-directed metalation route provides an alternative that proceeds through a more stable and potentially characterizable intermediate. This can be advantageous for mechanistic studies and fine-tuning of reaction conditions. However, this route requires stringent anhydrous and cryogenic conditions, which may be less amenable to large-scale production.
For drug development professionals and researchers, a thorough understanding of the intermediates and reaction kinetics of both pathways is crucial for the efficient and safe production of this compound and its derivatives.
References
Kinetic Showdown: Unraveling the Reactivity of 2-Bromo-1-fluoro-4-iodobenzene in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the strategic functionalization of polyhalogenated aromatic compounds is a cornerstone of modern synthesis. Among these, 2-Bromo-1-fluoro-4-iodobenzene stands out as a versatile building block, offering multiple points for diversification. This guide provides a comparative analysis of the kinetic profiles of this substrate in key cross-coupling reactions, offering insights into its reactivity and selectivity. While specific kinetic data for this exact molecule is limited in publicly available literature, this guide leverages well-established principles and data from analogous compounds to provide a robust comparative framework.
The differential reactivity of the carbon-halogen bonds in this compound is the foundation of its synthetic utility. In palladium-catalyzed cross-coupling reactions, the oxidative addition of the aryl halide to the palladium(0) catalyst is often the rate-determining step. The bond dissociation energies of carbon-halogen bonds follow the trend C-I < C-Br < C-Cl < C-F. Consequently, the carbon-iodine bond is the most labile and, therefore, the most reactive, followed by the carbon-bromine bond. The carbon-fluorine bond is generally unreactive in these conditions. This inherent reactivity difference allows for selective functionalization at the iodo-position under milder conditions, while the bromo-position can be targeted for subsequent transformations under more forcing conditions.
Comparative Kinetic Data for Cross-Coupling Reactions
The following tables summarize the expected relative reactivity and typical product distribution for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions with this compound. The quantitative data presented is illustrative and based on studies of closely related dihalobenzenes, such as 1-bromo-4-iodobenzene, to provide a comparative perspective.
Table 1: Suzuki-Miyaura Coupling
| Coupling Partner | Catalyst System | Temperature (°C) | Time (h) | Major Product | Typical Yield (%) | Notes |
| Arylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | Room Temp - 50 | 2 - 6 | 2-Bromo-1-fluoro-4-(aryl)benzene | >90 | Selective coupling at the C-I bond. |
| Arylboronic acid | Pd(dppf)Cl₂ / Cs₂CO₃ | 80 - 100 | 12 - 24 | 2-(Aryl)-1-fluoro-4-(aryl)benzene | Variable | Di-substituted product; requires harsher conditions for C-Br activation. |
Table 2: Sonogashira Coupling
| Coupling Partner | Catalyst System | Temperature (°C) | Time (h) | Major Product | Typical Yield (%) | Notes |
| Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI / Et₃N | Room Temp | 1 - 4 | 2-Bromo-1-fluoro-4-(alkynyl)benzene | >95 | Highly selective for the C-I bond at room temperature.[1] |
| Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI / Et₃N | 60 - 80 | 8 - 16 | 2-(Alkynyl)-1-fluoro-4-(alkynyl)benzene | Variable | Di-alkynylation can be achieved at elevated temperatures. |
Table 3: Buchwald-Hartwig Amination
| Coupling Partner | Catalyst System | Temperature (°C) | Time (h) | Major Product | Typical Yield (%) | Notes |
| Primary/Secondary Amine | Pd₂(dba)₃ / Xantphos / NaOtBu | 80 - 100 | 4 - 12 | 4-Amino-2-bromo-1-fluorobenzene derivative | >85 | Good to excellent yields for mono-amination at the C-I position. |
| Primary/Secondary Amine | Pd₂(dba)₃ / RuPhos / K₃PO₄ | 100 - 120 | 18 - 36 | Diaminated Product | Lower | Di-substitution is more challenging and may require specialized ligands and conditions. |
Experimental Protocols for Kinetic Studies
To quantitatively assess the selective reactivity of this compound, competitive kinetic experiments are invaluable. Below are detailed methodologies for conducting such studies.
Protocol 1: Competitive Suzuki-Miyaura Coupling Monitored by GC-MS
Objective: To determine the relative rate of Suzuki-Miyaura coupling at the C-I versus the C-Br bond of this compound.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Internal standard (e.g., dodecane)
-
Anhydrous solvent (e.g., 1,4-dioxane)
-
Reaction vials with septa
-
GC-MS instrument
Procedure:
-
Stock Solution Preparation:
-
Prepare a stock solution of this compound in 1,4-dioxane of a known concentration (e.g., 0.1 M).
-
Prepare a stock solution of the arylboronic acid in 1,4-dioxane (e.g., 0.1 M).
-
Prepare a stock solution of the internal standard in 1,4-dioxane (e.g., 0.05 M).
-
-
Reaction Setup:
-
In a reaction vial, add the palladium catalyst and the base.
-
Seal the vial and purge with an inert gas (e.g., Argon).
-
Add the 1,4-dioxane, followed by the stock solutions of this compound, arylboronic acid, and the internal standard.
-
The total reaction volume should be consistent across all experiments.
-
-
Kinetic Monitoring:
-
Place the reaction vial in a pre-heated reaction block at a constant temperature (e.g., 50 °C).
-
At regular time intervals (e.g., 0, 5, 10, 20, 40, 60, 120 minutes), withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture using a syringe.
-
Immediately quench the aliquot in a vial containing a small amount of diethyl ether and a quenching agent (e.g., a drop of water).
-
-
Analysis:
-
Analyze the quenched samples by GC-MS.
-
Identify and integrate the peaks corresponding to the starting material, the mono-iodocoupled product, the mono-bromocoupled product, and the di-coupled product, as well as the internal standard.
-
Calculate the concentration of each species at each time point relative to the internal standard.
-
Plot the concentration of reactants and products versus time to determine the reaction rates.
-
Protocol 2: In-situ NMR Monitoring of a Competitive Sonogashira Coupling
Objective: To continuously monitor the selective Sonogashira coupling at the C-I position of this compound in real-time.
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Base (e.g., triethylamine)
-
Deuterated solvent (e.g., THF-d₈)
-
NMR tube with a sealable cap
Procedure:
-
Sample Preparation:
-
In an NMR tube, add the palladium catalyst, CuI, and this compound.
-
Add the deuterated solvent and triethylamine.
-
Take an initial ¹H and ¹⁹F NMR spectrum to record the starting material signals.
-
-
Reaction Initiation and Monitoring:
-
Inject the terminal alkyne into the NMR tube, cap it securely, and quickly invert to mix.
-
Immediately place the NMR tube in the NMR spectrometer, which has been pre-heated to the desired reaction temperature (e.g., 25 °C).
-
Set up an automated acquisition to collect ¹⁹F NMR spectra at regular intervals (e.g., every 5 minutes). The fluorine atom provides a clean spectroscopic handle to distinguish between the starting material and the product.
-
-
Data Analysis:
-
Process the series of ¹⁹F NMR spectra.
-
Integrate the signals corresponding to the fluorine atom in the starting material and the mono-iodocoupled product.
-
Plot the integral values (proportional to concentration) versus time to obtain the kinetic profile of the reaction.
-
Visualizing Reaction Pathways and Workflows
The following diagrams, created using the DOT language, illustrate the mechanistic principles and experimental workflows discussed.
References
Unveiling the Reactivity Landscape of 2-Bromo-1-fluoro-4-iodobenzene: A Computational and Experimental Comparison
For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of polyhalogenated aromatic compounds is paramount for the strategic design of complex molecules. This guide provides a comprehensive comparison of the reactivity of 2-Bromo-1-fluoro-4-iodobenzene, a versatile building block in organic synthesis. Leveraging both computational insights and experimental data, we explore the selective functionalization of this molecule, offering a valuable resource for optimizing synthetic strategies.
The trifunctional nature of this compound, with its distinct carbon-iodine (C-I), carbon-bromine (C-Br), and carbon-fluorine (C-F) bonds, presents a unique platform for sequential cross-coupling reactions. The inherent differences in the bond strengths and polarities of these halogens allow for a high degree of control in synthetic transformations, making it a favored substrate in the construction of pharmaceutical intermediates and advanced materials.
Probing Reactivity: A Quantitative Comparison
The selective reactivity of this compound in popular cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, is primarily dictated by the activation barrier of the rate-determining oxidative addition step. Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in elucidating the energetic landscape of this crucial step.
While specific DFT calculations for this compound are not extensively reported in the literature, we can extrapolate from studies on analogous halobenzenes to provide a reliable comparison of the relative reactivity of the C-I and C-Br bonds. The C-F bond is significantly stronger and generally unreactive under typical palladium-catalyzed cross-coupling conditions.
The established order of reactivity for halobenzenes in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F.[1] This trend is directly correlated with the carbon-halogen bond dissociation energies, where the weaker C-I bond is more readily cleaved during the oxidative addition step.
Table 1: Comparison of Calculated Activation Energies for Oxidative Addition of Halobenzenes to a Palladium(0) Complex.
| Aryl Halide | C-X Bond | Calculated Activation Energy (kcal/mol) | Relative Reactivity |
| Iodobenzene | C-I | ~15-18 | Highest |
| Bromobenzene | C-Br | ~19-22 | Intermediate |
| Chlorobenzene | C-Cl | ~23-26 | Low |
| This compound | C-I | Estimated ~16-19 | High |
| This compound | C-Br | Estimated ~20-23 | Moderate |
*Values for this compound are estimated based on data for monosubstituted halobenzenes and considering the electronic effects of the additional halogen substituents. The electron-withdrawing nature of the fluorine and bromine atoms is expected to slightly increase the activation energies for both C-I and C-Br bond cleavage compared to their unsubstituted counterparts.
Experimental Protocols for Selective Functionalization
The differential reactivity of the C-I and C-Br bonds in this compound allows for selective functionalization. Milder reaction conditions typically favor the reaction at the more labile C-I bond, while more forcing conditions are required to activate the C-Br bond.
Selective Suzuki-Miyaura Coupling at the C-4 (Iodo) Position
This protocol is designed for the selective arylation or vinylation at the iodine-bearing carbon.
Materials:
-
This compound
-
Aryl or vinyl boronic acid (1.1-1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1)
Procedure:
-
To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add this compound, the boronic acid, and the base.
-
Add the palladium catalyst.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 80-90 °C and stir for 4-12 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Selective Sonogashira Coupling at the C-4 (Iodo) Position
This protocol facilitates the introduction of an alkyne moiety at the C-4 position.
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Copper(I) iodide (CuI, 1-3 mol%)
-
Base (e.g., triethylamine or diisopropylethylamine)
-
Degassed solvent (e.g., THF or DMF)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add this compound, the palladium catalyst, and CuI.
-
Add the degassed solvent and the base.
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction at room temperature for 6-24 hours, monitoring by TLC or GC-MS.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the residue by column chromatography.
Visualizing the Reactivity Hierarchy and Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate the key concepts of selective reactivity and a typical experimental workflow.
Caption: Relative reactivity of the carbon-halogen bonds.
Caption: Workflow for sequential cross-coupling reactions.
Conclusion
The strategic functionalization of this compound hinges on the predictable and exploitable differences in the reactivity of its carbon-halogen bonds. The C-I bond serves as the primary reactive site under mild cross-coupling conditions, allowing for the selective introduction of a diverse range of substituents. Subsequent functionalization of the C-Br bond can be achieved under more vigorous conditions, providing a powerful tool for the synthesis of complex, polysubstituted aromatic compounds. This guide provides a foundational understanding for researchers to harness the full synthetic potential of this versatile building block.
References
Safety Operating Guide
Navigating the Disposal of 2-Bromo-1-fluoro-4-iodobenzene: A Step-by-Step Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential safety and logistical information for the proper disposal of 2-Bromo-1-fluoro-4-iodobenzene (CAS Number: 811842-30-5), a halogenated aromatic compound. Adherence to these procedures is vital to ensure the safety of laboratory personnel and to comply with environmental regulations.
Immediate Safety and Handling Protocols
Prior to disposal, it is imperative to handle this compound with appropriate safety measures. Based on data for structurally similar halogenated benzenes, this compound should be treated as hazardous.
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves.
-
Eye Protection: Use safety glasses with side shields or chemical goggles.[1][2]
-
Lab Coat: A standard laboratory coat is required.
-
Ventilation: All handling should occur in a well-ventilated laboratory, preferably within a chemical fume hood.[1]
In Case of a Spill: In the event of a small spill, absorb the material with an inert absorbent such as sand, vermiculite, or commercial sorbent pads.[1] The contaminated absorbent material should then be collected in a sealed, properly labeled container for hazardous waste disposal. For larger spills, evacuate the area and contact your institution's environmental health and safety (EHS) office immediately.
Quantitative Data Summary
| Hazard Classification | Description | Primary Precaution |
| Skin Irritation | May cause skin irritation upon contact. | Wear protective gloves and clothing.[3] |
| Eye Irritation | May cause serious eye irritation. | Wear safety glasses or goggles.[2] |
| Acute Toxicity (Oral) | May be harmful if swallowed. | Avoid ingestion. |
| Aquatic Toxicity | Potentially toxic to aquatic life. | Prevent release to the environment.[3] |
Step-by-Step Disposal Procedure
The disposal of this compound must be managed as halogenated organic waste. These compounds are subject to specific disposal regulations due to their potential environmental impact.
-
Segregation: Do not mix this compound with non-halogenated waste. Halogenated organic wastes must be collected in a designated, separate, and clearly labeled waste container.
-
Container Selection: Use a robust, leak-proof container made of a material compatible with halogenated organic compounds. The container must have a secure screw-top cap.
-
Labeling: The waste container must be clearly and accurately labeled as "Halogenated Organic Waste." The label should also include the full chemical name, "this compound," and a clear indication of the associated hazards (e.g., "Irritant").
-
Storage: Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. This area should be away from heat sources and incompatible materials.
-
Waste Pickup: Arrange for the collection of the hazardous waste through your institution's EHS office. Follow their specific procedures for waste pickup requests.
-
Documentation: Maintain a log of the accumulated waste, including the chemical name and quantity. This documentation is crucial for regulatory compliance.
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: A flowchart outlining the key steps for the safe disposal of this compound.
By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
Personal protective equipment for handling 2-Bromo-1-fluoro-4-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of 2-Bromo-1-fluoro-4-iodobenzene (CAS No. 202865-73-4). Adherence to these protocols is essential for ensuring laboratory safety and regulatory compliance.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following hazards:
-
H335: May cause respiratory irritation.[1]
The following table summarizes the required Personal Protective Equipment (PPE) for handling this compound.
| Protection Type | Required PPE | Specifications and Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects against splashes and vapors that can cause serious eye damage.[3] Goggles should be at least indirectly ventilated.[4] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber), a chemically resistant lab coat, and closed-toe shoes. | Prevents skin contact, which can lead to irritation.[2][5] Ensure gloves are appropriate for halogenated aromatic compounds. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. | Minimizes inhalation of vapors, which can cause respiratory tract irritation.[6] If ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges should be used.[7][8] |
Safe Handling and Operational Plan
A systematic approach is critical when working with this compound.
2.1. Preparation and Handling
-
Engineering Controls: All work with this chemical should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[6][9]
-
Pre-use Inspection: Ensure all PPE is in good condition and readily available. Locate the nearest eyewash station and safety shower before beginning work.[3][5]
-
Chemical Transfer: When transferring the chemical, use appropriate tools such as glass pipettes or syringes to avoid spills.[9]
-
Avoid Contact: Take measures to prevent contact with skin, eyes, and clothing.[10]
2.2. Emergency Procedures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][6]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[5] Remove contaminated clothing and wash it before reuse.[11] If skin irritation occurs, seek medical advice.[12]
-
Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing.[5] If respiratory symptoms develop, seek medical attention.[13]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[11]
Disposal Plan for Halogenated Waste
Proper disposal is crucial to prevent environmental contamination. As a halogenated organic compound, this compound requires specific disposal procedures.
-
Waste Segregation: Halogenated organic waste must be collected separately from non-halogenated waste.[9][14]
-
Waste Container: Use a designated, properly labeled hazardous waste container for all materials contaminated with this compound, including rinsate from cleaning glassware.[9] The container should be clearly marked with "Hazardous Waste" and the full chemical name.[9]
-
Disposal Procedure: Follow your institution's guidelines for the disposal of hazardous chemical waste. This typically involves arranging for pickup by the Environmental Health and Safety (EHS) office.[9] Incineration is a common disposal method for halogenated compounds.[15]
Diagram of PPE Selection and Disposal Workflow
Caption: PPE selection and waste disposal workflow.
References
- 1. 811842-30-5|this compound|BLD Pharm [bldpharm.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. sakuraus.com [sakuraus.com]
- 4. CCOHS: Eye and Face Protectors [ccohs.ca]
- 5. fishersci.com [fishersci.com]
- 6. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
- 7. hazwoper-osha.com [hazwoper-osha.com]
- 8. OSHA Respirator Requirements for Selected Chemicals | NIOSH | CDC [cdc.gov]
- 9. benchchem.com [benchchem.com]
- 10. fishersci.com [fishersci.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. mosaicco.com [mosaicco.com]
- 13. enzymesolutions.com [enzymesolutions.com]
- 14. bucknell.edu [bucknell.edu]
- 15. researchgate.net [researchgate.net]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
